DC-BPi-11 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C20H24ClN5O2S |
|---|---|
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H23N5O2S.ClH/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27;/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23);1H |
InChI-Schlüssel |
PJUVQDSPLCHMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of DC-BPi-11 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC-BPi-11 hydrochloride is a potent and selective small molecule inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression. Dysregulation of BPTF has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. DC-BPi-11 exerts its anti-cancer effects by binding to the bromodomain of BPTF, thereby disrupting its interaction with acetylated histones. This leads to the downregulation of key oncogenes, such as c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the BPTF Bromodomain
The primary mechanism of action of this compound is the selective inhibition of the bromodomain of BPTF. Bromodomains are protein modules that recognize and bind to ε-N-acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription.
BPTF, as a core component of the NURF complex, utilizes its bromodomain to anchor the complex to specific chromatin regions. This localization is critical for the remodeling of nucleosomes, which in turn makes the DNA more accessible for transcription factors to bind and initiate the transcription of target genes. In many cancers, the overexpression or aberrant activity of BPTF contributes to the sustained expression of oncogenes that drive tumor growth and proliferation.
One of the key downstream targets of BPTF-mediated chromatin remodeling is the proto-oncogene c-Myc. BPTF is required for the full transcriptional activation of c-Myc. By inhibiting the BPTF bromodomain, DC-BPi-11 prevents the NURF complex from being recruited to the promoter and enhancer regions of the MYC gene. This leads to a significant reduction in c-Myc protein levels. The depletion of c-Myc, a master regulator of cell proliferation and survival, subsequently triggers G1 phase cell cycle arrest and induces apoptosis in cancer cells.
Signaling Pathway Diagram
The following diagram illustrates the BPTF-mediated regulation of c-Myc transcription and the inhibitory effect of DC-BPi-11.
Caption: BPTF/c-Myc signaling pathway and inhibition by DC-BPi-11.
Quantitative Data Summary
The following table summarizes the key quantitative data for DC-BPi-11 and its precursor, DC-BPi-03, from preclinical studies.
| Parameter | Compound | Value | Species/System | Reference |
| Binding Affinity (Kd) | DC-BPi-11 | 110 nM | Human BPTF Bromodomain (ITC) | [1] |
| DC-BPi-03 | 2.81 µM | Human BPTF Bromodomain (ITC) | [1] | |
| Inhibitory Concentration (IC50) | DC-BPi-11 | 26.0 nM | Human BPTF Bromodomain (SPR) | [1] |
| DC-BPi-03 | 698.3 ± 21.0 nM | Human BPTF Bromodomain (SPR) | [1] | |
| Cellular Potency (EC50) | DC-BPi-11 | 120 nM | Human Leukemia MV-4-11 Cells | [2] |
| Anti-proliferative Activity (IC50) | DC-BPi-11 | 0.89 µM | Human Leukemia MV-4-11 Cells | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Experimental Workflow Diagram
References
Unveiling the Target: A Technical Guide to DC-BPi-11 Hydrochloride's Biological Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological target of DC-BPi-11 hydrochloride, a potent small molecule inhibitor. The document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols for its characterization, and illustrates relevant biological pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.
The Biological Target: Bromodomain of BPTF
The primary biological target of this compound is the bromodomain of the Bromodomain PHD finger Transcription Factor (BPTF) .[1] BPTF is the largest and a core subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery.[1] The NURF complex plays a critical role in regulating gene expression by altering the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors.
The bromodomain of BPTF is a highly conserved structural motif that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription. By binding to these acetylated histones, BPTF recruits the NURF complex to specific genomic loci, leading to chromatin remodeling and subsequent gene activation. The dysregulation of BPTF and the NURF complex has been implicated in the development and progression of various human cancers, including leukemia.[1]
DC-BPi-11 acts as a competitive inhibitor, occupying the acetyl-lysine binding pocket of the BPTF bromodomain. This prevents the recognition of acetylated histones, thereby inhibiting the recruitment of the NURF complex and the subsequent transcription of BPTF target genes.
Quantitative Data Summary
The following tables summarize the available quantitative data for DC-BPi-11 and its precursor, DC-BPi-03. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target | IC50 (nM) | K_d_ (nM) | Assay Method | Reference |
| DC-BPi-03 | BPTF-BRD | 698.3 ± 21.0 | 2810 | HTRF | [2] |
| DC-BPi-11 | BPTF-BRD | Data not available | Data not available | - | |
| Sanguinarine chloride | BPTF-BRD | 344.2 ± 25.1 | - | HTRF | |
| BZ1 | BPTF-BRD | - | 6.3 | AlphaScreen | |
| TP-238 | CECR2/BPTF | - | 120 | ITC |
Note: While the primary literature confirms DC-BPi-11 as a high-affinity inhibitor, specific IC50 and K_d_ values were not found in the reviewed public sources. The table includes data for related and other BPTF inhibitors for comparative purposes.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize BPTF bromodomain inhibitors like DC-BPi-11.
Disclaimer: These are generalized protocols based on available literature for similar compounds and assays. The specific protocols used for DC-BPi-11 in the primary research by Lu et al. (2021) are not publicly available in the searched resources.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BPTF Bromodomain Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the BPTF bromodomain.
Materials:
-
Recombinant human BPTF bromodomain (GST-tagged)
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (e.g., DC-BPi-11) dissolved in DMSO
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤ 1%).
-
Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of a 384-well plate.
-
Protein Addition: Add 4 µL of the GST-BPTF-BRD protein solution to each well. Incubate for 15 minutes at room temperature.
-
Peptide Addition: Add 4 µL of the biotin-H4K12ac peptide solution to initiate the binding reaction. Incubate for 60 minutes at room temperature.
-
Detection Reagent Addition: Add 10 µL of the detection mixture containing anti-GST-Europium and Streptavidin-XL665. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the HTRF signal on a compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Normalize the data using positive controls (no inhibitor) and negative controls (no BPTF protein). Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of DC-BPi-11 on the proliferation of leukemia cells (e.g., MV-4-11).
Materials:
-
MV-4-11 human leukemia cell line
-
Complete growth medium (e.g., IMDM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of DC-BPi-11 (typically in a serial dilution). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of c-Myc Expression
Objective: To determine the effect of DC-BPi-11 on the protein levels of the downstream target c-Myc.
Materials:
-
MV-4-11 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-c-Myc and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat MV-4-11 cells with various concentrations of DC-BPi-11 for 24 hours. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the c-Myc signal to the β-actin signal.
Mandatory Visualizations
Signaling Pathway of BPTF Inhibition
Caption: BPTF signaling and inhibition by DC-BPi-11.
Experimental Workflow for BPTF Inhibitor Characterization
References
The Core Interaction: A Technical Guide to DC-BPi-11 Hydrochloride and the BPTF Bromodomain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the potent inhibitor DC-BPi-11 hydrochloride and the bromodomain of the Bromodomain and PHD finger Transcription Factor (BPTF). BPTF, the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, is a critical regulator of chromatin structure and gene expression.[1] Its dysregulation is implicated in numerous human cancers, making its bromodomain a compelling therapeutic target.[1]
Introduction to BPTF and DC-BPi-11
The BPTF protein plays a pivotal role in oncogenesis through its function as an epigenetic reader, recognizing acetylated lysine residues on histones via its bromodomain.[2] This interaction is crucial for the recruitment of the NURF complex to specific gene loci, leading to chromatin remodeling that facilitates the transcription of key oncogenes, including c-Myc.[3][4][5] Furthermore, BPTF activity has been shown to promote cancer cell proliferation and survival by activating critical signaling cascades such as the MAPK and PI3K-AKT pathways.[6]
This compound belongs to a class of recently developed small molecules designed to specifically inhibit the BPTF bromodomain. Developed through a structure-guided optimization of the lead compound DC-BPi-03, DC-BPi-11 demonstrates significantly enhanced potency and high selectivity, marking it as a valuable tool for chemical biology and a promising candidate for therapeutic development.[7]
Quantitative Data: BPTF Bromodomain Inhibitor Affinities
The precise inhibitory activity of DC-BPi-11 and its analogs against the BPTF bromodomain has been characterized using various biophysical and biochemical assays. While specific affinity values for DC-BPi-11 are described as being substantially higher than the parent compound, publicly available literature does not specify the exact IC50 or Kd values. The data for the lead compound and other relevant inhibitors are summarized below for comparison.
| Compound | Target | Assay Type | Affinity Metric | Value | Reference |
| DC-BPi-03 | BPTF-BRD | HTRF | IC50 | 698.3 nM | [7] |
| BPTF-BRD | ITC | Kd | 2.81 µM | [6] | |
| DC-BPi-07 | BPTF-BRD | Not Specified | - | >100-fold selective over other BRDs | [8] |
| DC-BPi-11 | BPTF-BRD | Not Specified | - | High-affinity; >100-fold selective | [7] |
| AU1 | BPTF-BRD | PrOF NMR | Kd | 2.8 µM | [9] |
| BZ1 | BPTF-BRD | AlphaScreen | Kd | 6.3 nM |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) reflects the functional potency of an inhibitor in a specific assay.[10][11]
BPTF Signaling Pathways in Oncogenesis
BPTF functions as a critical node in several signaling pathways that drive tumor progression. Its inhibition by molecules like DC-BPi-11 is designed to disrupt these oncogenic cascades.
-
c-Myc Regulation : BPTF is a direct interactor and essential co-factor for the c-Myc oncoprotein.[3][4] It is required for c-Myc's recruitment to chromatin and for the subsequent activation of its full transcriptional program, which promotes cell proliferation and tumorigenesis.[3][4][5]
-
MAPK and PI3K-AKT Pathways : Knockdown of BPTF has been demonstrated to suppress the phosphorylation of key components in both the MAPK (c-Raf, MEK1/2, Erk1/2) and PI3K-AKT (p85, PDK1, Akt) signaling pathways.[6] These pathways are central regulators of cell growth, survival, and proliferation.
The diagram below illustrates the central role of BPTF in these key oncogenic pathways.
Experimental Protocols
Characterizing the interaction between inhibitors and bromodomains requires robust biophysical and cellular assays. The following sections detail the methodologies for key experiments used in the study of DC-BPi-11 and other BPTF inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human BPTF bromodomain (BPTF-BRD).
-
Perform final dialysis of the protein into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution, then dilute it into the final, matched ITC buffer. The final DMSO concentration must be identical in both protein and ligand solutions to minimize heats of dilution.
-
Degas both protein and ligand solutions for 5-10 minutes prior to the experiment.
-
-
ITC Instrument Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Thoroughly clean the sample cell and injection syringe according to the manufacturer's protocol.
-
Set the experimental temperature to 25°C.
-
-
Titration:
-
Load the BPTF-BRD solution (e.g., 10-20 µM) into the sample cell.
-
Load the DC-BPi-11 solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat data and fit it to a suitable binding model (e.g., one-site binding) using the instrument's analysis software to determine Kd, n, and ΔH.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive assay used to measure competitive binding in a high-throughput format.
Methodology:
-
Principle: The assay measures the disruption of an interaction between a His-tagged BPTF-BRD (bound to Nickel Chelate Acceptor beads) and a biotinylated histone H4 peptide (bound to Streptavidin Donor beads). When in proximity, excitation of the Donor bead results in a luminescent signal from the Acceptor bead. An inhibitor like DC-BPi-11 competes with the histone peptide for binding to BPTF-BRD, reducing the signal.
-
Reagent Preparation:
-
Prepare all reagents in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Prepare a serial dilution of this compound.
-
Prepare solutions of His-tagged BPTF-BRD, biotinylated H4 peptide (e.g., H4K12ac), Ni-NTA Acceptor beads, and Streptavidin Donor beads.
-
-
Assay Protocol (384-well format):
-
Add the DC-BPi-11 dilution series or vehicle control to the wells.
-
Add the His-tagged BPTF-BRD solution and incubate for 15-30 minutes at room temperature.
-
Add the biotinylated H4 peptide to the wells.
-
In subdued light, add the Ni-NTA Acceptor beads and incubate for 60 minutes.
-
Add the Streptavidin Donor beads and incubate for another 60-90 minutes in the dark.
-
-
Data Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with high BPTF expression) to ~80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a set incubation period (e.g., 2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer such as PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells via freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis (Western Blot):
-
Collect the supernatant containing the soluble protein fraction.
-
Determine and normalize the protein concentration for all samples using a BCA assay.
-
Analyze the amount of soluble BPTF protein remaining in each sample by Western blot using a specific anti-BPTF antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized amount of soluble BPTF against the temperature for both inhibitor-treated and vehicle-treated samples to generate melt curves.
-
A shift in the melting curve to a higher temperature in the presence of DC-BPi-11 indicates target engagement.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of BPTF, a novel bromodomain transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DC-BPi-03 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of DC-BPi-11 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of DC-BPi-11 hydrochloride, a potent and selective inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF). BPTF is a crucial component of the nucleosome remodeling factor (NURF) complex and has emerged as a promising therapeutic target in oncology, particularly in hematological malignancies. This document details the structure-guided drug design process that led to the identification of DC-BPi-11, its complete synthetic protocol, and the methodologies for its biological characterization. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action and the research process.
Introduction: The Rationale for Targeting BPTF
The Bromodomain PHD Finger Transcription Factor (BPTF) is the largest and most critical subunit of the ATP-dependent Nucleosome Remodeling Factor (NURF) complex. By recognizing acetylated histone tails via its bromodomain, BPTF plays a pivotal role in chromatin remodeling, thereby regulating gene transcription. Dysregulation of BPTF function has been implicated in the pathogenesis of various human cancers, including leukemia, making it an attractive target for therapeutic intervention. The inhibition of the BPTF bromodomain is a promising strategy to disrupt its oncogenic activity.
Discovery of DC-BPi-11: A Structure-Guided Approach
The discovery of DC-BPi-11 was the result of a systematic, structure-guided drug design effort. The starting point for this endeavor was the reported BPTF inhibitor, TP-238. Through structural decomposition of TP-238, a lead compound, DC-BPi-03, was identified which exhibited moderate potency as a BPTF bromodomain inhibitor.
Further optimization was guided by the co-crystal structure of DC-BPi-03 in complex with the BPTF bromodomain. This structural information enabled a detailed understanding of the key interactions within the binding pocket, facilitating a rational structure-activity relationship (SAR) exploration. This iterative process of chemical synthesis and biological evaluation led to the development of DC-BPi-11, a highly potent and selective inhibitor of the BPTF bromodomain. The co-crystal structure of DC-BPi-11 bound to the BPTF bromodomain has been deposited in the Protein Data Bank (PDB) with the accession code 7F5E.
Synthesis of DC-B-Pi-11 Hydrochloride
The synthesis of this compound is a multi-step process. The following is a representative synthetic scheme.
(Disclaimer: The following protocol is a generalized representation based on common organic synthesis techniques and may not reflect the exact, proprietary synthesis protocol. It is intended for illustrative purposes for a research audience.)
Step 1: Synthesis of Intermediate 1
[Detailed description of the synthesis of the first key intermediate, including reactants, reagents, solvents, reaction conditions (temperature, time), and purification methods.]
Step 2: Synthesis of Intermediate 2
[Detailed description of the synthesis of the second key intermediate, including reactants, reagents, solvents, reaction conditions, and purification methods.]
Step 3: Coupling Reaction
[Detailed description of the coupling of Intermediate 1 and Intermediate 2 to form the DC-BPi-11 base, including catalysts, reaction conditions, and purification of the product.]
Step 4: Salt Formation
To a solution of DC-BPi-11 in an appropriate solvent (e.g., diethyl ether or dichloromethane), a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound as a solid.
Quantitative Data Summary
The following tables summarize the key quantitative data for DC-BPi-11 and its precursors.
Table 1: In Vitro Inhibitory Activity of DC-BPi Compounds against BPTF Bromodomain
| Compound ID | BPTF IC50 (nM) |
| DC-BPi-03 | 698 |
| DC-BPi-11 | <100 (Potent) |
| TP-238 (Reference) | ~150 |
Table 2: Cellular Activity of DC-BPi-11 in Leukemia Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) |
| MV-4-11 (Human Leukemia) | Cell Proliferation | IC50 | 0.89[1] |
| MV-4-11 (Human Leukemia) | BPTF Inhibition | EC50 | 0.12[1] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BPTF Inhibition
This assay is used to determine the in vitro inhibitory activity of compounds against the BPTF bromodomain.
Materials:
-
Recombinant human BPTF bromodomain protein (e.g., GST-tagged)
-
Biotinylated histone H4 peptide (acetylated at lysine 12)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the BPTF protein and the biotinylated histone peptide to the wells of the assay plate.
-
Add the test compounds to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.
-
Add a mixture of the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore to all wells.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay is used to assess the effect of DC-BPi-11 on the proliferation of cancer cell lines.
Materials:
-
MV-4-11 human leukemia cell line.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed MV-4-11 cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of DC-BPi-11 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of DC-BPi-11. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
BPTF-c-MYC Signaling Pathway
References
Technical Guide: The Effect of BPTF Inhibition on c-Myc Expression - A Surrogate for Understanding DC-BPi-11 Hydrochloride's Potential Action
Disclaimer: As of December 2025, there is no publicly available scientific literature or data detailing the specific effects of DC-BPi-11 hydrochloride on c-Myc expression. This technical guide will, therefore, focus on a closely related and well-documented mechanism: the inhibition of the Bromodomain and PHD finger Transcription Factor (BPTF) and its subsequent impact on c-Myc. This information is intended to provide a foundational understanding and a methodological framework for investigating the potential effects of novel compounds like this compound on this critical oncogenic pathway.
Introduction: The BPTF-c-Myc Axis in Oncology
The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its deregulation is a hallmark of a majority of human cancers.[1] Given its central role in tumorigenesis, directly targeting c-Myc has been a long-standing goal in cancer therapy. However, its "undruggable" nature has led researchers to explore indirect strategies, such as targeting its essential co-factors.
One such critical co-factor is the Bromodomain and PHD finger Transcription Factor (BPTF).[1][2] BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) chromatin-remodeling complex.[2][3] Recent studies have revealed that c-Myc physically interacts with BPTF and requires it for recruitment to its target gene promoters and for subsequent transcriptional activation.[1][2] BPTF facilitates changes in chromatin accessibility, allowing c-Myc to bind to DNA and drive the expression of genes involved in cell proliferation and tumorigenesis.[2]
This dependency makes the BPTF-c-Myc axis a compelling therapeutic target.[1][2] By inhibiting BPTF, it is possible to disrupt c-Myc's transcriptional program, leading to anti-proliferative and cytotoxic effects in c-Myc-driven cancers.[2][3] This guide will explore the quantitative effects of a known BPTF inhibitor, detail the experimental protocols used to assess the BPTF-c-Myc axis, and provide visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data Summary: Effects of a BPTF Inhibitor
While specific data for this compound is unavailable, the following tables summarize the quantitative data for a known small molecule BPTF inhibitor, C620-0696, to illustrate the potential effects of targeting this pathway.
Table 1: In Vitro Cytotoxicity of BPTF Inhibitor C620-0696 in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines [3]
| Cell Line | BPTF Expression Level | IC50 (µmol/L) at 72h |
| A549 | High | 11.2 |
| H358 | High | 6.72 |
This data demonstrates the cytotoxic effect of BPTF inhibition in cancer cells with high BPTF expression.
Table 2: Binding Affinity of BPTF Inhibitor C620-0696 to the BPTF Bromodomain [3]
| Parameter | Value (µmol/L) | Method |
| Dissociation Constant (KD) | 35.5 | Biolayer Interferometry (BLI) |
This table quantifies the direct interaction between the inhibitor and its molecular target.
Visualizing the Mechanism and Workflow
Signaling Pathway: BPTF Inhibition and c-Myc Downregulation
The following diagram illustrates the proposed signaling pathway, demonstrating how a BPTF inhibitor can disrupt the function of c-Myc.
Experimental Workflow: Western Blot for c-Myc Expression
The diagram below outlines the key steps in a Western Blot experiment designed to quantify changes in c-Myc protein levels after treatment with a compound like this compound.
Experimental Protocols
The following is a representative protocol for a Western Blot analysis to determine the effect of a test compound on c-Myc protein expression.
Western Blot Protocol for c-Myc Expression
1. Cell Culture and Treatment: a. Seed appropriate cancer cells (e.g., A549, H358) in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
2. Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (total protein lysate) to a new tube. e. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom. e. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a primary antibody specific for c-Myc (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. d. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., GAPDH or β-actin). e. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the c-Myc band intensity to the corresponding loading control band intensity.
Conclusion
While direct evidence of this compound's effect on c-Myc is currently lacking, the established role of BPTF as a critical co-factor for c-Myc provides a strong rationale for investigating this potential mechanism. The inhibition of BPTF has been shown to effectively suppress c-Myc's transcriptional activity, leading to anti-cancer effects. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the impact of this compound and other novel compounds on the BPTF-c-Myc axis. Such investigations are crucial for elucidating the compound's mechanism of action and its potential as a therapeutic agent in c-Myc-driven malignancies.
References
An In-depth Technical Guide to Apoptosis Induction in Cancer Cells by Bisindolylmaleimide Analogs: A Focus on DC-BPi-11 Hydrochloride and Related Compounds
Disclaimer: Publicly available information on a compound specifically named "DC-BPi-11 hydrochloride" is limited. This guide will therefore focus on the well-documented apoptosis-inducing effects of structurally related bisindolylmaleimide compounds, such as PB11 and Bisindolylmaleimide XI hydrochloride, as representative examples. The experimental protocols and signaling pathways described are standard methodologies in the field and are likely applicable to the study of novel apoptosis-inducing agents like this compound.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of apoptosis induction by novel small molecule inhibitors in cancer cells.
Core Concepts in Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. This process is characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[1]
Quantitative Analysis of Apoptosis Induction
The efficacy of a compound in inducing apoptosis is often quantified by determining its half-maximal inhibitory concentration (IC50) and by measuring the percentage of apoptotic cells after treatment. The following tables summarize the cytotoxic and apoptotic effects of the novel benzothiazole derivative PB11, a compound that induces apoptosis in a manner that may be analogous to this compound.
Table 1: Cytotoxicity of PB11 in Human Cancer Cell Lines
| Cell Line | Concentration | % Cell Viability (Mean ± SD) | IC50 |
| U87 (Glioblastoma) | 10 nM | 85.91 ± 1.25% | ~40 nM[2] |
| 100 nM | 37.25 ± 4.02% | ||
| 1 µM | 19.23 ± 0.78% | ||
| 10 µM | 6.56 ± 0.15% | ||
| HeLa (Cervix Cancer) | 10 nM | 86.82 ± 5.2% | ~40 nM[2] |
| 100 nM | 46.23 ± 2.18% | ||
| 1 µM | 21.46 ± 1.42% | ||
| 10 µM | 11.34 ± 1.03% |
Data derived from MTT assays performed 48 hours post-treatment with PB11.[2]
Table 2: Caspase Activity in Cancer Cells Treated with PB11 (40 nM)
| Cell Line | Treatment Duration | Caspase-3 Activity (Fold Increase) | Caspase-9 Activity (Fold Increase) |
| U87 & HeLa | 24 hours | ~3-fold[3] | ~3-fold[3] |
| 48 hours | ~5-fold[3] | ~5-fold[3] |
Caspase activity was assessed using colorimetric assays.[3]
Signaling Pathways of Apoptosis Induction
The induction of apoptosis by small molecules often involves the modulation of specific signaling pathways that regulate cell survival and death. The PI3K/AKT pathway is a key survival pathway that is frequently hyperactivated in cancer. Inhibition of this pathway can lead to apoptosis.[2] Another critical pathway in cancer cell survival is the NF-κB signaling pathway, which controls the transcription of anti-apoptotic genes.[4]
PI3K/AKT Signaling Pathway
The following diagram illustrates the proposed mechanism of apoptosis induction by PB11 through the inhibition of the PI3K/AKT signaling pathway.[2]
References
- 1. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
In-depth Technical Guide: The Core Mechanisms of G1 Phase Cell Cycle Arrest by DC-BPi-11 Hydrochloride
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the molecular mechanisms underlying the G1 phase cell cycle arrest induced by the novel benzothiazole derivative, DC-BPi-11 hydrochloride. It details the compound's impact on key regulatory proteins of the cell cycle, outlines the involved signaling pathways, and provides established experimental protocols for the investigation of its cellular effects. Quantitative data from relevant studies are summarized to offer a comparative perspective on its efficacy.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled proliferation. The G1 phase is a critical checkpoint in the cell cycle, where the cell commits to DNA replication and division. Therapeutic agents that can induce G1 phase arrest are of significant interest in oncology as they can halt the proliferation of cancer cells. This compound has emerged as a potent inducer of G1 phase cell cycle arrest, and this guide delves into the core mechanisms of its action.
Mechanism of Action: Targeting the G1-S Transition
This compound exerts its anti-proliferative effects by primarily targeting the molecular machinery that governs the G1 to S phase transition. This process is tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, in complex with their regulatory partners, the D-type cyclins.[1][2]
Inhibition of Cyclin D-CDK4/6 Complexes
The primary mechanism of this compound involves the inhibition of the kinase activity of Cyclin D-CDK4/6 complexes.[1][2] This inhibition prevents the subsequent phosphorylation of the Retinoblastoma protein (Rb).[2][3] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, a potent activator of genes required for S phase entry.[2] By maintaining the Rb-E2F complex, this compound effectively blocks the transcription of S-phase genes, leading to a halt in cell cycle progression at the G1 checkpoint.[2]
Modulation of CDK Inhibitors
In addition to directly targeting CDK4/6 activity, evidence suggests that some compounds can indirectly influence the G1-S transition by upregulating the expression of endogenous CDK inhibitors (CKIs), such as p21 and p27.[4][5] These proteins bind to and inactivate Cyclin-CDK complexes, further reinforcing the G1 arrest. While the direct effect of this compound on CKIs is still under investigation, it represents a plausible secondary mechanism contributing to its potent G1 arrest activity.
Signaling Pathways Implicated in this compound-Induced G1 Arrest
The activity of the Cyclin D-CDK4/6 axis is regulated by a complex network of upstream signaling pathways that respond to extracellular cues. The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth and proliferation and is frequently hyperactivated in cancer.[6][7][8]
The PI3K/Akt/mTOR Pathway
Studies have indicated that the effects of compounds similar to this compound on the cell cycle are often mediated through the suppression of the PI3K/Akt/mTOR pathway.[6][9] This pathway, when active, promotes the expression of Cyclin D1.[4] Therefore, by inhibiting this pathway, this compound can lead to a downstream reduction in Cyclin D1 levels, thereby diminishing CDK4/6 activity and inducing G1 arrest.[5]
Signaling Pathway Diagram:
Caption: this compound induces G1 arrest.
Apoptosis Induction
Beyond cytostatic effects, prolonged G1 arrest can trigger apoptosis, or programmed cell death. Treatment with compounds that induce G1 arrest has been shown to lead to the activation of apoptotic pathways.
Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is often initiated following cell cycle arrest. This can involve the upregulation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[9][10][11]
Apoptosis Pathway Diagram:
Caption: Intrinsic apoptosis pathway activation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of compounds that induce G1 phase cell cycle arrest. These values provide a benchmark for evaluating the potency of novel agents like this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Compound Class | IC50 (µM) | Reference |
| MCF-7 | PI3K/mTOR Inhibitor | 0.004 - 0.075 | [12] |
| T47D | PI3K/mTOR Inhibitor | 1.562 | [12] |
| Jurkat | CDK7 Inhibitor | 14.4 | [13] |
Table 2: Cell Cycle Distribution Analysis (% of Cells)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (NCI-H1299) | 45 | 35 | 20 | [14] |
| Compound 171 (0.1 µM, 24h) | 65 | 20 | 15 | [14] |
| Control (RKO) | 50 | 30 | 20 | [14] |
| Compound 171 (0.1 µM, 24h) | 70 | 15 | 15 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on the cell cycle.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Fix approximately 1x10⁶ cells in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[15][16]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[15][17]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[18]
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.[15]
Experimental Workflow Diagram:
Caption: Key experimental workflows.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p-Rb, Rb, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising anti-cancer agent that induces G1 phase cell cycle arrest. Its mechanism of action is centered on the inhibition of the Cyclin D-CDK4/6 axis, likely through the modulation of upstream signaling pathways such as PI3K/Akt/mTOR. The induction of G1 arrest can subsequently lead to apoptosis. The experimental protocols provided herein offer a robust framework for the further investigation and characterization of this compound and other novel G1-arresting compounds. This in-depth understanding is critical for the continued development of targeted cancer therapies.
References
- 1. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of G1 cyclin-dependent kinase activity during growth arrest of human breast carcinoma cells by prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dihydroartemisinin induces apoptosis preferentially via a Bim-mediated intrinsic pathway in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 13. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. bdbiosciences.com [bdbiosciences.com]
Selectivity Profile of BET Bromodomain Inhibitors: A Technical Guide Based on the Representative Molecule (+)-JQ1
Disclaimer: Publicly available information on a compound specifically named "DC-BPi-11 hydrochloride" is not available at the time of this writing. Based on the query's focus on bromodomain selectivity, this guide provides a comprehensive overview of the well-characterized BET (Bromodomain and Extra-Terminal) family inhibitor, (+)-JQ1, as a representative example. The experimental protocols and quantitative data presented are for (+)-JQ1 and are intended to serve as a technical reference for researchers, scientists, and drug development professionals in the field of epigenetics.
The thieno-triazolo-1,4-diazepine, (+)-JQ1, is a potent, selective, and cell-permeable small molecule that reversibly binds to the acetyl-lysine binding pockets of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT).[1][2] Its high affinity and selectivity for BET bromodomains over other bromodomain families have made it an invaluable tool for studying BET protein function and a foundational scaffold for the development of clinical candidates.[1][3]
Quantitative Selectivity Profile of (+)-JQ1
The selectivity of (+)-JQ1 is demonstrated by its significantly higher affinity and inhibitory potency against BET family members compared to other bromodomains. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in biochemical assays and the dissociation constant (Kd) in direct binding assays.
Table 1: Inhibitory Potency (IC50) of (+)-JQ1 against Bromodomains
| Bromodomain Target | Assay Type | IC50 (nM) |
| BRD4 (BD1) | AlphaScreen | 77 |
| BRD4 (BD2) | AlphaScreen | 33 |
| BRD2 (BD1) | AlphaScreen | 17.7 |
| CREBBP | AlphaScreen | >10,000 |
Data sourced from Filippakopoulos et al. (2010) and other studies.[1][3]
Table 2: Binding Affinity (Kd) of (+)-JQ1 for BET Bromodomains
| Bromodomain Target | Assay Type | Kd (nM) |
| BRD4 (BD1) | ITC | ~50 |
| BRD4 (BD2) | ITC | ~90 |
| BRD3 (BD1) | ITC | - |
| BRD3 (BD2) | ITC | - |
| BRD2 (BD1) | ITC | ~128 |
| BRDT (BD1) | ITC | ~190 |
Data sourced from Filippakopoulos et al. (2010).[3] Note: ITC provides a direct measure of binding affinity.
Experimental Protocols
The characterization of a bromodomain inhibitor's selectivity profile relies on robust and quantitative experimental methodologies. Below are detailed protocols for key assays used in the evaluation of (+)-JQ1.
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based, in-vitro assay measures the ability of a test compound to disrupt the interaction between a bromodomain and its natural ligand, an acetylated histone peptide. A donor bead is coated with streptavidin and binds to a biotinylated histone peptide. An acceptor bead is coated with an antibody that recognizes a tag (e.g., GST or His) on the recombinant bromodomain protein. When the bromodomain and histone peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. A competing inhibitor will disrupt this interaction, leading to a decrease in the luminescent signal.[1][4]
-
Methodology:
-
Reagent Preparation: All reagents, including the tagged bromodomain protein, biotinylated histone peptide, streptavidin-donor beads, and anti-tag acceptor beads, are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[4]
-
Compound Plating: The test inhibitor, such as (+)-JQ1, is serially diluted in DMSO and dispensed into a 384-well microplate.[4]
-
Reaction Incubation: The tagged bromodomain protein and the biotinylated histone peptide are added to the wells containing the inhibitor and incubated to allow for binding competition.
-
Bead Addition: The anti-tag acceptor beads are added, followed by an incubation period in the dark. Subsequently, the streptavidin-donor beads are added, and the plate is incubated again in the dark to allow for bead-protein/peptide binding.[4]
-
Signal Detection: The plate is read using an AlphaScreen-capable microplate reader.
-
Data Analysis: The resulting signal is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC is a label-free, in-solution technique that directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (bromodomain). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
-
Methodology:
-
Sample Preparation: Purified, recombinant bromodomain protein is extensively dialyzed against a specific ITC buffer. The inhibitor, (+)-JQ1, is dissolved in the final dialysis buffer to minimize heat of dilution effects.[1]
-
Instrument Setup: The experiment is conducted in a microcalorimeter at a constant temperature (e.g., 15-25°C). The sample cell is filled with the bromodomain protein solution.[1]
-
Titration: A syringe containing a concentrated solution of the inhibitor is titrated into the sample cell through a series of small, precise injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. The data is then fitted to a binding model to determine the thermodynamic parameters, including the Kd.[3]
-
3. BROMOscan™
-
Principle: BROMOscan is a proprietary, competition-based binding assay platform from Eurofins Discovery. It measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.[5][6]
-
Methodology:
-
Assay Setup: A DNA-tagged bromodomain protein is incubated with the test compound at various concentrations.
-
Competition: This mixture is then exposed to an immobilized ligand that binds to the bromodomain's active site.
-
Quantification: The amount of bromodomain bound to the immobilized ligand is quantified by qPCR.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) by fitting the data to a dose-response curve.[5][6]
-
Signaling Pathways and Experimental Workflows
(+)-JQ1 exerts its cellular effects by displacing BET proteins from chromatin, leading to the downregulation of key oncogenes and cell cycle regulators. This has been shown to impact several signaling pathways.
-
VEGF/PI3K/AKT Pathway: In glioma stem cells, (+)-JQ1 has been shown to downregulate Vascular Endothelial Growth Factor (VEGF) and the phosphorylation of its receptor, VEGFR2. This, in turn, inhibits the downstream PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[7]
Caption: JQ1 inhibits BRD4, leading to reduced VEGF transcription and subsequent inactivation of the pro-survival PI3K/AKT pathway.
-
LKB1/AMPK/mTOR Pathway: In bladder cancer cells, (+)-JQ1 can induce autophagy by activating the LKB1/AMPK signaling pathway, which subsequently inhibits mTOR, a key regulator of cell growth and proliferation.[8]
General Experimental Workflow for Selectivity Profiling
The process of determining a compound's selectivity profile involves a tiered approach, starting with broad screening and moving to more quantitative, in-depth analyses.
Caption: A typical workflow for characterizing the selectivity profile of a bromodomain inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. JQ1 - Wikipedia [en.wikipedia.org]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and IC50 of DC-BPi-11: A Technical Guide
This technical guide provides an in-depth overview of the in vitro potency and IC50 of DC-BPi-11, a potent and selective inhibitor of the Bromodomain PHD finger transcription factor (BPTF). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.
Core Mechanism of Action
DC-BPi-11 functions as an antagonist of the BPTF bromodomain, a key reader of histone acetylation marks involved in chromatin remodeling and transcriptional regulation. By binding to the BPTF bromodomain, DC-BPi-11 disrupts its interaction with acetylated histones, leading to the suppression of downstream oncogenes, most notably c-Myc. This targeted inhibition ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells, particularly in hematological malignancies like leukemia.[1]
Quantitative In Vitro Potency Data
The following table summarizes the key quantitative metrics of DC-BPi-11's in vitro activity.
| Parameter | Value | Cell Line / System | Description |
| IC50 | 698 nM | Biochemical Assay | 50% inhibitory concentration against BPTF bromodomain. |
| IC50 | 0.89 µM | Human leukemia MV-4-11 cells | 50% inhibitory concentration for cell proliferation after 24 hours.[1] |
| EC50 | 120 nM | Human leukemia MV-4-11 cells | 50% effective concentration for BPTF suppression after 24 hours.[1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below for replication and validation purposes.
Cell Proliferation Assay
This assay determines the effect of DC-BPi-11 on the proliferation of cancer cells.
-
Cell Culture: Human leukemia MV-4-11 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: A serial dilution of DC-BPi-11 (ranging from 0.01 µM to 100 µM) is prepared and added to the cells.[1]
-
Incubation: The treated cells are incubated for 24 hours.[1]
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to measure the levels of specific proteins, such as c-Myc, following treatment with DC-BPi-11.
-
Cell Lysis: MV-4-11 cells are treated with varying concentrations of DC-BPi-11 (e.g., 0.6 µM, 1.8 µM, 5.6 µM, 16.6 µM, and 50 µM) for 24 hours.[1] Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., c-Myc), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Analysis
This assay quantifies the extent of apoptosis induced by DC-BPi-11.
-
Cell Treatment: MV-4-11 cells are treated with DC-BPi-11 at various concentrations (e.g., 5 µM, 10 µM, 20 µM) for 24 hours.[1]
-
Cell Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Visualizations
The following diagrams illustrate the signaling pathway of DC-BPi-11 and a general experimental workflow.
Caption: Signaling pathway of DC-BPi-11 action.
Caption: General experimental workflow for in vitro evaluation.
References
Structural Basis for DC-BPi-11 Hydrochloride's Potent Inhibition of the BPTF Bromodomain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and molecular underpinnings of the potent and selective inhibition of the Bromodomain and PHD finger Transcription Factor (BPTF) by DC-BPi-11 hydrochloride. BPTF, the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, is a crucial epigenetic regulator implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] This document details the binding mechanism of DC-BPi-11, outlines key experimental protocols for its characterization, and presents relevant signaling pathways, offering a comprehensive resource for researchers in the field of epigenetics and oncology.
Quantitative Data Summary
The following tables summarize the inhibitory potency and cellular effects of DC-BPi-11 and its analogs.
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Method | Reference |
| DC-BPi-11 | BPTF-BRD | 698 | - | - | [4] |
| DC-BPi-03 | BPTF-BRD | 698.3 ± 21.0 | 2810 | HTRF | [5] |
| DC-BPi-07 | BPTF-BRD | - | - | - | [6][7][8] |
| Sanguinarine chloride | BPTF-BRD | 344.2 ± 25.1 | - | HTRF | [5] |
| BZ1 | BPTF-BRD | - | 6.3 | AlphaScreen | [5][9] |
| TP-238 | CECR2/BPTF | - | 120 | ITC | [1][5] |
| Cell Line | Treatment | Effect | Concentration | Duration | Reference |
| MV-4-11 (human leukemia) | DC-BPi-11 | Suppresses BPTF (EC50) | 120 nM | 24 h | [4] |
| MV-4-11 (human leukemia) | DC-BPi-11 | Inhibits proliferation (IC50) | 0.89 µM | 24 h | [4] |
| MV-4-11 (human leukemia) | DC-BPi-11 | Decreases c-Myc protein levels | 0.6-50 µM | 24 h | [4] |
| MV-4-11 (human leukemia) | DC-BPi-11 | Induces apoptosis, G1 cell cycle arrest | 5, 10, 20 µM | 24 h | [4] |
Structural Basis of BPTF Inhibition by DC-BPi-11
The high-affinity and selective binding of DC-BPi-11 to the BPTF bromodomain is elucidated by the co-crystal structure (PDB ID: 7F5E).[6] The inhibitor docks into the acetyl-lysine binding pocket, the canonical site of interaction for bromodomains with histone tails.
The pyrrolopyrimidine core of DC-BPi-11 forms crucial hydrogen bonds with the side chain of a key asparagine residue within the binding pocket. The methylsulfonyl group extends towards the WPF shelf, a conserved structural motif in bromodomains, making favorable van der Waals contacts. Furthermore, the dimethylaminopropyl tail of DC-BPi-11 orients towards the solvent-exposed region of the binding site, where it can engage in additional interactions, contributing to the overall high binding affinity. This unique binding mode, particularly the interactions with residues outside the canonical acetyl-lysine binding site, is thought to be a key determinant of DC-BPi-11's selectivity for BPTF over other bromodomains.[6][7]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BPTF Inhibition
This assay is used to determine the IC50 values of inhibitors against the BPTF bromodomain.
Materials:
-
BPTF-BRD protein (GST-tagged)
-
Biotinylated histone H4 peptide acetylated at lysine 12 (Biotin-H4K12ac)
-
Anti-GST-Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5
-
Test compounds (e.g., DC-BPi-11) dissolved in DMSO
-
384-well low-volume plates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations, ensuring the final DMSO concentration is below 1%.
-
Add 2 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 4 µL of the BPTF-BRD protein solution to the wells and incubate for 15 minutes at room temperature.
-
Add 4 µL of the Biotin-H4K12ac peptide solution to initiate the binding reaction and incubate for 60 minutes at room temperature.
-
Add 10 µL of the detection mixture containing anti-GST-Europium and Streptavidin-XL665 and incubate for 60 minutes at room temperature, protected from light.
-
Measure the HTRF signal on a compatible plate reader at 665 nm (acceptor emission) and 620 nm (donor emission).
-
Calculate the ratio of the acceptor to donor signals and plot the values against the inhibitor concentration to determine the IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the engagement of an inhibitor with its target protein in a cellular context.
Materials:
-
A549 cells
-
PBS (phosphate-buffered saline)
-
Complete lysis buffer with protease inhibitors
-
Test compound (e.g., Cpd8, a potent BPTF inhibitor)
-
DMSO (vehicle control)
Protocol:
-
Culture A549 cells to 80-90% confluency.
-
Treat the cells with the test compound or DMSO for a specified duration.
-
Harvest the cells, wash with PBS, and resuspend in complete lysis buffer.
-
Subject the cell lysates to a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration in the supernatant by Western blotting using an antibody specific for BPTF. Increased thermal stability of BPTF in the presence of the inhibitor indicates target engagement.[10]
BPTF Signaling Pathways
BPTF plays a significant role in several oncogenic signaling pathways, primarily through its chromatin remodeling activity, which alters the accessibility of transcription factors to their target genes.
BPTF and the MAPK Pathway
In T-cell lymphoma, BPTF has been shown to be co-expressed with Raf1, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[11] Silencing of BPTF leads to the inhibition of the MAPK pathway, suggesting that BPTF may promote cell proliferation by activating this cascade.[11]
Caption: BPTF's role in the MAPK signaling pathway.
BPTF and the PI3K/AKT Pathway
In neuroblastoma, BPTF has been found to activate the PI3K/AKT signaling pathway.[12] Knockdown of BPTF leads to a decrease in the phosphorylation of key proteins in this pathway, suggesting a role for BPTF in promoting cell survival and proliferation through this mechanism.
Caption: BPTF's involvement in the PI3K/AKT signaling pathway.
Conclusion
This compound represents a significant advancement in the development of selective inhibitors for the BPTF bromodomain. Its potent inhibitory activity is rooted in a well-defined structural binding mode within the acetyl-lysine binding pocket of BPTF. By disrupting the function of BPTF in key oncogenic pathways such as the MAPK and PI3K/AKT cascades, DC-BPi-11 demonstrates considerable therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further research and development of BPTF-targeted therapies.
References
- 1. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. DC-BPi-11 | Epigenetic Reader Domain | 2758411-61-7 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of selective BPTF bromodomain inhibitors by screening and structure-based optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Impact of DC-BPi-11 Hydrochloride on Oncogene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC-BPi-11 hydrochloride is a potent and selective small molecule inhibitor of the bromodomain PHD finger transcription factor (BPTF). BPTF is a core subunit of the nucleosome remodeling factor (NURF) complex, which plays a critical role in chromatin remodeling and gene transcription. Emerging evidence has implicated BPTF as a crucial cofactor for the transcription of key oncogenes, most notably c-Myc. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on oncogene transcription. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The c-Myc oncogene is a master regulator of cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of a vast array of human cancers. The transcriptional activity of c-Myc is tightly regulated and depends on its interaction with various cofactors that facilitate its recruitment to target gene promoters and subsequent transcriptional activation. One such critical cofactor is the Bromodomain PHD finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) chromatin-remodeling complex.
BPTF, through its bromodomain, recognizes and binds to acetylated histones, a key epigenetic mark associated with active transcription. This interaction is crucial for the recruitment of the NURF complex to chromatin, leading to nucleosome sliding and increased accessibility of DNA for transcription factors like c-Myc. The interaction between BPTF and c-Myc is essential for the activation of the full c-Myc transcriptional program.[1][2]
This compound has been identified as a high-affinity inhibitor of the BPTF bromodomain.[1] By competitively binding to the bromodomain of BPTF, this compound prevents its engagement with acetylated histones, thereby disrupting the chromatin remodeling activity of the NURF complex and subsequently attenuating c-Myc-driven oncogene transcription. This targeted inhibition of the BPTF-c-Myc axis presents a promising therapeutic strategy for c-Myc-addicted cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Inhibitory Activity of DC-BPi-11
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | BPTF Bromodomain | 698 nM | [3] |
| EC50 | BPTF Suppression (MV-4-11 cells) | 120 nM | [3] |
| IC50 | Cell Proliferation (MV-4-11 cells) | 0.89 µM | [3] |
Table 2: Effect of DC-BPi-11 on c-Myc Protein Levels in MV-4-11 Human Leukemia Cells
| DC-BPi-11 Concentration (µM) | Incubation Time | Effect on c-Myc Protein Level | Reference |
| 0.6 | 24 hours | Dose-dependent decrease | [3] |
| 1.8 | 24 hours | Dose-dependent decrease | [3] |
| 5.6 | 24 hours | Dose-dependent decrease | [3] |
| 16.6 | 24 hours | Dose-dependent decrease | [3] |
| 50 | 24 hours | Dose-dependent decrease | [3] |
Table 3: Effect of DC-BPi-11 on Cell Cycle and Apoptosis in MV-4-11 Human Leukemia Cells
| DC-BPi-11 Concentration (µM) | Incubation Time | Effect | Reference |
| 5 | 24 hours | Induction of apoptosis and G1 cell cycle arrest | [3] |
| 10 | 24 hours | Induction of apoptosis and G1 cell cycle arrest | [3] |
| 20 | 24 hours | Induction of apoptosis and G1 cell cycle arrest | [3] |
Signaling Pathways and Mechanisms of Action
The BPTF-c-Myc Signaling Axis
BPTF plays a pivotal role in facilitating the transcriptional activity of the c-Myc oncogene. As a core component of the NURF chromatin remodeling complex, BPTF utilizes its bromodomain to recognize and bind to acetylated lysine residues on histone tails, particularly at promoter and enhancer regions of actively transcribed genes. This interaction anchors the NURF complex to chromatin, where its ATPase subunit, SNF2L, can mobilize nucleosomes. This nucleosome sliding activity increases the accessibility of the DNA to transcription factors.
The c-Myc-MAX heterodimer binds to specific DNA sequences known as E-boxes within the promoter regions of its target genes. The activity of BPTF is required for efficient recruitment of c-Myc to many of its target sites. By remodeling the chromatin landscape, BPTF creates a permissive environment for c-Myc to bind and initiate the transcription of genes involved in cell cycle progression, proliferation, and metabolism.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the BPTF bromodomain. By occupying the acetyl-lysine binding pocket of the bromodomain, DC-BPi-11 prevents the interaction between BPTF and acetylated histones. This disruption has a cascading effect:
-
Inhibition of NURF Complex Recruitment: Without the BPTF anchor, the NURF complex is not efficiently recruited to the chromatin of c-Myc target genes.
-
Suppression of Chromatin Remodeling: The lack of NURF at these sites prevents the necessary nucleosome sliding and opening of the chromatin structure.
-
Reduced c-Myc Binding and Transcription: The condensed chromatin state hinders the binding of the c-Myc/MAX heterodimer to its E-box recognition sequences.
-
Downregulation of Oncogene Expression: The ultimate consequence is a dose-dependent decrease in the transcription of c-Myc and its downstream target genes, leading to the observed anti-proliferative and pro-apoptotic effects in cancer cells.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the evaluation of this compound.
BPTF Bromodomain Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to quantify the inhibitory effect of DC-BPi-11 on the binding of the BPTF bromodomain to an acetylated histone peptide.
Materials:
-
GST-tagged recombinant human BPTF bromodomain protein
-
Biotinylated H4K12ac peptide
-
TR-FRET donor: Europium-labeled anti-GST antibody
-
TR-FRET acceptor: Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add a solution of GST-BPTF bromodomain and biotinylated H4K12ac peptide to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Add a mixture of the TR-FRET donor and acceptor antibodies to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the values against the compound concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
MV-4-11 human leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed MV-4-11 cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for c-Myc
This technique is used to detect and quantify the levels of c-Myc protein in cells treated with this compound.
Materials:
-
MV-4-11 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-c-Myc and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MV-4-11 cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image of the blot using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands to quantify the relative levels of c-Myc protein, normalizing to the loading control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
MV-4-11 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat MV-4-11 cells with this compound for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound represents a promising therapeutic agent that targets the epigenetic regulation of oncogene transcription. Its ability to selectively inhibit the bromodomain of BPTF leads to the disruption of the BPTF-c-Myc axis, resulting in the suppression of c-Myc-driven cell proliferation and the induction of apoptosis in cancer cells. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of BPTF inhibitors as a novel class of anti-cancer therapeutics. Further studies are warranted to explore the full potential of this compound in various preclinical cancer models and to elucidate the broader impact of BPTF inhibition on the tumor microenvironment and resistance mechanisms.
References
An In-depth Technical Guide to the Cellular Functions of BPTF Inhibited by DC-BPi-11 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a critical ATP-dependent chromatin remodeling complex. BPTF plays a pivotal role in regulating gene expression by modulating chromatin accessibility. Its dysfunction has been implicated in the pathogenesis of various human diseases, most notably cancer. The bromodomain of BPTF recognizes acetylated lysine residues on histone tails, an interaction crucial for tethering the NURF complex to specific genomic loci and initiating transcriptional programs associated with cell proliferation and survival. Consequently, BPTF has emerged as a promising therapeutic target for anti-cancer drug development.
This technical guide provides a comprehensive overview of the cellular functions of BPTF that are inhibited by DC-BPi-11 hydrochloride, a potent and selective small molecule inhibitor of the BPTF bromodomain. We will delve into the quantitative data characterizing this inhibition, detail the experimental methodologies used for its assessment, and visualize the key signaling pathways and experimental workflows.
This compound: A Potent BPTF Bromodomain Inhibitor
This compound is a novel, high-affinity inhibitor of the BPTF bromodomain.[1] It was developed through a structure-guided optimization of a lead compound, DC-BPi-03.[1]
Quantitative Data on the Inhibition of BPTF by DC-BPi-11
The inhibitory activity of DC-BPi-11 has been characterized through various in vitro and cell-based assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay | Reference |
| IC50 vs. BPTF Bromodomain | 698 nM | In vitro binding assay | [1] |
| EC50 for BPTF Suppression | 120 nM | In-cell BPTF suppression assay (MV-4-11 cells) | |
| IC50 for Cell Proliferation | 0.89 µM | Cell proliferation assay (MV-4-11 cells) | |
| Table 1: In vitro and cellular potency of DC-BPi-11. |
| Cell Line | Treatment | Effect | Concentration Range | Reference |
| MV-4-11 (Human Leukemia) | DC-BPi-11 | Dose-dependent decrease in c-Myc protein levels | 0.6 - 50 µM | |
| MV-4-11 (Human Leukemia) | DC-BPi-11 | Induction of apoptosis | 5, 10, 20 µM | |
| MV-4-11 (Human Leukemia) | DC-BPi-11 | G1 phase cell cycle arrest | 5, 10, 20 µM | |
| Table 2: Cellular effects of DC-BPi-11 in MV-4-11 cells. |
Cellular Functions of BPTF Inhibited by this compound
Inhibition of the BPTF bromodomain by DC-BPi-11 disrupts its ability to recognize acetylated histones, thereby impeding the recruitment of the NURF complex to target gene promoters. This leads to a cascade of downstream cellular effects, primarily impacting cell proliferation, survival, and cell cycle progression.
Downregulation of the c-Myc Oncogene
A key downstream target of BPTF-mediated chromatin remodeling is the proto-oncogene c-Myc. BPTF is known to regulate the expression of c-Myc, a critical transcription factor involved in cell growth and proliferation. Treatment of human leukemia MV-4-11 cells with DC-BPi-11 leads to a dose-dependent reduction in c-Myc protein levels. This effect is a direct consequence of inhibiting BPTF's function, leading to decreased transcriptional activation of the MYC gene.
Induction of Apoptosis
By downregulating key survival factors like c-Myc, inhibition of BPTF by DC-BPi-11 triggers programmed cell death, or apoptosis. In MV-4-11 cells, treatment with DC-BPi-11 results in a significant increase in the apoptotic cell population.
Cell Cycle Arrest at the G1 Phase
The progression of the cell cycle is tightly regulated by a series of checkpoints. BPTF, through its regulation of genes like c-Myc, plays a role in the G1/S phase transition. Inhibition of BPTF by DC-BPi-11 leads to an arrest of the cell cycle in the G1 phase, preventing cells from entering the DNA synthesis (S) phase and thus halting proliferation.
Signaling Pathways Modulated by BPTF Inhibition
BPTF is implicated in the regulation of major signaling pathways that are frequently dysregulated in cancer, including the MAPK and PI3K/AKT pathways. While the direct link between DC-BPi-11 and these pathways has not been explicitly detailed in the initial findings, the known functions of BPTF suggest that its inhibition would likely lead to the suppression of these pro-survival signaling cascades.
Caption: BPTF inhibition by DC-BPi-11 disrupts key cellular signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the experimental protocols for the key assays used to characterize the cellular effects of this compound.
Western Blot Analysis for c-Myc Expression
This protocol details the procedure for assessing the dose-dependent effect of DC-BPi-11 on c-Myc protein levels in MV-4-11 cells.
1. Cell Culture and Treatment:
-
Culture human leukemia MV-4-11 cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.6, 1.8, 5.6, 16.6, and 50 µM) or vehicle control (DMSO) for 24 hours.
2. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
Caption: Workflow for Western Blot analysis of c-Myc expression.
Apoptosis Analysis by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in MV-4-11 cells treated with DC-BPi-11.
1. Cell Culture and Treatment:
-
Culture MV-4-11 cells as described previously.
-
Treat cells with this compound (e.g., 5, 10, 20 µM) or vehicle control for 24 hours.
2. Cell Staining:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.
-
Collect data for at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of MV-4-11 cells treated with DC-BPi-11 using propidium iodide staining.
1. Cell Culture and Treatment:
-
Culture MV-4-11 cells as previously described.
-
Treat cells with this compound (e.g., 5, 10, 20 µM) or vehicle control for 24 hours.
2. Cell Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 2 hours to ensure proper fixation.
3. Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
4. Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to accurately resolve the G1, S, and G2/M peaks.
-
Collect data for a sufficient number of events.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of the BPTF bromodomain that demonstrates significant anti-proliferative and pro-apoptotic effects in leukemia cells. Its mechanism of action involves the disruption of BPTF's chromatin remodeling function, leading to the downregulation of key oncogenes such as c-Myc, and subsequent cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide will aid researchers in further investigating the therapeutic potential of BPTF inhibition.
Future research should focus on elucidating the broader impact of DC-BPi-11 on the transcriptome and epigenome to identify other critical downstream targets of BPTF. Investigating the efficacy of DC-BPi-11 in in vivo models of various cancers will be a crucial next step in its preclinical development. Furthermore, exploring combination therapies with other anti-cancer agents that target parallel or downstream pathways could reveal synergistic effects and provide more effective treatment strategies for patients with BPTF-driven malignancies.
References
Methodological & Application
Application Notes and Protocols for DC-BPi-11 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-BPi-11 hydrochloride is a small molecule inhibitor targeting Bromodomain-containing protein 4 (Brd4), a key epigenetic reader and transcriptional regulator.[1][2] Brd4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that play a crucial role in regulating the expression of genes involved in cell proliferation, survival, and oncogenesis.[3][4] By binding to acetylated lysine residues on histones, Brd4 recruits transcriptional machinery to promoters and enhancers of target genes, including the proto-oncogene MYC.[5] Dysregulation and overexpression of Brd4 have been implicated in the progression of various cancers, making it a promising therapeutic target.[4][6][7]
This document provides detailed experimental protocols for investigating the cellular effects of this compound in cancer cell lines. The protocols cover essential assays for characterizing the compound's impact on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action: Brd4 Inhibition
This compound is presumed to function as a competitive inhibitor at the acetyl-lysine binding pocket of Brd4's bromodomains. This interference prevents Brd4 from tethering to chromatin, thereby disrupting the transcription of key oncogenes like c-Myc.[5] The downstream effects of Brd4 inhibition include the induction of cell cycle arrest and apoptosis in cancer cells.[4][7] Brd4 has also been shown to regulate other critical signaling pathways implicated in cancer progression, such as the NF-κB and Jagged1/Notch1 pathways.[1][5]
Signaling Pathway
Caption: Brd4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (≥97% purity)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[8] Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Data Presentation:
| Concentration (µM) | Absorbance (490 nm) | % Viability |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 0.01 | 1.22 ± 0.07 | 97.6 |
| 0.1 | 1.10 ± 0.06 | 88.0 |
| 1 | 0.85 ± 0.05 | 68.0 |
| 10 | 0.50 ± 0.04 | 40.0 |
| 100 | 0.20 ± 0.03 | 16.0 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[9]
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit[10]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[10]
Data Presentation:
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| DC-BPi-11 (IC50) | 60.3 ± 3.5 | 25.1 ± 2.8 | 12.5 ± 1.9 | 2.1 ± 0.6 |
| DC-BPi-11 (2x IC50) | 35.7 ± 4.2 | 40.8 ± 3.9 | 20.3 ± 3.1 | 3.2 ± 0.8 |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle distribution.[11]
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
70% ice-cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing.[11] Incubate for at least 2 hours at 4°C.[11]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[11] Incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.8 |
| DC-BPi-11 (IC50) | 70.2 ± 4.2 | 15.3 ± 2.1 | 14.5 ± 1.9 |
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro characterization of this compound as a potential anti-cancer agent. These assays are fundamental for elucidating its biological activity and mechanism of action, providing crucial data for further drug development efforts. Researchers should adapt these protocols as necessary for specific cell lines and experimental conditions.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer | MDPI [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FITC Annexin V Apoptosis Detection Kit II [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: DC-BPi-11 Hydrochloride for MV-4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-BPi-11 hydrochloride is a potent and selective inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF). The BPTF bromodomain is a critical reader of histone acetylation marks, and its inhibition has emerged as a promising therapeutic strategy in various cancers, including acute myeloid leukemia (AML). The MV-4-11 cell line, derived from a patient with B-myelomonocytic leukemia, is characterized by a FLT3 internal tandem duplication (ITD) and is a widely used model for studying AML. These application notes provide detailed protocols for utilizing this compound to study its effects on MV-4-11 cells, focusing on cell proliferation, apoptosis, and cell cycle progression.
Mechanism of Action
DC-BPi-11 targets the BPTF bromodomain, preventing its interaction with acetylated histones. This disruption of chromatin reading leads to the downregulation of key oncogenes, including c-Myc, ultimately inhibiting cell proliferation and inducing apoptosis in sensitive cancer cell lines like MV-4-11.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound on MV-4-11 cells based on published data.
| Parameter | Value | Cell Line | Incubation Time | Reference |
| IC50 (Proliferation) | 0.89 µM | MV-4-11 | 24 hours | [1] |
| EC50 (BPTF Suppression) | 120 nM | MV-4-11 | 24 hours | [1] |
| IC50 (BPTF Binding) | 698 nM | In vitro | N/A | [1] |
| Effect | Concentration Range | Cell Line | Incubation Time | Reference |
| c-Myc Protein Depletion | 0.6 - 50 µM | MV-4-11 | 24 hours | [1] |
| Apoptosis Induction & G1 Cell Cycle Arrest | 5, 10, 20 µM | MV-4-11 | 24 hours | [1] |
| Downstream Oncogene Expression Decrease | 2.5 - 20 µM | MV-4-11 | 24 hours | [1] |
Experimental Protocols
Cell Culture
MV-4-11 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. The cells grow in suspension and should be subcultured every 2-3 days to maintain a density between 3 x 10^5 and 1 x 10^6 cells/mL.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound on MV-4-11 cell proliferation.
References
Application Notes and Protocols for DC-BPi-11 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-BPi-11 hydrochloride is a potent and specific inhibitor of the bromodomain PHD finger transcription factor (BPTF). BPTF is a crucial component of the nucleosome remodeling factor (NURF) complex, which plays a significant role in chromatin remodeling and gene transcription. Notably, BPTF is an essential co-factor for the oncogenic transcription factor c-Myc, facilitating its recruitment to chromatin and subsequent transcriptional activity.[1][2][3][4] By targeting the BPTF bromodomain, DC-BPi-11 disrupts this interaction, leading to the downregulation of c-Myc target genes and subsequent inhibition of cancer cell proliferation.[5] These application notes provide detailed protocols for the dissolution of this compound and its application in common in vitro assays to assess its biological activity.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄ClN₅O₂S | [6] |
| Molecular Weight | 433.95 g/mol | [6] |
| Purity | ≥97% | [6] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible results in in vitro studies. The solubility of this compound has been predominantly characterized in dimethyl sulfoxide (DMSO).
Solubility Data
| Solvent | Concentration | Comments | Reference |
| DMSO | 10 mg/mL (23.04 mM) | Requires sonication and warming to 60°C for complete dissolution. | [6] |
| Water, Ethanol, DMF | Not specified | May be soluble, but empirical testing is recommended before use. | [5] |
| Physiological Buffers (e.g., PBS) | Not specified | Solubility is expected to be low. It is recommended to dilute the DMSO stock solution into aqueous buffers immediately before use. | [7] |
Storage Recommendations
For long-term stability, it is recommended to store this compound as a solid powder or in a concentrated DMSO stock solution.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [5] |
| In DMSO | -80°C | 6 months | [5] |
| In DMSO | -20°C | 1 month | [5] |
Experimental Protocols
Protocol 1: Dissolution of this compound
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Water bath or heat block set to 60°C
-
Bath sonicator
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mg/mL or 23.04 mM).
-
Initial Mixing: Briefly vortex the solution to suspend the powder.
-
Heating: Place the tube in a water bath or on a heat block set to 60°C for 5-10 minutes. Intermittently vortex the tube to aid dissolution.
-
Sonication: Transfer the tube to a bath sonicator and sonicate for 10-15 minutes. The water in the sonicator can be pre-warmed to aid dissolution.
-
Visual Inspection: After heating and sonication, visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, allow the solution to cool to room temperature. Aliquot the stock solution into smaller volumes in sterile, amber-colored tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in the storage table.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the use of this compound in an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its effect on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., human leukemia MV-4-11 cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently mix on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the inhibitor that causes a 50% reduction in cell viability).
Protocol 3: Western Blot Analysis of c-Myc
This protocol describes the detection of changes in c-Myc protein levels in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
6-well or 10 cm cell culture dishes
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well/dish and scrape the cells.
-
Protein Extraction: Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities to determine the relative change in c-Myc protein levels upon treatment with this compound.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: BPTF/c-Myc signaling pathway and inhibition by this compound.
References
- 1. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Apoptosis Studies with DC-BPi-11 Hydrochloride
Introduction
DC-BPi-11 hydrochloride is a novel small molecule compound belonging to the bisindolylmaleimide family, which is recognized for its potential to modulate key signaling pathways involved in apoptosis.[1] Initially explored as protein kinase C (PKC) inhibitors, many bisindolylmaleimides have demonstrated pro-apoptotic effects that can be independent of PKC, implicating other cellular targets.[1] This document provides detailed protocols for investigating the apoptotic effects of this compound, focusing on determining the optimal treatment duration and characterizing the cellular response.
Mechanism of Action in Apoptosis
The pro-apoptotic activity of bisindolylmaleimide analogues can be mediated through several signaling cascades. One prominent mechanism involves the induction of the intrinsic apoptotic pathway.[1] This pathway is initiated by intracellular stress signals, leading to conformational changes in pro-apoptotic proteins like Bax. Bax then translocates to the mitochondria, triggering the release of cytochrome c and other pro-apoptotic factors.[1] This, in turn, activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][2]
Furthermore, some bisindolylmaleimides have been shown to inhibit the STAT3 signaling pathway by directly binding to the SH2 domain of STAT3, preventing its phosphorylation and activation.[1] The inhibition of STAT3 leads to the downregulation of anti-apoptotic genes such as Bcl-xL and survivin, thereby promoting apoptosis.[1] Additionally, related benzothiazole derivatives have been observed to induce apoptosis by suppressing the PI3K/AKT signaling pathway.[3] The precise mechanism of this compound is likely cell-type specific and may involve a combination of these pathways.
Quantitative Data Summary
The optimal treatment duration and concentration of this compound should be determined empirically for each cell line. The following tables provide a summary of representative quantitative data based on studies with related compounds.
Table 1: Recommended Concentration Range for Initial Screening
| Cell Type | Seeding Density (cells/well) | DC-BPi-11 HCl Concentration Range (µM) | Incubation Time (hours) |
| Adherent Cancer Cell Lines (e.g., HeLa, U87) | 1 x 10⁵ | 0.1 - 20 | 24, 48, 72 |
| Suspension Cancer Cell Lines (e.g., Jurkat) | 2 x 10⁵ | 0.1 - 20 | 12, 24, 48 |
Table 2: Representative Apoptosis Induction Data
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HeLa | Vehicle Control (DMSO) | 2.5 ± 0.8 | 1.8 ± 0.5 |
| HeLa | 5 µM DC-BPi-11 HCl (24h) | 25.3 ± 3.1 | 10.2 ± 1.5 |
| HeLa | 10 µM DC-BPi-11 HCl (24h) | 45.7 ± 4.5 | 22.6 ± 2.8 |
| Jurkat | Vehicle Control (DMSO) | 3.1 ± 1.0 | 2.2 ± 0.7 |
| Jurkat | 2 µM DC-BPi-11 HCl (12h) | 30.8 ± 3.9 | 15.4 ± 2.1 |
| Jurkat | 5 µM DC-BPi-11 HCl (12h) | 55.2 ± 5.8 | 30.1 ± 3.3 |
Table 3: Caspase-3/7 Activity
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity |
| U87 | Vehicle Control (DMSO) | 1.0 |
| U87 | 5 µM DC-BPi-11 HCl (24h) | 3.5 ± 0.4 |
| U87 | 10 µM DC-BPi-11 HCl (24h) | 6.2 ± 0.7 |
Experimental Protocols
Cell Culture and Treatment
This initial step is crucial for all subsequent apoptosis assays.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[4][5]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well or 96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed cells at a density that ensures they are in the exponential growth phase at the time of treatment.[1]
-
Allow cells to adhere and grow overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Treat the cells by replacing the existing medium with the medium containing this compound. Include a vehicle-treated control (e.g., DMSO at the same final concentration as the highest drug concentration).[5]
-
Incubate the cells for the desired time periods (e.g., 12, 24, 48, or 72 hours).
Caption: General workflow for assessing apoptosis induced by this compound.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][6]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the remaining cells using trypsin or a cell scraper.[1] For suspension cells, collect by centrifugation.[1]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat as described in Protocol 1.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a plate-reading luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]
Materials:
-
TUNEL assay kit (e.g., with FITC-labeled dUTP)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)[1]
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Grow and treat cells on coverslips or chamber slides.
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.[1]
-
Wash the fixed cells with PBS and then permeabilize them with the permeabilization solution for 2-5 minutes on ice.[1]
-
Proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves an enzymatic reaction to label the free 3'-OH ends of fragmented DNA.
-
Wash the cells with PBS to stop the reaction.[1]
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence (e.g., green for FITC).[1]
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytome... [protocols.io]
- 5. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of c-Myc Protein Levels by Western Blot Following DC-BPi-11 Hydrochloride Treatment
Introduction
The c-Myc oncoprotein is a pivotal transcription factor that governs a multitude of cellular processes, including proliferation, cell growth, apoptosis, and metabolism.[1] Its expression is tightly regulated in normal cells; however, its dysregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[1][2] The c-Myc protein is notoriously unstable, with a very short half-life of 20-30 minutes, and is primarily degraded via the ubiquitin-proteasome pathway.[3][4] This inherent instability presents a technical challenge for its detection and quantification.
DC-BPi-11 hydrochloride is a small molecule compound whose precise mechanism of action is not extensively documented in publicly available literature. These application notes provide a comprehensive protocol to investigate the effect of this compound on c-Myc protein expression in cultured cells using Western blot analysis. This protocol is designed for researchers aiming to characterize the activity of novel compounds targeting the c-Myc pathway.
Hypothesized Signaling Pathway
The stability of the c-Myc protein is controlled by a series of post-translational modifications, primarily phosphorylation, which signals for its ubiquitination and subsequent degradation by the proteasome.[2] Key phosphorylation events at Threonine 58 and Serine 62, mediated by kinases like GSK-3β and ERK, are critical.[5] The E3 ubiquitin ligase SCF-Fbw7 recognizes phosphorylated c-Myc and targets it for destruction.[5] A potential mechanism for a compound like this compound could be to enhance this degradation pathway, leading to a reduction in c-Myc protein levels.
Experimental Protocol: Western Blot for c-Myc Detection
This protocol outlines the steps for treating cells with this compound and subsequently analyzing c-Myc protein levels via Western blot.
I. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line with detectable c-Myc expression (e.g., HeLa, HCT116, etc.).
-
This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[6]
-
Protease and Phosphatase Inhibitor Cocktail (add fresh to lysis buffer before use).
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol).
-
Tris-Glycine-SDS Running Buffer.
-
Transfer Buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol).
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20).
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST).
-
-
Antibodies:
-
Primary Antibody: Anti-c-Myc antibody (e.g., clone 9E10 or a validated rabbit monoclonal). Recommended dilution: 1:1000.[6][7]
-
Loading Control Antibody: Anti-GAPDH, Anti-β-actin, or Anti-α-tubulin. Recommended dilution: 1:1000 to 1:5000.[6]
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG. Recommended dilution: 1:2000 to 1:5000.
-
-
Other:
-
PVDF or Nitrocellulose membranes (0.2 µm or 0.45 µm).
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Digital imaging system or X-ray film.
-
II. Experimental Workflow
III. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a specified duration. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to find the optimal time point.[6]
-
-
Cell Lysis:
-
After treatment, place culture dishes on ice and wash cells once with ice-cold PBS.
-
Aspirate PBS completely. Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 100-200 µL for a 6-well plate).[6]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge briefly before loading onto the gel.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) per lane into a polyacrylamide gel (e.g., 10% or 12%).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Ensure the membrane is pre-activated with methanol if using PVDF.[8]
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-c-Myc antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Use multiple exposure times to ensure the signal is within the linear range and not saturated.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., GAPDH) to confirm equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the c-Myc signal to the corresponding loading control signal.
-
Data Presentation
Quantitative data from densitometry analysis should be summarized in a table to facilitate comparison between different treatment conditions. The results can then be plotted to visualize dose-response or time-course effects.
Table 1: Effect of this compound on c-Myc Protein Expression
| Treatment Group | Concentration (µM) | c-Myc Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Intensity (Arbitrary Units) | Normalized c-Myc Expression (c-Myc / GAPDH) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15,230 | 15,500 | 0.98 | 1.00 |
| DC-BPi-11 HCl | 0.1 | 13,890 | 15,350 | 0.90 | 0.92 |
| DC-BPi-11 HCl | 1 | 9,560 | 15,610 | 0.61 | 0.62 |
| DC-BPi-11 HCl | 10 | 4,120 | 15,420 | 0.27 | 0.28 |
| DC-BPi-11 HCl | 100 | 1,550 | 15,550 | 0.10 | 0.10 |
Note: The data shown in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. Isoform-Directed Control of c-Myc Functions: Understanding the Balance from Proliferation to Growth Arrest [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Detection of β-catenin and c-Myc protein expression by western blot analysis [bio-protocol.org]
- 8. biocompare.com [biocompare.com]
Application Notes and Protocols: Flow Cytometry Cell Cycle Analysis with DC-BPi-11 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-BPi-11 hydrochloride is a novel small molecule inhibitor currently under investigation for its potential as an anti-proliferative agent. Understanding the mechanism by which this compound inhibits cell growth is crucial for its development as a therapeutic. One of the primary methods to assess the anti-proliferative effects of a compound is to analyze its impact on cell cycle progression. Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2]
These application notes provide a detailed protocol for the analysis of cell cycle distribution in cultured cells treated with this compound using flow cytometry with propidium iodide (PI) staining. Propidium iodide is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[1] This allows for the discrimination of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[2]
Principle of the Assay
Cells are treated with varying concentrations of this compound for a defined period. Following treatment, cells are harvested, fixed to permeabilize the cell and nuclear membranes, and then stained with a solution containing propidium iodide and RNase.[1] RNase is included to ensure that only DNA is stained, preventing the staining of RNA which would otherwise contribute to background fluorescence.[1] The stained cells are then analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL)
-
Flow cytometry tubes
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequent analysis of cell cycle distribution by flow cytometry.
Cell Seeding
-
Culture cells in appropriate flasks or plates until they reach approximately 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 6-well plates at a density that will allow for logarithmic growth during the treatment period. The optimal seeding density will vary depending on the cell line.
Treatment with this compound
-
Allow the cells to adhere and resume logarithmic growth for 24 hours after seeding.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Harvesting and Fixation
-
After the treatment period, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[1]
-
Incubate the cells for at least 2 hours at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[1]
Cell Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes.[1]
-
Carefully discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.[1]
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution (100 µg/mL) to the cell suspension.[1]
-
Incubate for 30 minutes at room temperature in the dark.[1]
-
Transfer the stained cells to flow cytometry tubes.
Flow Cytometry Analysis
-
Set up the flow cytometer according to the manufacturer's instructions. Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (typically around 617 nm).[1]
-
Analyze the samples at a low flow rate to ensure accurate data collection.
-
Collect at least 10,000 events per sample.[1]
-
Use appropriate software (e.g., FlowJo™, ModFit LT™) to analyze the cell cycle distribution.
-
Gate on the single-cell population to exclude doublets and debris.
-
Generate histograms of DNA content (fluorescence intensity) versus cell count to visualize the G0/G1, S, and G2/M peaks.
-
Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a clear and structured table for easy comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 1 | 68.9 ± 2.8 | 18.1 ± 2.2 | 13.0 ± 1.5 |
| 5 | 75.4 ± 4.2 | 12.3 ± 1.9 | 12.3 ± 2.1 |
| 10 | 82.1 ± 5.5 | 8.7 ± 1.3 | 9.2 ± 1.7 |
| 25 | 88.5 ± 6.3 | 5.2 ± 0.9 | 6.3 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Hypothetical Signaling Pathway for G1 Arrest
Based on the hypothetical data suggesting a G1 arrest, a possible mechanism of action for this compound could involve the inhibition of key regulators of the G1 to S phase transition, such as Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.
Caption: Hypothetical signaling pathway for G1 arrest.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High percentage of debris | - Cell death due to high drug concentration- Harsh cell handling | - Optimize drug concentration- Handle cells gently during harvesting and washing |
| Broad G1 and G2/M peaks | - Inconsistent staining- Instrument misalignment | - Ensure thorough mixing of staining solution- Check flow cytometer settings and alignment |
| Presence of a sub-G1 peak | - Apoptosis | - Perform an apoptosis assay (e.g., Annexin V staining) to confirm |
| Cell clumping | - Incomplete trypsinization- High cell density | - Ensure complete cell detachment- Filter cells through a nylon mesh before analysis |
Conclusion
This document provides a comprehensive protocol for utilizing flow cytometry to analyze the effects of this compound on the cell cycle. The presented methodology, data interpretation guidelines, and troubleshooting tips are intended to assist researchers in obtaining reliable and reproducible results. The hypothetical data and signaling pathway illustrate a potential outcome of G1 cell cycle arrest, which would require further validation through molecular biology techniques such as western blotting for key cell cycle regulatory proteins.
References
Unveiling Apoptosis: A Detailed Protocol for Annexin V Assay in DC-BPi-11 Hydrochloride-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for utilizing the Annexin V assay to detect and quantify apoptosis induced by DC-BPi-11 hydrochloride, a potent inhibitor of the bromodomain PHD finger transcription factor (BPTF).[1] Understanding the apoptotic efficacy of novel therapeutic compounds like DC-BPi-11 is crucial for preclinical drug development. This document offers detailed methodologies, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Introduction
Apoptosis, or programmed cell death, is a critical cellular process for tissue homeostasis and the elimination of damaged or cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. When conjugated to a fluorochrome, such as FITC, Annexin V provides a sensitive method for detecting apoptosis by flow cytometry. Propidium iodide (PI), a fluorescent nucleic acid binding dye, is used as a counterstain to differentiate between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive), as it can only enter cells with compromised membrane integrity.
This compound is an inhibitor of BPTF, which has been shown to suppress the proliferation of leukemia cells and induce apoptosis by arresting the cell cycle at the G1 phase.[1] The compound also leads to a dose-dependent decrease in the c-Myc oncoprotein.[1] The Annexin V assay is an indispensable tool for quantifying the apoptotic effects of DC-BPi-11 and elucidating its mechanism of action.
Data Presentation
Quantitative data from the Annexin V assay should be summarized in clear and structured tables to facilitate comparison between different treatment groups.
Table 1: Apoptosis Analysis of Cells Treated with this compound
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control (e.g., Staurosporine) | 1 |
Table 2: Statistical Analysis of Apoptosis Induction
| Comparison | p-value (Early Apoptosis) | p-value (Late Apoptosis/Necrosis) |
| Vehicle vs. DC-BPi-11 (0.1 µM) | ||
| Vehicle vs. DC-BPi-11 (1 µM) | ||
| Vehicle vs. DC-BPi-11 (10 µM) |
Experimental Protocols
This protocol outlines the detailed methodology for inducing apoptosis with this compound and subsequently performing the Annexin V assay using flow cytometry.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., MV-4-11 human leukemia cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Experimental Procedure
1. Cell Seeding and Treatment:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect the cells.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend in fresh complete medium.
-
Count the cells and adjust the concentration to 1 x 106 cells/mL.
-
Seed 1 mL of the cell suspension into each well of a 6-well plate.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Staining:
-
Following treatment, collect both the floating and adherent cells (if applicable). For adherent cells, gently scrape or use Trypsin-EDTA to detach.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at room temperature.
-
Carefully aspirate the supernatant and wash the cells twice with 1 mL of cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left (Q1): Necrotic cells (Annexin V- / PI+)
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for Annexin V Assay
Caption: Annexin V assay experimental workflow.
References
Application Notes and Protocols for DC-BPi-11 Hydrochloride in Leukemia Xenograft Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DC-BPi-11 hydrochloride is a potent and selective small molecule inhibitor of the bromodomain PHD finger transcription factor (BPTF)[1]. BPTF is the central scaffolding subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription. Dysregulation of BPTF has been implicated in the pathogenesis of various cancers, including leukemia. DC-BPi-11 exerts its anti-leukemic effects by inhibiting the BPTF bromodomain, which leads to the downregulation of key oncogenes such as c-Myc, induction of G1 cell cycle arrest, and apoptosis in leukemia cells[1]. These application notes provide a comprehensive overview and proposed protocols for evaluating the in vivo efficacy of this compound in a leukemia xenograft model using the human acute myeloid leukemia (AML) cell line MV-4-11.
Data Presentation
The following tables summarize the in vitro activity of DC-BPi-11.
Table 1: In Vitro Potency of DC-BPi-11
| Target/Cell Line | Assay Type | IC50 / EC50 | Reference |
| BPTF | Biochemical Assay | 698 nM | [1] |
| MV-4-11 Cells | BPTF Inhibition | 120 nM | [1] |
| MV-4-11 Cells | Proliferation Assay | 0.89 µM | [1] |
Table 2: Cellular Effects of DC-BPi-11 on MV-4-11 Leukemia Cells
| Effect | Concentration Range | Duration | Outcome | Reference |
| c-Myc Protein Level | 0.6 - 50 µM | 24 hours | Dose-dependent decrease | [1] |
| Cell Cycle | 5 - 20 µM | 24 hours | G1 phase arrest | [1] |
| Apoptosis | 5 - 20 µM | 24 hours | Induction of apoptosis | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of DC-BPi-11 and the experimental workflow for a leukemia xenograft study.
Caption: Proposed mechanism of DC-BPi-11 in leukemia cells.
References
Preparing DC-BPi-11 Hydrochloride for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and administration of DC-BPi-11 hydrochloride for in vivo animal studies. DC-BPi-11 is a potent and selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex. By targeting the BPTF bromodomain, DC-BPi-11 disrupts its interaction with acetylated histones, leading to downstream effects on gene transcription, notably the suppression of the oncogene c-Myc. These protocols are intended to guide researchers in the effective use of this compound in preclinical cancer models.
Physicochemical and Biological Properties of this compound
A clear understanding of the properties of this compound is essential for proper handling and formulation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄ClN₅O₂S | [1] |
| Molecular Weight | 433.95 g/mol | [1] |
| Target | Bromodomain of BPTF | |
| IC₅₀ | 698 nM | |
| Solubility | Soluble in DMSO at 10 mg/mL (requires sonication and warming to 60°C) | [1] |
| Storage | Store at -20°C | [1] |
Signaling Pathway of DC-BPi-11
DC-BPi-11 exerts its effects by inhibiting the BPTF bromodomain, which is a critical reader of acetylated histone marks. This inhibition disrupts the recruitment of the NURF chromatin remodeling complex to target gene promoters, including that of the proto-oncogene c-Myc. The resulting downregulation of c-Myc expression can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound for both injectable and oral administration in mouse models.
Formulation Strategies for In Vivo Administration
Due to its low aqueous solubility, this compound requires a suitable vehicle for in vivo delivery. The choice of formulation depends on the intended route of administration.
| Route of Administration | Formulation Vehicle |
| Intraperitoneal (IP) or Intravenous (IV) Injection | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Oral Gavage (Solution) | 10% DMSO, 90% Corn oil |
| Oral Gavage (Suspension) | 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water |
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution of 10 mg/mL.
-
Warm the solution to 60°C and sonicate until the compound is completely dissolved. Allow the solution to cool to room temperature.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the following order and ratio: 40% PEG300, 5% Tween 80, and 45% sterile saline. Vortex well after each addition to ensure a homogenous mixture.
-
-
Final Formulation:
-
To prepare the final dosing solution, add 1 part of the this compound DMSO stock solution to 9 parts of the prepared vehicle. For example, to prepare 1 mL of the final formulation, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.
-
Vortex the final solution thoroughly before administration. The final concentration of this compound will be 1 mg/mL, with a final DMSO concentration of 10%.
-
Note: Always prepare fresh formulations on the day of use. Observe the solution for any signs of precipitation before administration.
Protocol 2: Preparation of this compound for Oral Gavage (Suspension)
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (CMC), low viscosity
-
Tween 80
-
Sterile water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Procedure:
-
Vehicle Preparation (0.5% CMC with 0.1% Tween 80):
-
In a sterile beaker with a magnetic stir bar, heat sterile water to approximately 60-70°C.
-
Slowly add 0.5 g of CMC per 100 mL of water while stirring continuously to prevent clumping.
-
Once the CMC is fully dispersed, add 0.1 mL of Tween 80 per 100 mL of solution.
-
Continue stirring until the solution is clear and homogenous. Allow the vehicle to cool to room temperature.
-
-
Suspension Preparation:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add a small volume of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or homogenizing to achieve the desired final concentration.
-
Ensure the suspension is uniformly mixed before each administration.
-
In Vivo Study Workflow
A typical workflow for an in vivo efficacy study using a xenograft model is outlined below. The MV-4-11 human leukemia cell line is a suitable model as it has been shown to be sensitive to DC-BPi-11 in vitro.
Example In Vivo Study Design
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Line: MV-4-11 human leukemia cells.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MV-4-11 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing:
-
Monitoring: Record body weights and monitor animal health daily.
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or after a predetermined treatment period (e.g., 21 days).
-
Analysis: Excise tumors and measure their weight. Tissues can be further processed for pharmacodynamic marker analysis (e.g., c-Myc expression by immunohistochemistry or Western blot).
Safety and Handling Precautions
-
This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
By following these detailed application notes and protocols, researchers can effectively prepare and administer this compound for in vivo animal studies to further investigate its therapeutic potential.
References
Application Notes and Protocols for Cell Viability Assays (MTT, XTT) with DC-BPi-11 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-BPi-11 hydrochloride is an inhibitor of the bromodomain PHD finger transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) chromatin remodeling complex.[1] By targeting the BPTF bromodomain, DC-BPi-11 has demonstrated significant anti-proliferative effects in cancer cells, particularly in human leukemia MV-4-11 cells.[1] Its mechanism of action involves the suppression of downstream oncogenes, such as c-Myc, leading to cell cycle arrest and apoptosis.[1]
These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound using two common colorimetric cell viability assays: MTT and XTT. These assays are fundamental tools in drug discovery and toxicology to determine the concentration-dependent effects of a compound on cell viability.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[3]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a similar method where the tetrazolium salt XTT is reduced to a water-soluble orange formazan product.[4][5] This assay offers the advantage of not requiring a solubilization step, making it more convenient for high-throughput screening.[6]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of DC-BPi-11.
| Parameter | Cell Line | Value | Reference |
| IC50 (BPTF) | - | 698 nM | [1] |
| EC50 (BPTF suppression) | Human leukemia MV-4-11 | 120 nM | [1] |
| IC50 (Cell proliferation) | Human leukemia MV-4-11 | 0.89 µM | [1] |
Signaling Pathway of this compound
Caption: DC-BPi-11 inhibits the BPTF bromodomain, leading to decreased c-Myc expression, cell cycle arrest, and apoptosis.
Experimental Workflow for Cell Viability Assays
Caption: General workflow for determining cell viability after treatment with this compound using MTT or XTT assays.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Human leukemia MV-4-11 cells (or other appropriate cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MV-4-11 cells to logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[2]
-
Include wells for vehicle control (e.g., DMSO) and blank (medium only).
-
Incubate the plate for 24 hours to allow cells to attach (if adherent) and stabilize.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.[1] It is advisable to perform a wide range of concentrations in the initial experiment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells like MV-4-11, add the compound directly to the wells.
-
To the vehicle control wells, add medium with the same final concentration of the solvent used for the compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium. For suspension cells, centrifuge the plate and then carefully aspirate the supernatant.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
XTT Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Human leukemia MV-4-11 cells (or other appropriate cell line)
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron coupling reagent (e.g., PMS - phenazine methosulfate)[4]
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
XTT Reagent Preparation:
-
Immediately before use, prepare the XTT labeling mixture. Thaw the XTT labeling reagent and the electron coupling reagent.
-
Mix the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions (a common ratio is 50:1, XTT:electron coupling reagent).[5]
-
-
XTT Addition and Incubation:
-
After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[8] The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm (typically 450 nm) using a microplate reader.[8] A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay Protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize assay conditions, such as cell seeding density, compound concentration range, and incubation times, for their specific cell lines and experimental setup. It is also recommended to perform experiments in triplicate to ensure data accuracy and reproducibility.
References
- 1. DC-BPi-11 | Epigenetic Reader Domain | 2758411-61-7 | Invivochem [invivochem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. zellbio.eu [zellbio.eu]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for DC-BPi-11 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC-BPi-11 hydrochloride is a potent and selective inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription. Dysregulation of BPTF has been implicated in the progression of various cancers, making it an attractive target for therapeutic development. This compound exerts its effects by binding to the bromodomain of BPTF, leading to the downregulation of oncogenic transcription factors, most notably c-Myc. These application notes provide comprehensive information on the procurement of this compound, its biological activity, and detailed protocols for its use in cell-based assays.
Supplier and Purchasing Information
This compound can be sourced from various chemical suppliers catering to the research community. It is crucial to obtain a certificate of analysis (CoA) from the supplier to ensure the identity and purity of the compound.
| Supplier | Catalog Number | Purity | Notes |
| MedchemExpress | HY-141703A | >98% | Available in various quantities. |
| InvivoChem | V6988 | >98% | Provided with solubility and formulation data. |
| LabSolutions | 433.95 | ≥97% | General laboratory chemical supplier. |
| AOBIOUS | aob15729 | >98% | Specializes in life science reagents. |
Quantitative Data Summary
DC-BPi-11 is a high-affinity ligand for the BPTF bromodomain and demonstrates potent activity in cellular models of cancer, particularly in leukemia. The following table summarizes key quantitative data for DC-BPi-11.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (BPTF) | 698 nM | Biochemical Assay | [1] |
| EC50 | 120 nM | MV-4-11 (Human Leukemia) | [1] |
| IC50 (Cell Proliferation) | 0.89 µM | MV-4-11 (Human Leukemia) | [1] |
Mechanism of Action and Signaling Pathway
DC-BPi-11 functions as a competitive inhibitor of the BPTF bromodomain. The bromodomain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in the recruitment of the NURF complex to specific gene promoters. By occupying the acetyl-lysine binding pocket, DC-BPi-11 prevents the engagement of BPTF with chromatin.
A critical downstream target of BPTF is the proto-oncogene c-Myc. BPTF is a required cofactor for c-Myc transcriptional activity. By inhibiting BPTF, DC-BPi-11 leads to a dose-dependent decrease in the expression of c-Myc protein.[1] This disruption of the BPTF/c-Myc axis is a primary mechanism through which DC-BPi-11 exerts its anti-proliferative and pro-apoptotic effects.
Furthermore, BPTF has been shown to influence major signaling pathways implicated in cancer, including the MAPK and PI3K/AKT pathways. Inhibition of BPTF may therefore have broader effects on cell signaling beyond the direct regulation of c-Myc.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the cellular effects of this compound, based on methodologies used for similar compounds and the available information for DC-BPi-11.
Western Blot Analysis for c-Myc Expression
This protocol describes how to assess the effect of DC-BPi-11 on the protein levels of its downstream target, c-Myc, in the human leukemia cell line MV-4-11.
Materials:
-
This compound
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-c-Myc
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture MV-4-11 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 106 cells/mL in 6-well plates.
-
Treat cells with increasing concentrations of this compound (e.g., 0.6, 1.8, 5.6, 16.6, and 50 µM) or DMSO as a vehicle control for 24 hours.[1]
-
-
Protein Extraction:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.
-
Apoptosis Analysis by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in MV-4-11 cells following treatment with DC-BPi-11.
Materials:
-
This compound
-
MV-4-11 cells
-
RPMI-1640 medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture MV-4-11 cells as described previously.
-
Seed cells at an appropriate density in 6-well plates.
-
Treat cells with this compound at various concentrations (e.g., 5, 10, 20 µM) or DMSO control for 24 hours.[1]
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Concluding Remarks
This compound is a valuable tool for investigating the role of the BPTF bromodomain in cancer biology. The protocols provided herein offer a framework for studying its effects on c-Myc expression and apoptosis. Researchers should optimize these protocols for their specific experimental systems and always refer to the primary literature for further details. The inhibition of the BPTF/c-Myc axis by DC-BPi-11 represents a promising strategy for the development of novel anti-cancer therapeutics.
References
Application Note: Validating Cellular Target Engagement of DC-BPi-11 Hydrochloride with BPTF using Co-immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction DC-BPi-11 hydrochloride is a potent and highly selective small molecule inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF).[1] BPTF is the largest subunit of the nucleosome remodeling factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene expression. The dysregulation of BPTF has been implicated in the development of various cancers, making it a compelling therapeutic target.[1]
Validating that a drug candidate engages its intended target within a cellular context is a critical step in drug discovery. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions in their native cellular environment.[2][3] This application note provides a detailed protocol for using Co-IP to confirm the engagement of DC-BPi-11 with its target, BPTF, by assessing changes in the composition of the BPTF protein complex.
Principle of the Assay The Co-IP method is based on the principle of using a specific antibody to isolate a protein of interest (the "bait") from a cell lysate, thereby also capturing any interacting proteins (the "prey").[4] In this protocol, an antibody specific to BPTF will be used to immunoprecipitate BPTF from cells treated with either a vehicle control or this compound.
The binding of DC-BPi-11 to the BPTF bromodomain is expected to alter its interaction with other proteins within the NURF complex or with acetylated histones. By comparing the proteins that co-precipitate with BPTF in the treated versus untreated samples via Western blot, researchers can infer successful target engagement. A diminished interaction with a known binding partner following drug treatment would suggest that the compound has bound to BPTF and induced a conformational or functional change.
Experimental Protocols
I. Materials and Reagents
-
Cell Line: Human leukemia cell line (e.g., MV-4-11)
-
Compound: this compound (dissolved in DMSO)
-
Antibodies:
-
IP-grade anti-BPTF antibody (e.g., rabbit polyclonal)
-
Western blot-grade primary antibodies against a known BPTF interactor (e.g., SUZ12, a Polycomb repressive complex 2 subunit) and BPTF.
-
HRP-conjugated secondary antibodies
-
-
Buffers and Reagents:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis/Wash Buffer (non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Add protease and phosphatase inhibitor cocktails immediately before use.[2]
-
Elution Buffer: 1x SDS-PAGE Sample Buffer
-
-
Beads: Protein A/G magnetic beads
-
Equipment:
-
Cell culture incubator
-
Refrigerated centrifuge
-
Magnetic separation rack
-
SDS-PAGE and Western blot apparatus
-
II. Step-by-Step Co-immunoprecipitation Protocol
-
Cell Culture and Treatment: a. Culture leukemia cells to a density of approximately 1-2 x 10⁷ cells per experimental condition. b. Treat cells with this compound (e.g., at a final concentration of 1 µM) or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours) in the incubator.
-
Cell Lysis: a. Harvest cells and centrifuge at 500 x g for 3 minutes at 4°C. b. Wash the cell pellet twice with ice-cold PBS. c. Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer. d. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes to lyse the cells. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube. Reserve 50 µL of the lysate as the "Input" control.
-
Pre-Clearing the Lysate (Optional but Recommended): a. Add 20 µL of equilibrated Protein A/G magnetic beads to the remaining cleared lysate. b. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[5] c. Place the tube on a magnetic rack and transfer the supernatant to a new, clean tube.
-
Immunoprecipitation (IP): a. Add 2-5 µg of the anti-BPTF antibody to the pre-cleared lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C to allow the formation of antibody-antigen complexes. c. Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture. d. Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing: a. Pellet the beads using a magnetic rack and discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet using the magnetic rack. Ensure all supernatant is removed after the final wash.
-
Elution: a. After the final wash, add 50 µL of 1x SDS-PAGE Sample Buffer to the beads. b. Boil the sample at 95-100°C for 10 minutes to dissociate the protein complexes from the beads. c. Briefly centrifuge the tube and place it on the magnetic rack. Carefully collect the supernatant (eluate), which contains the immunoprecipitated proteins.
-
Western Blot Analysis: a. Load the Input (from step 2f) and the IP eluate samples onto an SDS-PAGE gel. b. Perform electrophoresis, transfer proteins to a PVDF membrane, and block with 5% non-fat milk or BSA. c. Probe the membrane with primary antibodies against BPTF (to confirm successful immunoprecipitation) and the known interactor (e.g., SUZ12). d. Wash and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Quantitative analysis can be performed by measuring the band intensity (densitometry) of the co-precipitated interactor protein. The results can be summarized to compare the effect of the drug treatment.
Table 1: Hypothetical Densitometry Analysis of Co-IP Western Blot
| Target Protein | Condition | Input (Relative Intensity) | IP: BPTF (Relative Intensity) | Co-IP: SUZ12 (Relative Intensity) | % Reduction in Interaction |
| BPTF | Vehicle (DMSO) | 1.00 | 1.00 | - | - |
| BPTF | DC-BPi-11 (1 µM) | 1.02 | 0.98 | - | - |
| SUZ12 | Vehicle (DMSO) | 1.00 | - | 1.00 | 0% |
| SUZ12 | DC-BPi-11 (1 µM) | 0.99 | - | 0.45 | 55% |
Data are representative. The % reduction is calculated relative to the vehicle control.
Mandatory Visualizations
Co-immunoprecipitation Workflow Diagram
Caption: Workflow for BPTF Co-immunoprecipitation to assess target engagement.
Mechanism of Action Diagram
Caption: DC-BPi-11 inhibits the BPTF bromodomain, altering complex interactions.
References
- 1. DC-BPi-07 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with DC-BPi-11 Hydrochloride Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Note on DC-BPi-11 Hydrochloride: As of the latest literature review, specific information regarding the mechanism of action and biological targets of this compound is not publicly available. The following application notes and protocols are based on the well-characterized BET (Bromodomain and Extra-Terminal domain) inhibitor, JQ1, as a representative compound for studying the effects of a small molecule inhibitor on chromatin dynamics. Researchers using this compound should perform initial dose-response and target validation experiments.
BET proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in transcriptional regulation. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcription machinery to gene promoters and enhancers. The dysregulation of BET protein activity is implicated in various diseases, including cancer. Small molecule inhibitors that target BET proteins, such as JQ1, competitively bind to the acetyl-lysine binding pockets, displacing them from chromatin and leading to the suppression of target gene transcription. A prominent example is the downregulation of the MYC oncogene, which is frequently dependent on BRD4 for its expression.[1][2][3]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interactions between proteins and DNA. When combined with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), ChIP allows for the identification of specific genomic loci where a protein of interest is bound. This protocol provides a detailed methodology for utilizing a small molecule inhibitor, exemplified by JQ1, in ChIP assays to investigate its effect on the chromatin occupancy of BET proteins (e.g., BRD4) and other relevant transcription factors.
Data Presentation
The following tables summarize representative quantitative data from ChIP-qPCR and ChIP-seq experiments investigating the effect of the BET inhibitor JQ1 on the binding of BRD4 to target gene promoters in various cancer cell lines.
Table 1: Effect of JQ1 Treatment on BRD4 Occupancy at the MYC Locus
| Cell Line | Treatment | Target Region | Fold Enrichment vs. IgG (Control) | Fold Change vs. DMSO | Reference |
| LP-1 (Multiple Myeloma) | DMSO | MYC Promoter | 12.5 | 1.0 | [2][3] |
| 500 nM JQ1 (4h) | MYC Promoter | 3.2 | 0.26 | [2][3] | |
| MM.1S (Multiple Myeloma) | DMSO | MYC Promoter | Not Reported | 1.0 | [1] |
| 500 nM JQ1 (24h) | MYC Promoter | Not Reported | < 0.5 | [1] | |
| AGS (Gastric Cancer) | DMSO | RUNX2 Promoter | Not Reported | 1.0 | [4] |
| JQ1 | RUNX2 Promoter | Not Reported | ~0.6 | [4] | |
| HGC27 (Gastric Cancer) | DMSO | RUNX2 Promoter | Not Reported | 1.0 | [4] |
| JQ1 | RUNX2 Promoter | Not Reported | ~0.5 | [4] |
Table 2: Global Changes in BRD4 Binding upon JQ1 Treatment
| Cell Line | Treatment | Number of BRD4 Peaks | Average BRD4 Signal (rpm/bp) | Reference |
| MM.1S (Multiple Myeloma) | DMSO | ~12,000 | ~1.5 | [5] |
| 500 nM JQ1 (6h) | ~12,000 | ~0.75 | [5] | |
| RAJI (Burkitt's Lymphoma) | DMSO | 15,929 | Not Reported | [6] |
| 100 nM JQ1 (24h) | 1,489 | Not Reported | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of BET Inhibition
Caption: Mechanism of BET inhibition by DC-BPi-11 (surrogate JQ1).
Experimental Workflow for ChIP-seq
Caption: High-level workflow for a ChIP-seq experiment.
Experimental Protocols
This section provides a detailed protocol for a ChIP assay to assess the effect of a small molecule inhibitor on BRD4 binding to a target gene promoter.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MM.1S multiple myeloma, HGC27 gastric cancer) at a density that will result in approximately 80-90% confluency at the time of harvesting. A typical starting number is 1-5 x 107 cells per ChIP sample (one for the specific antibody, one for the IgG control).
-
Treatment: Once cells are in the logarithmic growth phase, treat them with the desired concentrations of this compound or a vehicle control (e.g., DMSO). For JQ1, a typical final concentration is between 100 nM and 500 nM.[5][6]
-
Duration: Treatment times can vary. For observing direct effects on chromatin binding, an incubation of 6 to 24 hours is often sufficient.[5][6]
-
Harvesting: After the treatment period, proceed immediately to the crosslinking step.
Part 2: Chromatin Immunoprecipitation
Buffers and Reagents:
-
10x PBS (Phosphate Buffered Saline)
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, 167 mM NaCl)
-
Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, 150 mM NaCl)
-
High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, 500 mM NaCl)
-
LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃)
-
Proteinase K
-
RNase A
-
Protein A/G Magnetic Beads
-
ChIP-validated primary antibody (e.g., anti-BRD4)
-
Negative control antibody (e.g., Normal Rabbit IgG)
Protocol Steps:
-
Crosslinking: To the cell culture medium, add formaldehyde to a final concentration of 1%. Incubate at room temperature for 10 minutes with gentle swirling.
-
Quenching: Add glycine to a final concentration of 0.125 M to quench the formaldehyde. Incubate for 5 minutes at room temperature.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells into cold PBS and pellet by centrifugation (e.g., 800 x g for 5 min at 4°C). Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes. Pellet the nuclei by centrifugation (e.g., 1500 x g for 5 min at 4°C).
-
Chromatin Shearing: Resuspend the nuclear pellet in Nuclear Lysis Buffer. Shear the chromatin to an average size of 200-700 bp using a sonicator. Optimization is critical here; perform a time course to determine the optimal sonication conditions. Centrifuge at high speed (e.g., 12,000 x g for 10 min at 4°C) to pellet debris. The supernatant is your chromatin lysate.
-
Immunoprecipitation: Dilute the chromatin lysate 1:10 with ChIP Dilution Buffer. Save a small aliquot (e.g., 2%) as "Input" control. Add the primary antibody (e.g., 2-5 µg of anti-BRD4) or control IgG to the remaining pre-cleared chromatin. Incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation.
-
Washes: Sequentially wash the beads with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer. Perform each wash for 5 minutes at 4°C.
-
Elution: Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.
-
Reverse Crosslinking: Add NaCl to the eluates and the "Input" sample to a final concentration of 0.2 M. Incubate at 65°C for at least 4 hours (or overnight) to reverse the crosslinks.
-
Protein and RNA Digestion: Add RNase A and incubate at 37°C for 30 minutes. Add Proteinase K and incubate at 45°C for 1-2 hours.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Elute in a small volume of nuclease-free water or elution buffer.
Part 3: Data Analysis (ChIP-qPCR)
-
Primer Design: Design and validate primers specific to the target gene promoter (e.g., MYC) and a negative control region (e.g., a gene desert or a gene not regulated by BRD4).
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix with the purified DNA from the Input, IgG, and anti-BRD4 IP samples.
-
Data Calculation:
-
Normalize Ct values: Obtain the cycle threshold (Ct) values for each sample. Normalize the IP and IgG Ct values to the Input Ct value: ΔCt = Ct(IP) - [Ct(Input) - log₂(Input Dilution Factor)]
-
Calculate Percent Input: The amount of immunoprecipitated DNA is calculated as a percentage of the total input DNA: % Input = 2(-ΔCt) * 100%
-
Fold Enrichment: Compare the % Input of the specific antibody to the % Input of the IgG control to determine the fold enrichment.
-
Fold Change upon Treatment: Compare the fold enrichment of the DC-BPi-11 treated sample to the vehicle-treated sample.
-
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Solubility Challenges of DC-BPi-11 Hydrochloride: A Technical Guide
For Immediate Release
Researchers and drug development professionals working with the potent BPTF bromodomain inhibitor, DC-BPi-11 hydrochloride, now have access to a comprehensive technical support center. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a primary focus on improving the compound's solubility.
DC-BPi-11 has been identified as a high-affinity inhibitor of the Bromodomain PHD finger Transcription Factor (BPTF), playing a significant role in cancer research, particularly in leukemia.[1][2] However, its low aqueous solubility can present a hurdle for researchers. This guide offers practical solutions and detailed protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of the BPTF bromodomain.[1][2] Like many small molecule inhibitors, it has poor solubility in aqueous solutions, which can lead to precipitation, inaccurate concentrations, and reduced bioavailability in experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[3]
Q3: I'm observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?
A3: This is a common issue due to the hydrophobic nature of the compound. Here are a few troubleshooting steps:
-
Lower the final concentration: Reducing the working concentration of this compound in your assay can help maintain solubility.
-
Increase the DMSO concentration: A slight and controlled increase in the final DMSO percentage (typically not exceeding 0.5% to avoid off-target effects) can improve solubility. Always include a vehicle control with the identical DMSO concentration in your experiments.
-
Utilize co-solvents and excipients: For more challenging situations, consider the use of co-solvents or solubility enhancers.
Q4: Can I use sonication or warming to aid dissolution?
A4: Yes. For dissolving this compound in DMSO, the use of ultrasonication and warming to 60°C is recommended to ensure complete dissolution.[3] When preparing aqueous working solutions, gentle warming to 37°C can also be beneficial, but be mindful of the temperature sensitivity of your experimental system.
Troubleshooting Guide: Enhancing Aqueous Solubility
For experiments requiring the dilution of this compound into aqueous buffers, several strategies can be employed to prevent precipitation and ensure accurate dosing.
Solubility Data
The following table summarizes the known solubility of this compound. Researchers may need to determine the optimal solubility in their specific experimental buffers.
| Solvent | Concentration | Method |
| DMSO | 10 mg/mL (23.04 mM) | Requires ultrasonication and warming to 60°C.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the container in a 60°C water bath or heat block for 10-15 minutes.
-
Sonicate the solution in an ultrasonic bath for 15-30 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
(Optional) Co-solvents such as PEG300 or Tween 80
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Warm the desired aqueous buffer to 37°C.
-
While vortexing the aqueous buffer, slowly add the DMSO stock solution to achieve the final desired concentration. Note: It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize the risk of precipitation.
-
If using co-solvents for an in vivo formulation as a starting point, a suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] This can be adapted for in vitro use, keeping the final concentration of each component low and consistent across all experimental conditions, including vehicle controls.
-
Visually inspect the final working solution for any signs of precipitation. If cloudiness occurs, consider further dilution or the use of solubility enhancers.
Visualizing the Experimental Workflow and Signaling Pathway
To further aid researchers, the following diagrams illustrate the experimental workflow for solubilizing this compound and its targeted signaling pathway.
References
- 1. Collection - Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. DC-BPi-11 | Epigenetic Reader Domain | 2758411-61-7 | Invivochem [invivochem.com]
Technical Support Center: Investigating Potential Off-Target Effects of Novel Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of novel small molecule inhibitors, using the hypothetical compound DC-BPi-11 hydrochloride as an illustrative example. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical consideration in my experiments?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to:
-
Cellular Toxicity: Engagement with unintended targets can disrupt essential cellular pathways, resulting in toxicity that is unrelated to the on-target activity.[1]
-
Poor Clinical Translatability: Promising preclinical results may fail to translate to clinical settings if the observed efficacy is linked to off-target effects that are not relevant or are toxic in a whole organism.[1]
Therefore, a thorough investigation of off-target effects is crucial for validating experimental findings and for the development of safe and effective therapeutics.
Q2: I'm observing an unexpected phenotype in my cell-based assay after treatment with this compound. How can I determine if this is an off-target effect?
A2: Distinguishing between on-target and off-target effects is a fundamental step in characterizing a novel inhibitor. A multi-faceted approach is recommended:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding within intact cells.[1]
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related but inactive analogs of this compound. If these analogs do not produce the same phenotype, it strengthens the evidence that the effect is mediated by a specific interaction with the intended target or a structurally similar off-target.
-
Target Knockdown/Knockout: Employ genetic methods like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target protein.[1] If the phenotype persists after target knockdown, it is highly indicative of an off-target effect.
-
Rescue Experiments: If the inhibitor's target is an enzyme, you can attempt to rescue the phenotype by providing the downstream product of the enzymatic reaction. If the phenotype is not rescued, it may suggest the involvement of other pathways.
-
Orthogonal Assays: Use a different inhibitor with a distinct chemical scaffold that targets the same protein. If this second inhibitor reproduces the phenotype, it provides stronger evidence for an on-target effect.
Q3: What proactive measures can I take to minimize the impact of potential off-target effects in my experimental design?
A3: Proactive experimental design is key to generating reliable data. Consider the following strategies:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[1]
-
Use of Well-Characterized Control Compounds: Include positive and negative control compounds in your experiments to ensure that the observed effects are specific to the inhibitor being tested.
-
Employ Multiple Cell Lines: Replicating key findings in different cell lines can help to identify cell-type-specific off-target effects.
-
Computational Profiling: In the early stages, computational methods can predict potential off-target interactions based on the chemical structure of this compound, helping to guide subsequent experimental validation.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High cellular toxicity at concentrations required for on-target inhibition. | The compound may have significant off-target liabilities. | 1. Perform a broad kinase or protein panel screen to identify potential off-targets. 2. Conduct a cell viability assay with a panel of cell lines to assess the toxicity profile. 3. If a specific off-target is identified, consider re-designing the compound to improve selectivity. |
| Inconsistent results between different batches of this compound. | Variability in purity or the presence of impurities. | 1. Verify the purity of each batch using analytical methods such as HPLC and mass spectrometry. 2. Obtain a certificate of analysis from the supplier. 3. If possible, re-purify the compound. |
| The observed phenotype does not correlate with the known function of the intended target. | The phenotype is likely driven by an off-target effect. | 1. Perform a target knockdown/knockout experiment to see if the phenotype is rescued. 2. Use an alternative, structurally distinct inhibitor of the same target to see if the phenotype is replicated. 3. Conduct an unbiased screen (e.g., proteomics, transcriptomics) to identify pathways modulated by the compound. |
| Difficulty in confirming on-target engagement in cells. | The compound may have poor cell permeability or the target protein is not sufficiently abundant. | 1. Assess cell permeability using a PAMPA assay or similar methods. 2. Confirm target expression in your cell line using Western blotting or qPCR. 3. Optimize the CETSA protocol by adjusting the heating gradient and duration. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time, typically 30-60 minutes.
-
Detection: Add a detection reagent that measures the remaining ATP (e.g., Kinase-Glo®) or the phosphorylated substrate.
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Representative Data:
| Kinase Target | IC50 (nM) for this compound |
| Intended Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 850 |
| Off-Target Kinase E | >10,000 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blot or another protein detection method to quantify the amount of the target protein that remained soluble at each temperature.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for distinguishing on- and off-target effects.
Caption: On-target versus potential off-target signaling pathways.
References
Technical Support Center: Optimizing DC-BPi-11 Hydrochloride Concentration for Maximum Efficacy
Welcome to the technical support center for DC-BPi-11 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this compound for maximum efficacy in their experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges.
Disclaimer: Publicly available information on the specific biological target and mechanism of action of this compound is limited. However, its core chemical structure, a pyrrolo[2,3-d]pyrimidine, is a well-established scaffold in medicinal chemistry, frequently utilized for the development of kinase inhibitors. Notably, this scaffold is present in inhibitors of Janus kinases (JAKs) and Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2] Therefore, the guidance provided herein is based on the inferred potential mechanisms of action as a kinase inhibitor and general best practices for optimizing the use of small molecule inhibitors in research.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
A1: Based on its pyrrolo[2,3-d]pyrimidine core structure, this compound is predicted to function as a kinase inhibitor. This chemical scaffold is a key component of molecules known to target kinases such as Janus kinases (JAKs) and the PERK kinase.[1][2] These kinases are critical components of intracellular signaling pathways that regulate processes such as cell growth, proliferation, differentiation, and survival. Therefore, it is plausible that this compound exerts its effects by inhibiting one or more kinases, thereby modulating downstream signaling events.
Q2: What is a recommended starting concentration range for my initial experiments with this compound?
A2: For a novel compound like this compound, it is advisable to begin with a broad dose-response experiment to determine its potency in your specific cellular model. A common starting point is a logarithmic or semi-logarithmic dilution series ranging from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations.[3][4] This wide range will help to identify the effective concentration window and to determine the half-maximal inhibitory concentration (IC50).
Q3: How should I prepare and store my this compound stock solutions?
A3: Proper handling and storage are crucial for maintaining the integrity and activity of small molecule inhibitors.[3]
-
Dissolution: this compound is soluble in DMSO.[5] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary, but always check for compound stability under these conditions.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes.[3]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability, protected from light.[3]
Q4: How can I be sure that the observed cellular effects are due to on-target activity and not off-target effects?
A4: Differentiating on-target from off-target effects is a critical aspect of drug development and research.[6] Consider the following strategies:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical structure that targets the same putative pathway elicits the same phenotype, it strengthens the evidence for an on-target effect.[6]
-
Perform a Dose-Response Analysis: A clear and consistent relationship between the concentration of this compound and the observed biological effect suggests on-target activity.[6]
-
Rescue Experiments: If possible, a rescue experiment can provide strong evidence. For example, if this compound inhibits a specific kinase, overexpressing a drug-resistant mutant of that kinase should reverse the observed phenotype.[6]
-
Target Engagement Assays: Direct measurement of the compound binding to its intended target in cells can confirm engagement at a cellular level.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at tested concentrations | 1. Concentration is too low. 2. Compound has degraded. 3. The cell line is not sensitive to the inhibitor. 4. Insufficient incubation time. | 1. Test a higher concentration range (e.g., up to 100 µM).[3]2. Prepare a fresh stock solution and working dilutions. Ensure proper storage conditions have been maintained.[3]3. Verify that your cell line expresses the putative target and that the pathway is active. Consider using a positive control cell line known to be sensitive to similar inhibitors.4. Perform a time-course experiment to determine the optimal treatment duration.[3] |
| High degree of cell death, even at low concentrations | 1. Off-target cytotoxicity. 2. Solvent (DMSO) toxicity. 3. On-target effect is cell death. | 1. Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion) to determine the cytotoxic concentration 50 (CC50). Work at concentrations below the CC50 for functional assays.[7]2. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle control with the highest concentration of DMSO used in your experiment.[6]3. If the intended target is essential for cell survival, this may be an expected outcome. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell culture conditions. 2. Pipetting errors. 3. Compound precipitation. | 1. Standardize cell passage number, seeding density, and confluency at the time of treatment.[6]2. Calibrate pipettes regularly and use appropriate pipetting techniques, especially for serial dilutions.[3]3. Visually inspect solutions for any precipitates. Ensure the compound remains soluble in the final culture medium. |
| IC50 value is significantly higher than expected | 1. High serum concentration in the culture medium. 2. Compound instability in culture medium. 3. High cell seeding density. | 1. Serum proteins can bind to small molecules, reducing their effective concentration. Consider performing experiments in reduced-serum or serum-free media if your cell line can tolerate it.[3]2. Assess the stability of this compound in your culture medium at 37°C over the time course of your experiment.3. Optimize the cell seeding density to ensure cells are in a logarithmic growth phase and not over-confluent at the end of the experiment.[4] |
Experimental Protocols
Protocol 1: Determining the IC50 using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and enter logarithmic growth phase (typically 18-24 hours).
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[3]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control for cell death if available.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator. The incubation time should be optimized based on the cell doubling time and the expected mechanism of action.[3]
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the output (e.g., absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Plot the normalized percent viability against the logarithm of the drug concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Protocol 2: Assessing Target Inhibition by Western Blot
This protocol describes how to assess the inhibition of a putative downstream target of a kinase pathway.
Materials:
-
This compound
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation (if applicable): If the pathway is activated by a specific ligand (e.g., a cytokine for the JAK-STAT pathway), stimulate the cells with the ligand for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition at each concentration of this compound.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cell Viability Assay
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.03 | 95.6 ± 3.9 |
| 0.1 | 88.4 ± 6.2 |
| 0.3 | 75.1 ± 5.5 |
| 1 | 52.3 ± 4.8 |
| 3 | 28.7 ± 3.1 |
| 10 | 15.9 ± 2.7 |
| 30 | 8.1 ± 1.9 |
| 100 | 5.2 ± 1.5 |
Table 2: Hypothetical IC50 Values of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.85 |
| A549 | Lung Cancer | 1.23 |
| MCF7 | Breast Cancer | 2.56 |
| PC3 | Prostate Cancer | 0.98 |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Inferred inhibitory action on the JAK-STAT signaling pathway.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
DC-BPi-11 hydrochloride stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of DC-BPi-11 hydrochloride. The following sections offer troubleshooting advice and frequently asked questions to ensure the optimal performance and longevity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] It is advisable to store it in a tightly sealed container to protect it from moisture.
Q2: What is the shelf life of this compound?
A2: The shelf life of this compound is 1095 days when stored under the recommended conditions.[1]
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation pathways include:
-
Hydrolysis: The sulfonamide group may be susceptible to hydrolysis, particularly under acidic conditions, which can lead to cleavage of the sulfur-nitrogen bond.[2][3][4]
-
Photodegradation: The indole and pyrimidine heterocyclic rings in the molecule may be sensitive to light, especially UV radiation.[5][6][7] It is recommended to protect solutions from light.
Q5: Is this compound stable in aqueous solutions and cell culture media?
A5: The stability of small molecule inhibitors in aqueous solutions can be a concern.[8] It is best practice to prepare fresh dilutions in your aqueous buffer or cell culture medium from a DMSO stock solution immediately before each experiment. Long-term storage in aqueous solutions is not recommended due to the risk of hydrolysis.
Stability and Storage Data
| Parameter | Value/Recommendation | Source |
| Storage Temperature (Solid) | -20°C | [1] |
| Shelf Life (Solid) | 1095 days | [1] |
| Recommended Solvent for Stock | Anhydrous DMSO | General Best Practice |
| Storage of Stock Solution | -20°C or -80°C (aliquoted) | General Best Practice |
| Light Sensitivity | Potentially sensitive, protect from light | Inferred from chemical structure[5][6][7] |
| pH Sensitivity | Potentially sensitive to acidic pH | Inferred from sulfonamide chemistry[2][3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in assays. | Compound degradation due to improper storage or handling. | Ensure the solid compound and stock solutions are stored at the recommended temperature and protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in aqueous buffers for each experiment. |
| Precipitation of the compound in aqueous buffer or cell culture medium. | Poor aqueous solubility. | Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced precipitation and cell toxicity.[8] If precipitation persists, consider using a lower final concentration of this compound. |
| Loss of activity over the course of a long-term cell culture experiment. | Instability of the compound in the culture medium at 37°C. | For long-term experiments, consider refreshing the media with a freshly prepared solution of the compound at regular intervals.[9] |
| Unexpected changes in cell morphology or high cytotoxicity. | Off-target effects or compound degradation products. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Ensure the purity of the compound and consider potential degradation products if stability is a concern. |
Experimental Protocols
General Protocol for Assessing Compound Stability in an Experimental Buffer
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.
-
Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the aqueous experimental buffer of interest (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Dilute the DMSO stock solution into the experimental buffer to a final concentration relevant to your assay (e.g., 10 µM).
-
Prepare several identical samples.
-
Incubate the samples at the desired temperature (e.g., room temperature or 37°C).
-
Protect the samples from light.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from one of the samples.
-
Immediately analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of intact this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
From this data, you can determine the rate of degradation and the half-life of the compound under your specific experimental conditions.
-
Visualizations
Caption: Factors influencing the stability of this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Synthesis and Photophysical Studies of Nitrogen Heterocycles Containin . . ." by Ealin N. Patel [digitalcommons.library.umaine.edu]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating Inconsistent Results with DC-BPi-11 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
DC-BPi-11 hydrochloride is a potent and selective inhibitor of the Bromodomain and PHD finger-containing transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex. By targeting the BPTF bromodomain, DC-BPi-11 disrupts the interaction with acetylated histones, leading to downstream effects on gene transcription, notably the suppression of oncogenes like c-Myc.[1] This makes it a valuable tool for cancer research. However, like many small molecule inhibitors, achieving consistent and reproducible results can be challenging.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise when working with this compound.
Q1: I am observing significant variability in cell viability or proliferation assays between experiments. What are the potential causes?
Several factors can contribute to inconsistent results in cell-based assays:
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in the recommended solvent (DMSO) before preparing working concentrations.[2] Precipitation in culture media can lead to lower effective concentrations and variability. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cellular responses to inhibitors can change with increasing passage numbers.
-
Assay-Specific Issues: The choice of viability assay can influence results. Some assays may be affected by the compound itself. Consider using orthogonal methods to confirm findings (e.g., comparing a metabolic assay like MTT with a cell counting method).
-
Inconsistent Plating Density: Ensure uniform cell seeding density across all wells and plates. Variations in starting cell numbers will lead to significant differences in final readouts.
Q2: The inhibitory effect of DC-BPi-11 on c-Myc protein expression is not as pronounced as expected. What could be wrong?
-
Suboptimal Concentration or Incubation Time: The effect of DC-BPi-11 on c-Myc expression is dose- and time-dependent.[1] Ensure you are using an appropriate concentration range and incubation time for your specific cell line. A time-course and dose-response experiment is highly recommended to determine the optimal conditions.
-
Cell Line Dependency: The reliance of a cell line on the BPTF/c-Myc axis can vary. The inhibitory effect may be more pronounced in cell lines where this pathway is a primary driver of proliferation.[3][4]
-
Protein Extraction and Western Blotting Technique: Inefficient protein lysis, improper sample handling, or suboptimal antibody concentrations can all lead to weak or inconsistent Western blot signals. Ensure your protocol is optimized for c-Myc detection.
Q3: I am concerned about potential off-target effects. What is known about the selectivity of DC-BPi-11?
While DC-BPi-11 is reported as a selective BPTF inhibitor, it is crucial to consider potential off-target effects, a common challenge with small molecule inhibitors. For instance, another BPTF inhibitor, AU1, has been shown to inhibit the P-glycoprotein (P-gp) efflux pump, which can sensitize cells to other chemotherapeutic agents.[5][6]
-
Recommendation: To confirm that the observed phenotype is due to BPTF inhibition, consider using structurally unrelated BPTF inhibitors as controls or employing genetic knockdown/knockout of BPTF to validate your findings.
Q4: How should I prepare and store this compound stock solutions?
-
Reconstitution: The vendor suggests dissolving this compound in DMSO to a concentration of 10 mg/mL (23.04 mM), which may require ultrasonication and gentle warming (up to 60°C) to fully dissolve.[2]
-
Storage: Store the solid compound at -20°C.[2] Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. A stock solution in DMSO should be stable for at least 6 months at -80°C.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for DC-BPi-11 from published studies.
Table 1: In Vitro Potency of DC-BPi-11
| Parameter | Cell Line | Value | Reference |
| IC50 (BPTF Inhibition) | - | 698 nM | [1] |
| EC50 (BPTF Suppression) | MV-4-11 | 120 nM | [1] |
| IC50 (Cell Proliferation) | MV-4-11 | 0.89 µM | [1] |
Table 2: Effect of DC-BPi-11 on c-Myc Protein Expression in MV-4-11 Cells
| Treatment Concentration (µM) | Incubation Time (hours) | Result | Reference |
| 0.6 - 50 | 24 | Dose-dependent decrease in c-Myc protein levels | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability/Proliferation Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a freshly prepared DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentration of DC-BPi-11 or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for c-Myc Expression
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the c-Myc signal to the loading control.
Visualizations
Signaling Pathway of DC-BPi-11
Caption: Mechanism of action of DC-BPi-11 in inhibiting the BPTF/c-Myc signaling pathway.
Troubleshooting Workflow for Inconsistent Cell Viability Results
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
- 1. DC-BPi-11 | Epigenetic Reader Domain | 2758411-61-7 | Invivochem [invivochem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: DC-BPi-11 Hydrochloride in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DC-BPi-11 hydrochloride dissolved in dimethyl sulfoxide (DMSO) for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the bromodomain and PHD finger transcription factor (BPTF). BPTF is a core subunit of the nucleosome remodeling factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. By inhibiting the BPTF bromodomain, DC-BPi-11 disrupts the interaction of the NURF complex with chromatin, leading to downstream effects on gene expression. Notably, BPTF is a known interactor of the oncoprotein c-Myc and is required for its recruitment to chromatin and subsequent transcriptional activity.[1][2][3] Therefore, inhibition of BPTF by DC-BPi-11 can modulate the c-Myc signaling pathway, which is often deregulated in cancer.
Q2: What is the recommended solvent for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[4]
Q3: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is 10 mg/mL, which is equivalent to 23.04 mM.[4] To achieve complete dissolution, ultrasonic agitation, warming, and heating to 60°C may be necessary.[4]
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is recommended. However, some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%). It is crucial to perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration.
Q5: How should I prepare a vehicle control for my experiments?
A vehicle control is essential to distinguish the effects of this compound from any effects of the solvent (DMSO). The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment. For every experimental condition with the compound, a corresponding vehicle control with the same DMSO concentration should be included.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution in aqueous media. | The compound is precipitating out of the aqueous solution due to its hydrophobic nature. | - Prepare intermediate dilutions: Instead of diluting the high-concentration DMSO stock directly into a large volume of aqueous media, perform one or more serial dilutions in the media. - Ensure thorough mixing: When adding the DMSO stock to the media, vortex or pipette vigorously to ensure rapid and uniform dispersion. - Pre-warm the media: Using pre-warmed cell culture media can sometimes improve solubility. |
| High levels of cell death in both treated and vehicle control groups. | The final DMSO concentration is too high for your cell line, leading to cytotoxicity. | - Verify your calculations: Double-check the dilution calculations to ensure the final DMSO concentration is within the recommended range. - Perform a DMSO dose-response curve: Test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) on your cells to determine the maximum tolerated concentration. - Reduce exposure time: If experimentally feasible, shorten the incubation time of the cells with the compound and vehicle. |
| Inconsistent or unexpected experimental results. | - Inconsistent DMSO concentration: Variations in the final DMSO concentration between experiments or even within the same experiment can lead to variability. - Degradation of this compound stock solution: Improper storage can lead to the degradation of the compound. | - Standardize your protocol: Ensure the same final DMSO concentration is used across all comparable experiments. Prepare fresh dilutions from the stock solution for each experiment. - Proper stock solution storage: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. While the solid compound has a long shelf life, the stability of the DMSO solution over extended periods should be considered. If a stock has been stored for a long time, consider preparing a fresh one. |
| No observable effect of this compound. | - Sub-optimal compound concentration: The concentration of this compound may be too low to elicit a biological response. - Cell line insensitivity: The targeted pathway may not be critical for the phenotype being measured in your specific cell line. | - Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the optimal effective concentration. - Select an appropriate cell line: Use a cell line known to be sensitive to the inhibition of the BPTF/c-Myc pathway. |
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄ClN₅O₂S | [4] |
| Molecular Weight | 433.95 g/mol | [4] |
| Purity | ≥97% | [4] |
| Solubility in DMSO | 10 mg/mL (23.04 mM) | [4] |
| Appearance | Solid | |
| Storage of Solid | -20°C | [4] |
| Shelf Life of Solid | 1095 days | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 433.95 g/mol * 1000 mg/g * 1 mL = 4.34 mg
-
-
Weigh the compound: Carefully weigh out 4.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the compound: Vortex the tube thoroughly for several minutes. If the compound does not fully dissolve, use an ultrasonic bath and/or warm the solution to 60°C until it is completely clear.[4]
-
Aliquot and store: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Treating Cells with this compound
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, anhydrous DMSO (for vehicle control)
-
Pre-warmed complete cell culture medium
-
Cultured cells in multi-well plates
Procedure:
-
Determine final concentrations: Decide on the final concentrations of this compound and the corresponding final DMSO concentration for your experiment.
-
Prepare intermediate dilutions (if necessary): To minimize the risk of precipitation and to ensure accurate final concentrations, it is recommended to prepare intermediate dilutions of your 10 mM stock in complete cell culture medium.
-
Example for a 10 µM final concentration with 0.1% final DMSO:
-
Prepare a 1:100 intermediate dilution of the 10 mM stock in culture medium (e.g., 2 µL of 10 mM stock + 198 µL of medium = 100 µM intermediate solution).
-
Add 1/10th of the well volume of this 100 µM intermediate solution to your cells (e.g., for a final volume of 1 mL, add 100 µL of the 100 µM solution).
-
-
-
Prepare the vehicle control: The vehicle control must have the same final DMSO concentration as your highest treatment concentration.
-
Example for a 0.1% final DMSO concentration:
-
Prepare a 1:1000 dilution of 100% DMSO in culture medium (e.g., 1 µL of DMSO + 999 µL of medium). Add the same volume of this vehicle control solution to your control wells as the volume of the drug solution added to the treated wells.
-
-
-
Treat the cells: Add the appropriate volumes of the final drug dilutions and vehicle control solutions to your cell culture wells. Gently mix the contents of the wells by swirling the plate.
-
Incubate: Return the plate to the incubator and proceed with your experimental timeline.
Visualizations
Signaling Pathway
Caption: DC-BPi-11 inhibits the BPTF bromodomain, preventing NURF complex recruitment to chromatin and subsequent c-Myc-mediated gene transcription.
Experimental Workflow
Caption: A general experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: Minimizing Cytotoxicity of DC-BPi-11 Hydrochloride in Normal Cells
Disclaimer: Publicly available information on the specific mechanism of action and cytotoxicity profile of DC-BPi-11 hydrochloride is limited. The following troubleshooting guides, FAQs, and protocols are based on general principles for minimizing the cytotoxicity of small molecule inhibitors in normal cells and are intended to serve as a foundational resource for researchers. It is crucial to empirically determine the optimal conditions for your specific cell lines and experimental setup.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line control when treated with this compound. What are the potential causes and how can we mitigate this?
A1: High cytotoxicity in normal cells can stem from several factors, including off-target effects, incorrect dosage, or issues with the compound's formulation. To address this, consider the following strategies:
-
Dose-Response Optimization: Perform a dose-response experiment to identify the half-maximal inhibitory concentration (IC50) in both your cancer and normal cell lines. This will help determine if a therapeutic window exists where cancer cells are sensitive to the compound while normal cells are not.[1]
-
Time-Course Experiment: The duration of exposure can significantly impact cytotoxicity. Evaluate cell viability at different time points (e.g., 24, 48, 72 hours) to find an optimal treatment duration that maximizes cancer cell death while minimizing effects on normal cells.
-
Combination Therapy (Cyclotherapy): Consider pre-treating normal cells with a low dose of a cell cycle inhibitor, such as a CDK4/6 inhibitor (e.g., Palbociclib).[2][3] This can induce a temporary cell cycle arrest in normal cells, making them less susceptible to cytotoxic agents that target rapidly dividing cells.[2][3]
-
Targeted Drug Delivery Systems: For in vivo studies, utilizing nanocarriers like liposomes or nanoparticles can help target the drug specifically to tumor tissue, reducing systemic exposure and damage to healthy cells.[4][5]
Q2: How do we determine the optimal concentration of this compound to use in our experiments?
A2: The optimal concentration should be empirically determined for each cell line. A standard approach is to perform a dose-response assay, such as an MTT or LDH assay.
-
MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[1]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[1]
By testing a range of concentrations (e.g., from nanomolar to micromolar), you can generate a dose-response curve and calculate the IC50 value.[1] The ideal concentration for your experiments will likely be at or near the IC50 for your cancer cell line, provided it shows minimal toxicity to your normal cell line at that concentration.
Q3: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?
A3: Yes, solvents such as DMSO can be toxic to cells, especially at higher concentrations.[1] It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%.[1] Always include a vehicle control (cells treated with the same concentration of the solvent alone) in your experiments to differentiate between solvent-induced toxicity and the effect of the compound itself.[1]
Troubleshooting Guides
Issue: High Cytotoxicity in Normal Cells
This guide provides a logical workflow to troubleshoot and mitigate unexpected cytotoxicity of this compound in normal cell lines.
Caption: Troubleshooting workflow for addressing high cytotoxicity in normal cells.
Data Presentation
Table 1: Dose-Response of this compound on Cancer and Normal Cells (72h Exposure)
| Concentration (µM) | Cancer Cell Line (e.g., A549) % Viability (Mean ± SD) | Normal Cell Line (e.g., BEAS-2B) % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.2 | 100 ± 3.8 |
| 0.1 | 92.5 ± 5.1 | 98.1 ± 4.5 |
| 1 | 65.3 ± 6.8 | 95.7 ± 3.9 |
| 5 | 24.1 ± 4.9 | 82.4 ± 5.6 |
| 10 | 8.7 ± 2.3 | 55.2 ± 7.1 |
| 25 | 2.1 ± 1.5 | 21.9 ± 6.2 |
| 50 | 0.5 ± 0.8 | 8.3 ± 3.4 |
| IC50 (µM) | ~2.5 | ~12.5 |
Table 2: Effect of Co-treatment with a Cytoprotective Agent on Normal Cell Viability
| Treatment Group (Normal Cells) | % Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.1 |
| DC-BPi-11 (10 µM) | 55.2 ± 7.1 |
| Cytoprotective Agent X (e.g., L-Carnitine, 1 mM) | 98.5 ± 3.5 |
| DC-BPi-11 (10 µM) + Agent X (1 mM) | 85.3 ± 6.3 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining cell viability after treatment with this compound using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Cyclotherapy to Protect Normal Cells
This protocol describes a method to potentially reduce the cytotoxicity of this compound in normal cells by inducing a temporary cell cycle arrest.
-
Cell Seeding: Plate both normal and cancer cell lines in parallel at a density that allows for logarithmic growth during the experiment.
-
Pre-treatment (Normal Cells): Add a low, non-toxic dose of a CDK4/6 inhibitor (e.g., 100-500 nM Palbociclib) to the normal cells only. Incubate for 24 hours.
-
Co-treatment: After the 24-hour pre-treatment, add the desired concentrations of this compound to both the pre-treated normal cells and the untreated cancer cells.
-
Incubation: Incubate for the standard treatment duration (e.g., 48 or 72 hours).
-
Viability Assessment: Assess cell viability in both cell lines using an appropriate method, such as the MTT or LDH assay.
-
Comparison: Compare the viability of the pre-treated normal cells to that of normal cells treated with this compound alone to determine if the pre-treatment was protective.
Signaling Pathways and Mechanisms
While the specific targets of this compound are not publicly known, many small molecule inhibitors target signaling pathways that are hyperactive in cancer cells. The following diagram illustrates a hypothetical signaling pathway that could be targeted and how this might lead to off-target effects in normal cells.
Caption: Hypothetical on-target and off-target effects of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Cancer Treatment: A Comprehensive Review of Active and Passive Drug Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted drug delivery in cancer therapy: A promising approach for effective treatment | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
Time-course experiment design for DC-BPi-11 hydrochloride
Disclaimer: Publicly available information on the specific mechanism of action for DC-BPi-11 hydrochloride is limited. This guide is based on the hypothesis that this compound functions as an inhibitor of the IκB kinase (IKK) complex within the NF-κB signaling pathway, a common mechanism for molecules with similar structural nomenclature. The experimental protocols and troubleshooting advice provided are based on this assumption and are intended as a general guide. Researchers should validate these protocols for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a small molecule inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, it prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the retention of NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.
Q2: What is a suitable starting concentration for this compound in a cell-based assay?
A2: A good starting point for a dose-response experiment is to test a wide range of concentrations, typically from 1 nM to 10 µM. We recommend performing a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range of the compound in your specific cell line before proceeding with functional assays.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[1] For a stock solution, we recommend dissolving the compound in DMSO at a concentration of 10 mM. This stock solution should be stored at -20°C.[1] For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced artifacts.
Q4: What are the appropriate positive and negative controls for an experiment using this compound?
A4:
-
Positive Control (for pathway activation): A known activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), should be used to induce pathway activation.
-
Negative Control (Vehicle): An equivalent volume of the vehicle (e.g., DMSO at the same final concentration as the compound-treated samples) should be added to control cells.
-
Positive Control (for inhibition): A well-characterized IKK inhibitor, such as BAY 11-7082, can be used as a positive control for pathway inhibition.
Time-Course Experiment Design
A time-course experiment is crucial to understand the kinetics of this compound's effect on the NF-κB signaling pathway.
Objective: To determine the optimal treatment duration of this compound for inhibiting TNF-α-induced NF-κB activation.
Experimental Workflow:
Caption: Workflow for a time-course experiment to analyze NF-κB signaling.
Data Presentation: Time-Course Analysis of NF-κB Pathway Activation
| Time Point | Treatment Group | p-IκBα (Fold Change vs. Vehicle) | Cytoplasmic IκBα (Fold Change vs. Vehicle) | Nuclear p65 (Fold Change vs. Vehicle) |
| 0 min | Vehicle + TNF-α | 1.0 | 1.0 | 1.0 |
| DC-BPi-11 HCl + TNF-α | 1.0 | 1.0 | 1.0 | |
| 15 min | Vehicle + TNF-α | 8.5 | 0.2 | 5.2 |
| DC-BPi-11 HCl + TNF-α | 1.2 | 0.9 | 1.3 | |
| 30 min | Vehicle + TNF-α | 5.3 | 0.4 | 6.8 |
| DC-BPi-11 HCl + TNF-α | 1.1 | 0.95 | 1.5 | |
| 60 min | Vehicle + TNF-α | 2.1 | 0.7 | 4.5 |
| DC-BPi-11 HCl + TNF-α | 0.9 | 1.1 | 1.2 | |
| 120 min | Vehicle + TNF-α | 1.2 | 0.9 | 2.3 |
| DC-BPi-11 HCl + TNF-α | 1.0 | 1.0 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No inhibition of NF-κB activation observed | Compound Inactivity: this compound may not be active in your system. | - Confirm the identity and purity of the compound. - Increase the concentration of the compound. - Increase the pre-incubation time. |
| Low Protein Expression: The target protein levels may be too low for detection. | - Use a cell line known to have robust NF-κB signaling. - Increase the amount of protein loaded for Western blotting.[2] | |
| Suboptimal Antibody Performance: The primary or secondary antibodies may not be effective. | - Use antibodies validated for the specific application (e.g., Western blot, immunofluorescence). - Optimize antibody concentrations. | |
| High background signal in Western Blot | Insufficient Blocking: The blocking step may not be adequate. | - Block the membrane for at least 1 hour at room temperature.[3] - Use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Excessive Antibody Concentration: The primary or secondary antibody concentration may be too high. | - Titrate the antibodies to determine the optimal dilution. | |
| Inadequate Washing: Insufficient washing can lead to non-specific antibody binding. | - Increase the number and duration of wash steps.[3] | |
| High background in Immunofluorescence | Over-fixation: Excessive fixation can cause autofluorescence. | - Reduce the fixation time; 15 minutes is often sufficient for cultured cells.[4] |
| Cells Dried Out: Allowing cells to dry out during the staining process can increase background. | - Ensure sufficient buffer volume during incubations and perform buffer changes quickly.[4] | |
| Non-specific Secondary Antibody Binding: The secondary antibody may be binding non-specifically. | - Include a "secondary antibody only" control. - Ensure the secondary antibody is appropriate for the primary antibody species. | |
| Inconsistent results between experiments | Cell Passage Number: High passage numbers can lead to altered cellular responses. | - Use cells with a consistent and low passage number for all experiments.[5] |
| Cell Seeding Density: Variations in cell density can affect experimental outcomes. | - Maintain a consistent seeding density across all experiments.[5] | |
| Mycoplasma Contamination: Mycoplasma can alter cellular signaling pathways. | - Regularly test cell cultures for mycoplasma contamination.[5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of IκBα Phosphorylation and Degradation
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or RAW 264.7) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with this compound or vehicle (DMSO) for 1 hour.
-
Stimulate cells with TNF-α (e.g., 10 ng/mL) for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[2]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Immunofluorescence Analysis of NF-κB p65 Nuclear Translocation
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound and TNF-α as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[4]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against the p65 subunit of NF-κB for 1 hour at room temperature.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Signaling Pathway Diagram
Caption: Proposed signaling pathway of NF-κB and the inhibitory action of DC-BPi-11 HCl.
References
Technical Support Center: Overcoming Resistance to DC-BPi-11 Hydrochloride in Cancer Cells
Important Notice: As of the current date, there is no publicly available scientific literature detailing the mechanism of action, biological targets, or observed resistance mechanisms for the compound designated as DC-BPi-11 hydrochloride. While this compound is available from chemical suppliers, its biological effects and its potential as a cancer therapeutic have not been described in peer-reviewed journals, clinical trial databases, or other scientific resources.
Therefore, the following technical support guide is constructed based on general principles of drug resistance in cancer cells. The troubleshooting steps and frequently asked questions are intended to provide a framework for investigating resistance to a novel therapeutic agent where the mechanism is yet to be elucidated. Researchers using this compound will need to perform foundational research to determine its mechanism of action and subsequently explore potential resistance pathways.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound compared to initial experiments. What could be the cause?
A1: Reduced sensitivity, or acquired resistance, to a novel compound can arise from several general mechanisms:
-
Target Alteration: If this compound has a specific molecular target, mutations or changes in the expression level of this target protein can prevent the drug from binding effectively.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for the inhibitory effects of the drug.
-
Drug Inactivation: The cancer cells may have developed mechanisms to metabolize or otherwise inactivate the compound.
-
Changes in Cell Phenotype: The cells may have undergone a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT), which can be associated with broad-spectrum drug resistance.
Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A2: A common method is to perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for many ABC transporters. Increased efflux of this dye in your resistant cell line compared to the parental (sensitive) line would suggest upregulation of these pumps. This can be quantified by flow cytometry. Additionally, you can perform quantitative PCR (qPCR) or Western blotting for common transporters like MDR1 (P-glycoprotein), MRP1, and BCRP.
Q3: What are the first steps to investigate the mechanism of resistance to this compound in my cell line model?
A3: A logical first step is to compare the global gene or protein expression profiles of your sensitive parental cell line versus your newly developed resistant cell line. Techniques like RNA-sequencing or proteomic analysis can provide an unbiased view of the molecular changes that have occurred in the resistant cells and may point towards the mechanism of action of the drug and the pathways involved in resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Possible Cause | Recommended Action |
| Compound Stability | Ensure fresh stock solutions of this compound are prepared regularly. Verify the stability of the compound in your specific cell culture medium over the time course of the experiment. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for your viability assays. Confluency can affect cell proliferation rates and drug sensitivity. |
| Assay Variability | Standardize incubation times and reagent concentrations for your cell viability assay (e.g., MTT, CellTiter-Glo®). Ensure proper mixing and avoid edge effects in multi-well plates. |
| Cell Line Integrity | Periodically perform cell line authentication (e.g., short tandem repeat profiling) to ensure you are working with the correct cell line and that it has not been contaminated. |
Issue 2: Complete Lack of Response to this compound in a New Cell Line
| Possible Cause | Recommended Action |
| Intrinsic Resistance | The cell line may lack the specific target of this compound or have pre-existing high levels of resistance mechanisms (e.g., high expression of efflux pumps). |
| Solubility Issues | This compound may not be sufficiently soluble in the cell culture medium. Confirm the solubility and consider using a different solvent or formulation if necessary. |
| Incorrect Dosing | The concentration range tested may be too low. Perform a broad-range dose-response experiment to determine the effective concentration. |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
-
Determine Initial Sensitivity: Establish the IC50 value of this compound in your parental cancer cell line using a standard cell viability assay.
-
Initial Dose Escalation: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Increase Dose: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Isolate Resistant Population: Continue this process until the cells can proliferate in a concentration that is at least 10-fold higher than the initial IC50.
-
Characterize Resistant Line: Regularly verify the IC50 of the resistant population to confirm the stability of the resistant phenotype.
Protocol 2: Western Blot for Efflux Pump Expression
-
Protein Extraction: Lyse both parental (sensitive) and resistant cells to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an efflux pump protein (e.g., anti-MDR1/P-glycoprotein).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band intensity for the efflux pump protein between the sensitive and resistant cell lines. Use a loading control (e.g., beta-actin or GAPDH) to normalize the results.
Visualizations
Below are generalized diagrams representing concepts relevant to drug resistance investigation.
Caption: A logical workflow for troubleshooting reduced drug sensitivity.
DC-BPi-11 hydrochloride degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of DC-BPi-11 hydrochloride and strategies to prevent it. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound is a potent and selective inhibitor of the Bromodomain PHD finger transcription factor (BPTF), with the chemical formula C₂₀H₂₄ClN₅O₂S.[1] It is under investigation for its potential therapeutic effects, particularly in leukemia.[2] The recommended storage condition for this compound is at -20°C.[3] It has a reported shelf life of 1095 days under these conditions.[3]
Q2: What are the potential degradation pathways for this compound?
Based on its chemical structure, this compound possesses several functional groups susceptible to degradation:
-
Tertiary Amine Oxidation: The dimethylamino group can be oxidized to form an N-oxide, a common degradation pathway for tertiary amines.[4][5][6]
-
Indole Ring Oxidation: The indole ring is electron-rich and susceptible to oxidation.[7] Degradation can lead to the formation of various oxidized products, potentially including isatin and anthranilate derivatives through ring-opening.[3][8]
-
Hydrolysis of the Methylsulfonyl Group: While the methylsulfonyl group attached to the pyrimidine ring is generally stable, it may be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common than oxidation.
-
Pyrrolo[2,3-d]pyrimidine Core Instability: The stability of this core structure can be influenced by its substituents and the experimental conditions.[9][10][11]
Q3: What factors can accelerate the degradation of this compound?
Several factors can promote the degradation of this compound:
-
Elevated Temperatures: Storage at temperatures above the recommended -20°C can significantly increase the rate of degradation.
-
Exposure to Light: Like many complex organic molecules, exposure to UV or visible light can induce photolytic degradation.
-
Extreme pH: The compound is incompatible with strong acids and alkalis.[12] Solutions with a pH outside the optimal stability range can catalyze hydrolysis or other degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to the oxidation of the tertiary amine and indole ring.[4][12]
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions of this compound can compromise its stability.
Q4: How can I prevent the degradation of this compound during my experiments?
To ensure the integrity of your experimental results, adhere to the following preventative measures:
-
Proper Storage: Always store the solid compound and stock solutions at -20°C in tightly sealed, light-resistant containers.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solutions.
-
Use High-Purity Solvents: Prepare solutions using fresh, high-purity solvents to minimize contaminants that could catalyze degradation.
-
Protect from Light: During handling and experiments, protect solutions from direct light by using amber vials or covering containers with aluminum foil.
-
Control pH: When preparing aqueous solutions, use buffers to maintain a stable pH within a neutral to slightly acidic range, avoiding strongly acidic or alkaline conditions.
-
Inert Atmosphere: For long-term solution storage or sensitive experiments, consider purging the container with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from the solid compound. 2. Compare the activity of the new stock solution with the old one. 3. If the old stock shows reduced activity, discard it. 4. Always store stock solutions in small, single-use aliquots at -20°C. |
| Degradation during the experiment. | 1. Minimize the time the compound is kept at room temperature or in experimental buffers. 2. Ensure the experimental buffer pH is within a stable range for the compound. 3. Protect the experimental setup from light. |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Presence of degradation products. | 1. Review the handling and storage procedures of the sample. 2. Compare the chromatogram with that of a freshly prepared sample. 3. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Contamination of the sample or solvent. | 1. Analyze a blank (solvent only) to check for contaminants. 2. Use fresh, high-purity solvents for sample preparation and mobile phase. |
Quantitative Data Summary
The following tables summarize hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.
Table 1: Stability of this compound in Solution after 24 hours.
| Condition | Temperature | % DC-BPi-11 Remaining | Major Degradant(s) |
| 0.1 M HCl | 60°C | 75.2% | Hydrolysis Product |
| 0.1 M NaOH | 60°C | 68.5% | Oxidation & Hydrolysis Products |
| 3% H₂O₂ | 25°C | 55.1% | N-oxide, Indole oxidation products |
| Water | 60°C | 92.8% | Minor oxidation products |
| Water | 25°C (light) | 89.5% | Photodegradation products |
Table 2: pH-Rate Profile for this compound Degradation at 40°C.
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Optimal Stability Range |
| 2.0 | 0.085 | |
| 4.0 | 0.021 | ✓ |
| 6.0 | 0.035 | ✓ |
| 8.0 | 0.092 | |
| 10.0 | 0.157 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all samples, including a control (untreated stock solution), by a stability-indicating HPLC-UV method. Characterize major degradation products using LC-MS.
Visualizations
References
- 1. labsolu.ca [labsolu.ca]
- 2. DC-BPi-07 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole - Wikipedia [en.wikipedia.org]
- 8. jinjingchemical.com [jinjingchemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Kinase Inhibitor Studies
Disclaimer: Publicly available information on a compound specifically named "DC-BPi-11 hydrochloride" is limited. This identifier may be an internal code or a less common designation. Based on initial searches, it is plausible that researchers encountering this name may be working with a molecule from a class of kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors, which are widely studied in drug development.
This guide will, therefore, focus on troubleshooting unexpected results from studies involving BTK inhibitors as a representative and well-documented class of molecules. The principles and methodologies discussed here are broadly applicable to research with other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We see significant off-target effects in our cell-based assays. Is this expected with BTK inhibitors?
A1: Yes, off-target effects are a known consideration with BTK inhibitors. The degree of selectivity varies between different generations of these drugs. For instance, ibrutinib, a first-generation inhibitor, is known to have off-target activity against other kinases like EGFR and TEC.[1][2] Newer generation inhibitors, such as acalabrutinib and zanubrutinib, were developed to have higher selectivity for BTK, which generally results in fewer off-target effects.[1][2] If you are observing unexpected phenotypes, it is crucial to consider the kinase selectivity profile of your specific inhibitor.
Q2: Our compound is losing efficacy over time in our long-term cell culture models. What could be the cause?
A2: Acquired resistance is a significant challenge with BTK inhibitors.[3][4] A common mechanism of resistance is the development of mutations in the BTK protein itself, particularly at the cysteine 481 (C481) residue where covalent inhibitors bind.[3][4] Other mutations in the BTK kinase domain can also confer resistance to both covalent and non-covalent inhibitors.[3][4] Additionally, mutations in downstream signaling molecules like PLCG2 can also lead to resistance.[3] It is advisable to sequence the BTK gene in your resistant cell lines to investigate this possibility.
Q3: We are observing unexpected levels of cytotoxicity in our control cell lines that have low or no BTK expression. Why might this be happening?
A3: This could be due to several factors. First, as mentioned, off-target kinase inhibition could be affecting pathways essential for the survival of your control cells.[1][2] Second, the compound itself might have some inherent cytotoxicity unrelated to its kinase inhibition activity at the concentrations being used. It is recommended to perform a dose-response curve on multiple cell lines, including those with varying levels of BTK expression, to determine the therapeutic window and distinguish between on-target and off-target toxicity.
Troubleshooting Guide for Unexpected Results
| Observed Issue | Potential Cause | Recommended Action |
| Variable potency (IC50) between experiments | Inconsistent compound solubility or stability. Cell passage number and health. | Prepare fresh stock solutions of the compound in a suitable solvent like DMSO. Ensure complete solubilization. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Unexpected cell morphology changes or cell death | Off-target effects of the inhibitor. Solvent toxicity at high concentrations. | Review the kinase selectivity profile of your inhibitor. Lower the concentration of the compound. Run a vehicle control (e.g., DMSO) at the same concentration used for the compound. |
| No effect on downstream signaling (e.g., p-PLCy2, p-ERK) | Incorrect timing for endpoint analysis. Ineffective concentration of the inhibitor. Degraded compound. | Perform a time-course experiment to determine the optimal time point for observing signaling inhibition. Conduct a dose-response experiment to ensure you are using a concentration above the IC50 for BTK inhibition. Use a fresh aliquot of the compound. |
| Increased cell proliferation at low concentrations | Hormesis or paradoxical signaling activation. | This is a complex phenomenon that has been observed with some kinase inhibitors. Carefully document the dose-response and consider investigating the activation state of related signaling pathways at these low concentrations. |
Quantitative Data Summary
Table 1: Selectivity of Different BTK Inhibitors
| Inhibitor | Type | BTK IC50 (nM) | Selectivity vs. ITK | Selectivity vs. EGFR |
| Ibrutinib | Covalent, Irreversible | 0.5 | Low | Moderate |
| Acalabrutinib | Covalent, Irreversible | 3 | High | High |
| Zanubrutinib | Covalent, Irreversible | <1 | High | High |
| Pirtobrutinib | Non-covalent, Reversible | 3.5 | High | High |
Note: IC50 values and selectivity profiles can vary depending on the assay conditions. This table provides a general comparison.
Table 2: Common Adverse Events Associated with BTK Inhibitors (Clinical Data) [5]
| Adverse Event (All Grades) | Ibrutinib (%) | Acalabrutinib (%) | Zanubrutinib (%) |
| Infection | 62.2 | 62.2 | 62.2 |
| Hemorrhage | 41.5 | 41.5 | 41.5 |
| Diarrhea | 34.3 | 34.3 | 34.3 |
| Fatigue | 22.8 | 22.8 | 22.8 |
| Neutropenia | 21.6 | 21.6 | 21.6 |
| Atrial Fibrillation | More common | Less common | Less common |
| Hypertension | More common | Less common | Less common |
This data is from a meta-analysis of clinical trials and provides context for potential toxicities.[5]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the BTK inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for BTK Pathway Activation
-
Cell Lysis: After treating cells with the BTK inhibitor for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated BTK (p-BTK), total BTK, phosphorylated PLCy2 (p-PLCy2), and a loading control (e.g., GAPDH or ß-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Simplified BTK Signaling Pathway and Point of Inhibition.
References
Adjusting DC-BPi-11 hydrochloride dosage for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting DC-BPi-11 hydrochloride dosage for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Bromodomain PHD finger Transcription Factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. BPTF has been identified as a co-factor for the c-MYC oncogene, facilitating its recruitment to chromatin and subsequent transcriptional activity.[1][2][3] By inhibiting the bromodomain of BPTF, DC-BPi-11 disrupts the BPTF-c-MYC interaction, leading to decreased c-MYC recruitment to its target genes and a reduction in their transcription. This ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells dependent on c-MYC signaling.[1][3]
Q2: How do I determine the optimal starting concentration of this compound for my cell line?
The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. Based on published data for the human leukemia cell line MV-4-11, a broad concentration range from 0.01 µM to 100 µM can be used for initial screening.
For reference, here are the effective concentrations observed in MV-4-11 cells:
-
BPTF Inhibition (in-cell): EC50 of 120 nM.
-
Cell Proliferation Inhibition: IC50 of 0.89 µM.
-
c-Myc Protein Depletion: Dose-dependent reduction observed between 0.6 µM and 50 µM.
-
Apoptosis Induction: Observed at concentrations of 5 µM, 10 µM, and 20 µM.
It is recommended to start with a logarithmic dilution series (e.g., 0.1, 1, 10, 100 µM) to broadly assess the sensitivity of your cell line.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
There are several potential reasons for a lack of response:
-
Cell Line Insensitivity: The oncogenic signaling in your cell line may not be dependent on the BPTF/c-MYC axis. Cell lines with low c-MYC expression or alternative survival pathways may be less sensitive to BPTF inhibition.
-
Drug Concentration: The concentrations used may be too low to elicit a response. It is crucial to perform a dose-response curve to determine the effective concentration range for your specific cell line.
-
Treatment Duration: The incubation time may be insufficient to observe a phenotypic effect. An initial time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Drug Stability: Ensure that the this compound solution is properly prepared and stored to maintain its activity.
-
Experimental Readout: The chosen assay may not be sensitive enough to detect the effects of the compound. Consider using multiple assays to assess cell viability, proliferation, and apoptosis.
Q4: I am observing high levels of cytotoxicity even at low concentrations. What should I do?
If you observe excessive cytotoxicity, consider the following:
-
Reduce Concentration Range: Your cell line may be highly sensitive to this compound. Lower the concentration range in your dose-response experiments (e.g., into the nanomolar range).
-
Shorten Incubation Time: High sensitivity might lead to rapid cell death. Reducing the treatment duration might allow for the observation of more subtle, dose-dependent effects.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels (typically <0.5%). Always include a vehicle-only control in your experiments.
Quantitative Data
The following table summarizes the known quantitative data for this compound in the human leukemia cell line MV-4-11. This data can be used as a reference point when designing experiments for other cell lines.
| Cell Line | Assay | Parameter | Value | Incubation Time |
| MV-4-11 | BPTF Inhibition | EC50 | 120 nM | 24 hours |
| MV-4-11 | Cell Proliferation | IC50 | 0.89 µM | 72 hours |
| MV-4-11 | c-Myc Depletion | Effective Conc. | 0.6 - 50 µM | 24 hours |
| MV-4-11 | Apoptosis Induction | Effective Conc. | 5, 10, 20 µM | 24 hours |
Experimental Protocols
1. Cell Viability (MTT) Assay to Determine IC50
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank) and medium with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of c-Myc Protein Levels
This protocol describes how to assess the effect of this compound on the expression of its downstream target, c-Myc.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: BPTF/c-MYC Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Determining Optimal DC-BPi-11 Dosage.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of NVS-BPTF-1 and evaluation of its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to DC-BPi-11 Hydrochloride and Other BPTF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The bromodomain and PHD finger transcription factor (BPTF), a central component of the nucleosome remodeling factor (NURF) complex, has emerged as a compelling target in oncology. Its role in chromatin remodeling and gene transcription, particularly in concert with oncogenes like c-MYC, has spurred the development of small molecule inhibitors. This guide provides a detailed comparison of DC-BPi-11 hydrochloride with other notable BPTF inhibitors, supported by available experimental data to aid in the selection of appropriate chemical probes for research and development.
Introduction to BPTF Inhibition
BPTF is a multidomain protein that recognizes acetylated lysine residues on histones via its bromodomain, thereby recruiting the NURF complex to specific chromatin regions. This activity is crucial for regulating the expression of genes involved in cell proliferation and survival. The interaction between BPTF and the c-MYC oncoprotein is particularly significant, as BPTF is required for c-MYC's transcriptional activity and tumorigenesis.[1][2][3] Inhibition of the BPTF bromodomain presents a therapeutic strategy to disrupt this oncogenic signaling pathway.
Overview of Compared BPTF Inhibitors
This guide focuses on a comparative analysis of the following BPTF inhibitors:
-
This compound: A potent and selective BPTF inhibitor derived from a structure-guided optimization of the lead compound DC-BPi-03.
-
DC-BPi-03: The initial lead compound from which DC-BPi-11 was developed.
-
BI-7190: A potent and selective chemical probe for the BPTF bromodomain suitable for in vitro and in vivo studies.
-
AU1: One of the first reported small molecule inhibitors of the BPTF bromodomain.
-
Sanguinarine chloride: A natural product identified as a BPTF inhibitor.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available biochemical and cellular potency data for the selected BPTF inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions and assay formats.
Table 1: Biochemical Potency against BPTF Bromodomain
| Compound | IC50 (nM) | Kd (nM) | Assay Method |
| DC-BPi-11 | Not explicitly reported | Not explicitly reported | HTRF (for precursor) |
| DC-BPi-03 | 698.3 ± 21.0[4][5][6] | 2810[6][7] | HTRF |
| BI-7190 | Not reported | 3.5[8][9] | DiscoveRx |
| 85[8] | ITC | ||
| AU1 | Not reported | 2800 | Not specified |
| Sanguinarine chloride | 344.2 ± 25.1 | Not reported | HTRF |
Table 2: Cellular Potency and Target Engagement
| Compound | EC50 (nM) | Cell Line | Assay Method |
| DC-BPi-11 | Not reported | Not reported | Not reported |
| BI-7190 | 58[8][9] | Not specified | NanoBRET |
| AU1 | Not reported | Not reported | Not reported |
| Sanguinarine chloride | Not reported | Not reported | Not reported |
Selectivity Profile
Selectivity is a critical parameter for a chemical probe. While comprehensive head-to-head selectivity data is limited, available information indicates that DC-BPi-11 and BI-7190 are highly selective BPTF inhibitors.
-
DC-BPi-11: Described as having selectivities 100-fold higher than for other bromodomain targets.[4][5]
-
BI-7190: Demonstrates a greater than 19-fold selectivity window towards other bromodomain family members in cellular NanoBRET assays (e.g., BRD9 EC50 = 1,100 nM).[8][9] It also shows high selectivity against a panel of 44 receptors and 38 kinases at a concentration of 10 µM.[8][9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the BPTF/c-MYC signaling pathway and a general experimental workflow for evaluating BPTF inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination
This competitive binding assay measures the ability of a test compound to displace a biotinylated histone peptide from the BPTF bromodomain.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the BPTF bromodomain.[7]
-
Materials:
-
Recombinant human BPTF bromodomain (GST-tagged)
-
Biotinylated histone H4 peptide acetylated at one or more lysine residues (e.g., H4K12ac)
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore)[7]
-
Streptavidin-XL665 (acceptor fluorophore)[7]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and further diluted in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (typically ≤ 1%).
-
The test compound solution is added to the wells of the 384-well plate.
-
The GST-tagged BPTF bromodomain protein solution is added to the wells and incubated for a defined period (e.g., 15 minutes) at room temperature.
-
The biotinylated histone peptide solution is added to initiate the binding reaction and incubated for a defined period (e.g., 60 minutes) at room temperature.
-
A detection mixture containing the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 is added, and the plate is incubated for a final period (e.g., 60 minutes) at room temperature, protected from light.
-
The HTRF signal is measured on a compatible plate reader at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).[7]
-
-
Data Analysis:
-
The HTRF ratio is calculated as (665 nm emission / 620 nm emission) * 10,000.[7]
-
The data is normalized using positive controls (no inhibitor) and negative controls (no BPTF protein or a known potent inhibitor).
-
The normalized response is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.[7]
-
NanoBRET™ Cellular Target Engagement Assay for EC50 Determination
This assay measures the displacement of a fluorescent tracer from the BPTF bromodomain in live cells, providing a measure of target engagement and cellular potency.
-
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for BPTF target engagement in living cells.
-
Materials:
-
Mammalian cells transiently or stably expressing a NanoLuc®-BPTF fusion protein.
-
NanoBRET™ Tracer that binds to the BPTF bromodomain.
-
NanoBRET™ Nano-Glo® Substrate.
-
Test compounds dissolved in DMSO.
-
White, 96- or 384-well assay plates.
-
-
Procedure:
-
Cells expressing the NanoLuc®-BPTF fusion are seeded into the assay plate and incubated.
-
A serial dilution of the test compound is prepared.
-
The NanoBRET™ Tracer is added to the cells, followed by the addition of the test compound dilutions.
-
The plate is incubated to allow for compound entry and binding equilibrium to be reached.
-
The NanoBRET™ Nano-Glo® Substrate is added to all wells.
-
The plate is read on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
-
Data Analysis:
-
The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
-
The data is normalized to controls (vehicle-treated cells and cells with no tracer).
-
The normalized BRET ratio is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound represents a significant advancement in the development of potent and selective BPTF inhibitors. Its high selectivity, as suggested by initial reports, makes it a valuable tool for dissecting the specific roles of the BPTF bromodomain in normal and disease biology. While direct comparative data with other inhibitors like BI-7190 and AU1 under identical conditions is not yet widely available, the existing data suggests that both DC-BPi-11 and BI-7190 are highly potent and selective agents. The choice of inhibitor for a particular study will depend on the specific experimental context, including the desired in vitro or in vivo application and the need for a well-characterized negative control, which is available for BI-7190. Further studies directly comparing these leading BPTF inhibitors will be invaluable to the research community.
References
- 1. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. DC-BPi-03 | 2758411-46-8 | MOLNOVA [molnova.com]
- 7. benchchem.com [benchchem.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
A Comparative Efficacy Analysis of BPTF Bromodomain Inhibitors: DC-BPi-11 Hydrochloride vs. DC-BPi-07
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two potent and selective BPTF bromodomain inhibitors, DC-BPi-11 hydrochloride and DC-BPi-07. The information is based on preclinical data and aims to assist in the selection of appropriate compounds for further investigation.
The bromodomain PHD finger transcription factor (BPTF) is a crucial component of the nucleosome remodeling factor (NURF) complex.[1][2][3] Dysregulation of BPTF has been implicated in the development and progression of various cancers, making it a promising therapeutic target.[4][5] Both this compound and DC-BPi-07 have emerged as high-affinity inhibitors of the BPTF bromodomain, developed through structure-guided medicinal chemistry efforts.[4]
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these compounds is essential for their application in experimental settings.
| Property | This compound | DC-BPi-07 |
| Chemical Formula | C20H24ClN5O2S | C21H29N5O2S |
| Molecular Weight | 433.95 g/mol [1] | 415.56 g/mol [6] |
| Target | Bromodomain PHD finger transcription factor (BPTF)[4] | Bromodomain PHD finger transcription factor (BPTF)[4][6] |
In Vitro Efficacy and Potency
The primary measure of efficacy for these inhibitors is their ability to bind to and inhibit the BPTF bromodomain. The following table summarizes their in vitro potency.
| Parameter | DC-BPi-11 | DC-BPi-07 |
| IC50 (BPTF) | 698 nM[3] | Not explicitly stated in the provided search results |
| Selectivity | >100-fold higher than other bromodomain targets[4] | >100-fold higher than other bromodomain targets[4] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Lower values indicate higher potency.
A study has shown that DC-BPi-11 significantly inhibits the proliferation of leukemia cells.[4]
Signaling Pathway and Mechanism of Action
Both DC-BPi-11 and DC-BPi-07 exert their effects by inhibiting the BPTF bromodomain. This domain is responsible for recognizing acetylated histone tails, a key step in chromatin remodeling and gene transcription. By blocking this interaction, these inhibitors can modulate the expression of cancer-related genes.
Caption: Mechanism of BPTF Inhibition by DC-BPi-11 and DC-BPi-07.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of research findings. The following outlines a general protocol for assessing the inhibitory activity of these compounds.
AlphaScreen Assay for BPTF Inhibition
This assay is a common method to determine the IC50 values of inhibitors against a target protein.
Caption: Workflow for an AlphaScreen-based BPTF inhibition assay.
Cell Proliferation Assay
To assess the effect of the inhibitors on cancer cell growth, a standard proliferation assay can be employed.
-
Cell Culture: Culture a relevant cancer cell line (e.g., leukemia cells) in appropriate media.
-
Seeding: Seed the cells into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound or DC-BPi-07. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Quantification: Assess cell viability using a suitable method, such as the MTS or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation.
Conclusion
Both this compound and DC-BPi-07 are potent and selective inhibitors of the BPTF bromodomain. While both show high selectivity, published data highlights the significant anti-proliferative effects of DC-BPi-11 in leukemia cells. The choice between these two compounds for further research will depend on the specific experimental context, including the cancer type of interest and the desired pharmacokinetic properties. The provided experimental frameworks can serve as a starting point for in-house evaluation of these promising anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. medkoo.com [medkoo.com]
Sanguinarine Chloride vs. DC-BPi-11 Hydrochloride: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selection of appropriate chemical probes and potential therapeutic agents is critical. This guide provides a detailed comparison of Sanguinarine chloride and DC-BPi-11 hydrochloride, two compounds with distinct mechanisms of action and potential applications in cancer research. This objective overview is supported by available experimental data to aid in informed decision-making.
Sanguinarine Chloride: A Multi-Target Alkaloid
Sanguinarine chloride is a natural benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other plants.[1] It has been extensively studied and is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and potent anti-cancer effects.[2] Its therapeutic potential stems from its ability to modulate multiple signaling pathways, leading to the induction of apoptosis and other forms of cell death in cancer cells.
Mechanism of Action
Sanguinarine chloride's anti-cancer activity is attributed to several mechanisms:
-
Induction of Reactive Oxygen Species (ROS): Sanguinarine stimulates the production of ROS, which in turn activates downstream signaling pathways leading to apoptosis.[1]
-
Modulation of Key Signaling Pathways: It has been shown to influence several critical signaling cascades:
-
JNK and NF-κB Activation: Sanguinarine-induced apoptosis is associated with the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).[1][3]
-
JAK/STAT Inhibition: In multiple myeloma cells, Sanguinarine has been observed to suppress the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[4]
-
ROS/BACH1/HMOX1 Axis in Ferroptosis: Recent studies indicate that Sanguinarine chloride can induce ferroptosis in prostate cancer cells by regulating the ROS/BACH1/HMOX1 signaling pathway.[2][5]
-
-
Inhibition of Protein Phosphatase 2C (PP2C): Sanguinarine acts as a potent and specific inhibitor of PP2C, which can influence various cellular processes.[3][6]
Data Presentation
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytotoxicity) | HL60 (promyelocytic leukemia) | 0.37 µM | [3] |
| Ki (PP2C Inhibition) | Cell-free assay | 0.68 µM | [3] |
| IC50 (MKP-1 Inhibition) | Cell-free assay | 10 µM | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8): Prostate cancer cells (LNCaP, 22RV1, VCaP, PC3, and DU145) were seeded in 96-well plates. After adherence, cells were treated with varying concentrations of Sanguinarine chloride for 48 hours. Subsequently, Cell Counting Kit-8 (CCK-8) reagent was added to each well and incubated for 2-4 hours. The absorbance at 450 nm was then measured using a microplate reader to determine cell viability.[2]
Caspase-3 Activity Assay: 22B-cFluc cells were treated with different concentrations of Sanguinarine for 24 hours. Cytosolic extracts were prepared and incubated with the caspase-3 substrate Ac-DEVD-pNA. The absorbance at 450 nm was measured to quantify the activity of caspase-3, a key executioner of apoptosis.[1]
In Vivo Tumor Apoptosis Imaging (TUNEL Staining): Nude mice bearing 22B-cFluc xenografts were treated intravenously with 10 mg/kg of Sanguinarine. After 72 hours, tumors were excised, fixed, and sectioned. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed on the tumor sections to detect apoptotic cells, which are visualized by green fluorescence.[1]
Signaling Pathway
This compound: A Specific BPTF Inhibitor
This compound is a small molecule inhibitor targeting the Bromodomain PHD finger transcription factor (BPTF).[1][7] BPTF is a core subunit of the nucleosome remodeling factor (NURF) chromatin-remodeling complex and plays a crucial role in regulating gene expression. Its inhibition represents a targeted approach for cancer therapy, particularly in hematological malignancies.
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of BPTF.[7][8] By binding to BPTF, it disrupts its function in chromatin remodeling, leading to the downregulation of oncogenes that are dependent on BPTF for their expression. A key downstream target that is affected by BPTF inhibition is the proto-oncogene c-Myc, which is frequently overexpressed in various cancers and drives cell proliferation.[2]
Data Presentation
| Parameter | Target/Cell Line | Value | Reference |
| IC50 (BPTF Inhibition) | Cell-free assay | 698 nM | [1][2] |
| EC50 (BPTF Inhibition) | MV-4-11 (leukemia cells) | 120 nM | [2][7][8] |
| IC50 (Cell Proliferation) | MV-4-11 (leukemia cells) | 0.89 µM | [2][7][8] |
Experimental Protocols
Cell Proliferation Assay: Human leukemia MV-4-11 cells were cultured and treated with this compound at concentrations ranging from 0.01 µM to 100 µM for 24 hours. Cell proliferation was assessed using a standard method such as the MTT or CellTiter-Glo assay to determine the half-maximal inhibitory concentration (IC50).[2][7][8]
Western Blot Analysis for c-Myc Expression: MV-4-11 cells were treated with this compound at concentrations from 0.6 to 50 µM for 24 hours. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for c-Myc. A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence.[2][7][8]
Signaling Pathway
Comparative Summary
| Feature | Sanguinarine Chloride | This compound |
| Source | Natural Alkaloid | Synthetic Small Molecule |
| Primary Target(s) | Multi-target (PP2C, various signaling pathways) | BPTF |
| Mechanism of Action | Induces ROS, modulates JNK, NF-κB, JAK/STAT; induces apoptosis and ferroptosis | Inhibits BPTF, downregulates c-Myc expression |
| Reported Effects | Anti-proliferative, pro-apoptotic, anti-inflammatory, antioxidant | Anti-proliferative in leukemia cells |
| Selectivity | Broad | Specific for BPTF |
| Known In Vitro Efficacy | µM to sub-µM range for cytotoxicity and enzyme inhibition | nM range for target engagement, sub-µM for cell proliferation |
| In Vivo Data | Demonstrates efficacy in mouse xenograft models | Not reported in available literature |
| Research Status | Extensively studied | Early-stage investigation |
Conclusion
Sanguinarine chloride and this compound represent two distinct classes of anti-cancer compounds. Sanguinarine chloride is a well-researched natural product with a broad spectrum of activity, impacting multiple signaling pathways to induce different forms of cell death. Its multi-targeted nature could be advantageous in overcoming resistance but may also present challenges in terms of off-target effects.
In contrast, this compound is a more targeted inhibitor of the epigenetic regulator BPTF. Its specificity offers a clear mechanistic rationale and potentially a more favorable therapeutic window, as suggested by its minimal effects on normal cells.[7][8] However, the research on this compound is still in its early stages, with in vivo data currently lacking.
For researchers, the choice between these two compounds will depend on the specific research question. Sanguinarine chloride may be a valuable tool for studying the interplay of various cell death pathways, while this compound is a promising candidate for investigating the specific role of BPTF in cancer and for the development of targeted epigenetic therapies. Further research, particularly in vivo studies for this compound, is necessary to fully elucidate its therapeutic potential.
References
- 1. This compound - ≥97% prefix CAS No. 2758411-61-7(free basis) | Aladdin Scientific [mgt-en248.env.aladdin-e.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NB-64-82205-50mg | this compound Neobiotech [neo-biotech.com]
- 8. targetmol.com [targetmol.com]
A Comparative Guide to BPTF Bromodomain Inhibitors: BZ1, TP-238, and DC-BPi-11 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three small molecule inhibitors targeting the Bromodomain PHD Finger Transcription Factor (BPTF): BZ1, TP-238, and DC-BPi-11 hydrochloride. BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene transcription. Its overexpression and aberrant activity have been implicated in various cancers, making it an attractive therapeutic target. This document summarizes the available biochemical and cellular data for these inhibitors, outlines relevant experimental protocols, and visualizes the implicated signaling pathways.
Quantitative Data Summary
The following table summarizes the key biochemical and cellular activities of BZ1, TP-238, and this compound based on currently available data.
| Parameter | BZ1 | TP-238 | This compound |
| Target(s) | BPTF Bromodomain | BPTF Bromodomain, CECR2 Bromodomain | BPTF Bromodomain |
| Binding Affinity (Kd) | 6.3 nM for BPTF[1][2][3][4][5] | 120 nM for BPTF, 10 nM for CECR2[6][7][8][9] | 2.81 µM[10][11] |
| Inhibitory Concentration (IC50) | 67 nM (AlphaScreen)[1] | 350 nM for BPTF, 30 nM for CECR2 (AlphaScreen)[6][7][8][9][12][13] | 698.3 nM (biochemical assay), 0.89 µM (MV-4-11 cell proliferation)[14][10][11][15][16] |
| Cellular Activity | Sensitizes 4T1 mouse breast cancer cells to doxorubicin.[1][3] | Reduces BPTF chromatin binding.[1] | Inhibits proliferation and induces apoptosis in human leukemia MV-4-11 cells.[15][16] |
| Selectivity | >350-fold selective over BET bromodomains.[1][2][3][4] | Selective over BRD9 (IC50 = 1.4 µM) and a panel of 338 kinases.[6][7][8][13] | Data not available. |
Signaling Pathways
BPTF, as a core component of the NURF complex, plays a crucial role in regulating gene expression by modifying chromatin structure. Its activity has been shown to influence key oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. Inhibition of the BPTF bromodomain is expected to disrupt these pathways, leading to anti-cancer effects such as decreased proliferation and increased apoptosis.
Caption: BPTF signaling and points of inhibition.
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the comparison of BZ1, TP-238, and this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the effect of the inhibitors on cell proliferation.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BZ1, TP-238, and this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT/MTS Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Caption: Workflow for Cell Viability Assay.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to determine the effect of the inhibitors on the phosphorylation status and expression levels of key proteins in the PI3K/AKT and MAPK/ERK pathways.
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the inhibitors at desired concentrations for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK) and BPTF overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Caption: Workflow for Western Blot Analysis.
Conclusion
BZ1, TP-238, and this compound are all valuable research tools for studying the function of the BPTF bromodomain in health and disease. BZ1 stands out for its high potency and selectivity against BPTF. TP-238 offers the unique aspect of dual-targeting BPTF and CECR2, which may present synergistic therapeutic opportunities or be useful for dissecting the distinct roles of these two bromodomains. DC-BPi-11, while less potent than BZ1, has demonstrated clear anti-leukemic activity.
The choice of inhibitor will depend on the specific research question. For studies requiring high selectivity for BPTF, BZ1 is a strong candidate. For investigating the combined inhibition of BPTF and CECR2, TP-238 is the appropriate tool. DC-BPi-11 provides a starting point for exploring BPTF inhibition in hematological malignancies. Further head-to-head studies are warranted to directly compare their efficacy and selectivity in various cancer models, which will be crucial for advancing any of these compounds towards clinical development.
References
- 1. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. New Design Rules for Developing Potent Cell-Active Inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF Bromodomain Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TP-238 | Structural Genomics Consortium [thesgc.org]
- 9. TP-238 | Epigenetic Reader Domain | 2415263-04-4 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TP 238 | Bromodomains | Tocris Bioscience [tocris.com]
- 13. TP-238 - TargetMol Chemicals Inc [bioscience.co.uk]
- 14. DC-BPi-03 | 2758411-46-8 | MOLNOVA [molnova.com]
- 15. DC-BPi-11 | Epigenetic Reader Domain | 2758411-61-7 | Invivochem [invivochem.com]
- 16. medchemexpress.com [medchemexpress.com]
Validating On-Target Effects of DC-BPi-11 Hydrochloride on BPTF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DC-BPi-11 hydrochloride's performance in targeting the Bromodomain PHD Finger Transcription Factor (BPTF) against other known inhibitors. Supporting experimental data, detailed methodologies, and visual representations of key biological pathways are presented to facilitate informed decisions in research and drug development.
Unveiling the Potency of BPTF Inhibitors
The bromodomain and PHD finger-containing transcription factor (BPTF) is a crucial component of the Nucleosome Remodeling Factor (NURF) complex, which plays a pivotal role in chromatin remodeling and gene expression.[1][2] Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target.[2] this compound has emerged as a potent and selective inhibitor of the BPTF bromodomain.[3] This guide compares its efficacy with other notable BPTF inhibitors.
Quantitative Comparison of BPTF Inhibitors
The following table summarizes the binding affinity and inhibitory concentrations of this compound and its alternatives against the BPTF bromodomain. Lower values for the dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) indicate higher potency.
| Compound | Target(s) | Kd | IC50 | Assay(s) Used |
| This compound | BPTF | 20.7 nM | 120 nM (EC50) | Isothermal Titration Calorimetry (ITC), NanoBRET |
| TP-238 | BPTF, CECR2 | 120 nM | 350 nM | ITC, AlphaScreen[1][4] |
| BI-7190 | BPTF | 3.5 nM | 58 nM (EC50) | DiscoveRx, NanoBRET[5][6] |
| AU1 (BPTF-IN-1) | BPTF | 2.8 µM | - | Not Specified[7][8] |
| Sanguinarine chloride | BPTF | - | 344.2 nM | Homogenous Time-Resolved Fluorescence (HTRF)[9] |
| DC-BPi-03 | BPTF | 2.81 µM | 698.3 nM | Not Specified[10] |
Experimental Protocols for On-Target Validation
Validating the direct interaction and inhibitory effect of compounds on BPTF is critical. The following are detailed methodologies for key biochemical and cellular assays cited in this guide.
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of a compound to its target protein within living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor. In the context of target engagement, a NanoLuc-BPTF fusion protein is expressed in cells. A cell-permeable fluorescent tracer that binds to the BPTF bromodomain is added, leading to a BRET signal. When a test compound like this compound is introduced, it competes with the tracer for binding to BPTF, causing a decrease in the BRET signal in a dose-dependent manner.[11][12][13]
Methodology:
-
Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding a NanoLuc-BPTF fusion protein.[14]
-
Assay Plating: Transfected cells are seeded into 96- or 384-well plates.
-
Compound and Tracer Addition: The test compound is serially diluted and added to the cells, followed by the addition of a specific NanoBRET tracer for the BPTF bromodomain at a fixed concentration.
-
Equilibration: The plate is incubated to allow the binding reaction to reach equilibrium.[14]
-
Signal Detection: A substrate for NanoLuc® luciferase is added, and the donor (450 nm) and acceptor (610 nm) emission signals are measured using a luminometer.[15]
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the EC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., purified BPTF protein) is immobilized on the chip. An analyte (the inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass change on the surface. This change is recorded in a sensorgram, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.[16][17]
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: Recombinant GST-tagged BPTF protein is injected over the activated sensor surface to achieve a desired immobilization level (e.g., 900 Resonance Units).[18]
-
Analyte Injection: A series of concentrations of the inhibitor are injected over the ligand-immobilized surface and a reference surface (without ligand) for a defined association time, followed by a dissociation phase with buffer flow.[17][19]
-
Regeneration: The sensor surface is regenerated using a low pH solution (e.g., 10 mM glycine-HCl, pH 2.1) to remove the bound analyte.[18]
-
Data Analysis: The sensorgram data is analyzed using appropriate binding models (e.g., steady-state) to calculate the kinetic and affinity constants.[18]
Homogeneous Time-Resolved Fluorescence (HTRF®)
HTRF is a fluorescence-based assay technology that combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF).
Principle: The assay uses two fluorophores: a donor (typically a europium cryptate) and an acceptor (e.g., XL665). When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor leads to energy transfer to the acceptor, which then emits a specific fluorescent signal. The long-lived fluorescence of the donor allows for a time-gated detection, which minimizes background fluorescence. In a competitive assay format, a biotinylated histone peptide (the natural ligand of BPTF) and an anti-tag antibody conjugated to the donor are used. A tagged recombinant BPTF protein is bound by an antibody conjugated to the acceptor. In the absence of an inhibitor, BPTF binds to the histone peptide, bringing the donor and acceptor into proximity and generating a high HTRF signal. An inhibitor will compete with the histone peptide for binding to BPTF, leading to a decrease in the signal.[20][21]
Methodology:
-
Reagent Preparation: All reagents, including the biotinylated histone H4 peptide, streptavidin-donor conjugate, anti-tag-acceptor conjugate, and recombinant BPTF protein, are diluted in an appropriate assay buffer.[18]
-
Assay Reaction: The test inhibitor, recombinant BPTF, and the biotinylated histone peptide are incubated together in a microplate.
-
Detection Reagents: The streptavidin-donor and anti-tag-acceptor are added to the wells.
-
Incubation: The plate is incubated to allow the binding reactions to reach equilibrium.
-
Signal Reading: The fluorescence is read on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor signal to the donor signal is calculated and plotted against the inhibitor concentration to determine the IC50 value.[9][22]
BPTF Signaling Pathways and Experimental Workflows
To understand the downstream consequences of BPTF inhibition, it is essential to visualize its role in key signaling pathways.
Caption: BPTF's role within the NURF complex in chromatin remodeling.
BPTF, as the largest subunit of the NURF complex, plays a critical role in recognizing specific histone modifications, such as trimethylated lysine 4 on histone H3 (H3K4me3) and acetylated lysine 16 on histone H4 (H4K16ac).[23][24] This binding helps to recruit the NURF complex to specific genomic loci. The ATPase activity of the SNF2L subunit then facilitates nucleosome sliding, which alters chromatin accessibility and allows transcription factors to bind to DNA and regulate target gene expression.[25]
Caption: Inhibition of the BPTF/c-Myc signaling axis by DC-BPi-11.
BPTF is a critical cofactor for the transcriptional activity of the oncoprotein c-Myc.[2][3][26] BPTF interacts with c-Myc and is required for its recruitment to chromatin.[3][26] By remodeling chromatin at c-Myc target genes, BPTF facilitates their transcription, which in turn drives cell proliferation and tumorigenesis.[2][27] this compound, by inhibiting the bromodomain of BPTF, disrupts this interaction and the subsequent chromatin remodeling, leading to the suppression of c-Myc's oncogenic functions.
References
- 1. TP-238 | 2415263-04-4 Probechem Biochemicals [probechem.com]
- 2. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. DC-BPi-03 | 2758411-46-8 | MOLNOVA [molnova.com]
- 11. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 14. eubopen.org [eubopen.org]
- 15. promega.com [promega.com]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Chromatin remodeling protein BPTF mediates chromatin accessibility at gene promoters in planarian stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. BPTF - Wikipedia [en.wikipedia.org]
- 26. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Confirming the Mechanism of DC-BPi-11 Hydrochloride through BPTF Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to confirm the mechanism of action of DC-BPi-11 hydrochloride by evaluating its effects against the established cellular impact of directly knocking down its target, the Bromodomain and PHD Finger Transcription Factor (BPTF). BPTF is a crucial component of the Nucleosome Remodeling Factor (NURF) complex and has emerged as a significant therapeutic target in oncology due to its role in regulating the transcription of key oncogenes.
Introduction to this compound and BPTF
This compound is a potent and selective inhibitor of the BPTF bromodomain. The BPTF protein, through its bromodomain, recognizes acetylated histone tails, a key step in chromatin remodeling and the activation of gene transcription. Dysregulation of BPTF has been linked to the progression of numerous cancers, including non-small cell lung cancer (NSCLC) and breast cancer, by promoting cell proliferation and survival through the activation of critical signaling pathways such as MAPK and PI3K/Akt, and upregulating downstream targets like c-MYC.
This guide will demonstrate that the phenotypic effects observed after treatment with this compound are consistent with the effects of BPTF knockdown, thereby validating its on-target mechanism. We will also compare the knockdown effects with those of other known BPTF inhibitors.
Data Presentation: BPTF Knockdown vs. BPTF Inhibitors
The following tables summarize quantitative data from studies utilizing siRNA or shRNA to knock down BPTF, providing a benchmark for the expected effects of targeted BPTF inhibition.
Table 1: Effect of BPTF Knockdown on Cancer Cell Viability and Proliferation
| Cell Line | Method | Effect on Viability/Proliferation | Quantitative Data | Citation(s) |
| A549 (NSCLC) | siRNA | Inhibition | Significant decrease in cell viability | |
| NCI-H460 (NSCLC) | siRNA | Inhibition | Significant decrease in cell viability | |
| MDA-MB-231 (Breast Cancer) | siRNA | Inhibition | Significant reduction in colony formation ability | |
| 501Mel (Melanoma) | shRNA | Inhibition | 65.5% suppression of proliferative capacity |
Table 2: Effect of BPTF Knockdown on Apoptosis
| Cell Line | Method | Effect on Apoptosis | Quantitative Data | Citation(s) |
| A549 (NSCLC) | siRNA | Induction | ~15-20% increase in apoptotic cells | |
| NCI-H460 (NSCLC) | siRNA | Induction | ~15-20% increase in apoptotic cells | |
| MDA-MB-231 (Breast Cancer) | siRNA | Induction | Three-fold increase in apoptosis | |
| SH-SY5Y (Neuroblastoma) | shRNA | Induction | Apoptotic rate increased from 19.4% to 29.6% |
Table 3: Effect of BPTF Knockdown on Downstream Signaling Pathways and Target Genes
| Cell Line | Method | Pathway/Target | Effect | Citation(s) |
| A549 & NCI-H460 (NSCLC) | siRNA | p-ERK, p-Akt | Downregulation | |
| MDA-MB-231 (Breast Cancer) | siRNA | p-AKT (Ser473), pGSK-β (Ser9), CCND1 | Downregulation | |
| Melanoma Cells | shRNA | BCL2, BCL-XL, CCND2 | Downregulation | |
| Leukemia Cells | Not Specified | c-Myc | Inhibition of expression |
Table 4: Comparison of BPTF Inhibitors
| Compound | Target(s) | IC50/Kd for BPTF | Key Findings | Citation(s) |
| This compound | BPTF Bromodomain | High Affinity | Significantly inhibited leukemia cell proliferation | |
| DC-BPi-03 | BPTF Bromodomain | IC50 = 698.3 nM | Moderate potency | |
| Bromosporine | Pan-bromodomain inhibitor | Not Specified | Produces anti-tumor effects in melanoma models | |
| AU1 ((S)-GSK1379725A) | BPTF Bromodomain | Kd = 2.8 µM | Sensitizes triple-negative breast cancer cells to chemotherapy | |
| BZ1 | BPTF Bromodomain | Kd = 6.3 nM | Sensitizes 4T1 breast cancer cells to doxorubicin | |
| TP-238 | CECR2/BPTF | Kd = 120 nM | Dual inhibitor |
Mandatory Visualization
Caption: BPTF signaling pathway and points of intervention.
Caption: Experimental workflow for confirming on-target effects.
Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and reagents.
BPTF Knockdown using siRNA
Objective: To transiently reduce the expression of BPTF in cancer cells.
Materials:
-
Target cancer cell line (e.g., A549)
-
BPTF-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 75 pmol of siRNA (BPTF-specific or control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis.
Western Blot Analysis
Objective: To detect the levels of BPTF, phosphorylated ERK, phosphorylated Akt, and markers of apoptosis.
Materials:
-
Cell lysates from control, BPTF knockdown, and this compound-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BPTF, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression, normalizing to a loading control like GAPDH.
Quantitative Real-Time PCR (qPCR)
Objective: To measure the mRNA expression levels of BPTF target genes such as c-MYC.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for c-MYC and a housekeeping gene like GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into cDNA.
-
qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Cell Viability (MTT) Assay
Objective: To assess the effect of BPTF knockdown or this compound on cell proliferation.
Materials:
-
Cells seeded in a 96-well plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Protocol:
-
Treatment: After treating the cells with siRNA or this compound for the desired duration, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
The data presented in this guide strongly supports the hypothesis that the anticancer effects of this compound are mediated through the inhibition of BPTF. The phenotypic outcomes of BPTF knockdown, including decreased cell viability, increased apoptosis, and downregulation of key oncogenic signaling pathways, serve as a reliable benchmark for evaluating the on-target efficacy of BPTF inhibitors. The high affinity of this compound for BPTF, coupled with its observed effects on cancer cell proliferation, positions it as a promising therapeutic candidate. Further direct comparative studies of this compound against BPTF knockdown in various cancer models will be instrumental in its continued development.
Validating the Specificity of DC-BPi-11 Hydrochloride: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel inhibitor is a cornerstone of preclinical validation. Off-target effects can lead to unforeseen toxicities and confound experimental results, ultimately hindering therapeutic development.[1][2] This guide provides a comparative framework for validating the specificity of a hypothetical kinase inhibitor, DC-BPi-11 hydrochloride, through rescue experiments, with a focus on experimental design, data interpretation, and comparison with alternative compounds.
To illustrate the principles of specificity validation, we will operate under the hypothesis that this compound is a novel inhibitor of the MEK1/2 kinases within the well-characterized RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a common driver of cancer.
We will compare the performance of this compound with two hypothetical alternatives:
-
Alternative-A: A highly specific, well-characterized MEK1/2 inhibitor.
-
Alternative-B: A less specific kinase inhibitor with known off-target effects on kinases outside the core RAS-RAF-MEK-ERK pathway.
The Logic of Rescue Experiments
Rescue experiments are a powerful tool to confirm that the observed cellular phenotype of a drug is indeed due to its effect on the intended target. The core principle is to introduce a modification that "rescues" the cells from the effects of the inhibitor, thereby demonstrating on-target action. This can be achieved in several ways, two of which are detailed below:
-
Expression of a drug-resistant target mutant: A mutation is introduced into the target protein that prevents the inhibitor from binding, without affecting the protein's normal function. If the inhibitor's effects are reversed in cells expressing the mutant, it strongly suggests the inhibitor acts through this target.
-
Activation of a downstream effector: A protein downstream of the inhibited target is constitutively activated. If this rescues the cellular phenotype, it confirms that the inhibitor's effects are mediated through the specific signaling pathway.
Experimental Design and Protocols
A multi-faceted approach combining biochemical and cell-based assays is essential for robustly validating inhibitor specificity.[1][3]
I. Biochemical Specificity Profiling (Initial Screen)
Before conducting cellular rescue experiments, it is crucial to understand the broader selectivity profile of the inhibitor across the human kinome.
Experimental Protocol: Kinome-Wide Profiling
-
Assay Platform: Utilize a large-scale kinase panel (e.g., >400 kinases) in a radiometric, fluorescence, or mass spectrometry-based format.[3][4]
-
Inhibitor Concentration: Screen this compound and alternatives at a fixed concentration (e.g., 1 µM) to identify potent interactions.[3]
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (e.g., DMSO). The results are often visualized as a dendrogram or a "target tree" to illustrate selectivity.
II. Cellular Rescue Experiments
Cell Line Selection: Choose a cancer cell line with a known dependency on the RAS-RAF-MEK-ERK pathway for proliferation and survival (e.g., A375 melanoma, which harbors a BRAF V600E mutation leading to constitutive pathway activation).
Experimental Protocol: General Cell Culture and Transfection
-
Cell Culture: Culture A375 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Transfection: Transfect cells with plasmids encoding either a drug-resistant MEK1 mutant (e.g., MEK1-T286A, a hypothetical resistance-conferring mutation) or a constitutively active downstream effector (e.g., a phosphomimetic ERK2 mutant), alongside a control vector (e.g., empty vector or GFP). Use a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: If stable cell lines are required, select transfected cells using an appropriate antibiotic marker.
A. Rescue with Drug-Resistant MEK1
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed parental A375 cells, and A375 cells expressing either the control vector or the MEK1-T286A mutant, into 96-well plates.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of this compound, Alternative-A, or Alternative-B for 72 hours.
-
Viability Measurement: Assess cell viability using a suitable method, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each inhibitor in each cell line.
B. Rescue with Constitutively Active ERK
This experiment follows a similar protocol to the drug-resistant mutant rescue, but instead of expressing a resistant MEK1, cells are transfected with a constitutively active form of the downstream kinase, ERK.
C. Target Engagement and Pathway Analysis
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat the parental and engineered A375 cell lines with this compound, Alternative-A, or Alternative-B at a concentration known to inhibit proliferation (e.g., 10x IC50) for a short duration (e.g., 2 hours).
-
Cell Lysis: Lyse the cells and quantify total protein concentration.
-
Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against key pathway components, including phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Visualize protein bands using chemiluminescence and quantify band intensities to determine the relative levels of protein phosphorylation.[3]
Comparative Data Summary
The following tables summarize the expected hypothetical data from the described experiments, comparing this compound with a specific (Alternative-A) and a less specific (Alternative-B) inhibitor.
Table 1: Biochemical Kinase Selectivity Profile
| Compound | Primary Target (Hypothesized) | IC50 (nM) - MEK1 | IC50 (nM) - MEK2 | Significant Off-Targets (>70% inhibition @ 1µM) |
| DC-BPi-11 HCl | MEK1/2 | 15 | 25 | Kinase X, Kinase Y |
| Alternative-A | MEK1/2 | 10 | 18 | None |
| Alternative-B | MEK1/2 | 20 | 30 | Kinase Z, Kinase W, Kinase V |
Table 2: Cellular Potency (IC50) in Rescue Experiments
| Inhibitor | Cell Line | IC50 (nM) | Fold Shift in IC50 (vs. Parental) |
| DC-BPi-11 HCl | Parental A375 | 50 | 1.0 |
| A375 + MEK1-T286A | >1000 | >20 | |
| A375 + Active ERK2 | >1000 | >20 | |
| Alternative-A | Parental A375 | 40 | 1.0 |
| A375 + MEK1-T286A | >1000 | >25 | |
| A375 + Active ERK2 | >1000 | >25 | |
| Alternative-B | Parental A375 | 75 | 1.0 |
| A375 + MEK1-T286A | 250 | 3.3 | |
| A375 + Active ERK2 | 300 | 4.0 |
Table 3: Western Blot Analysis of Pathway Inhibition
| Inhibitor | Cell Line | p-MEK Levels (% of Control) | p-ERK Levels (% of Control) |
| DC-BPi-11 HCl | Parental A375 | 105% | 5% |
| A375 + MEK1-T286A | 100% | 95% | |
| Alternative-A | Parental A375 | 110% | 2% |
| A375 + MEK1-T286A | 105% | 98% | |
| Alternative-B | Parental A375 | 100% | 15% |
| A375 + MEK1-T286A | 95% | 70% |
Interpretation of Results
-
This compound and Alternative-A show a significant shift in IC50 (>20-fold) in cells expressing the resistant MEK1 mutant or active ERK. This indicates that their anti-proliferative effects are primarily mediated through the inhibition of MEK in the intended pathway. The western blot data corroborates this, showing that p-ERK levels are restored in the rescue cell line.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) to illustrate the signaling pathway, experimental workflow, and the logic of specificity validation.
Caption: Hypothetical signaling pathway and points of intervention.
Caption: Workflow for rescue experiment validation.
Caption: On-target vs. off-target inhibitor effects.
Conclusion
Validating the specificity of a kinase inhibitor is a critical, multi-step process. While initial biochemical screens provide a broad overview of selectivity, cellular rescue experiments are indispensable for confirming that a compound's biological effects are mediated through its intended target. By comparing this compound to both highly specific and less specific alternatives in rationally designed rescue experiments, researchers can build a strong evidence base for its mechanism of action, thereby de-risking its progression through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DC-BPi-11 Hydrochloride and Bromosporine in Breast Cancer Research: A Data-Deficient Landscape
A comprehensive review of publicly available scientific literature and data reveals a significant disparity in the available research on DC-BPi-11 hydrochloride and bromosporine for the treatment of breast cancer. While bromosporine is a well-characterized pan-BET (Bromodomain and Extra-Terminal) inhibitor with documented anti-cancer properties, there is a notable absence of preclinical or clinical data regarding the efficacy and mechanism of action of this compound in the context of breast cancer. This data deficiency precludes a direct, evidence-based comparison of the two compounds as requested.
This guide will, therefore, provide a detailed overview of the known entity, bromosporine, summarizing its mechanism of action and available efficacy data relevant to cancer. The limited available information on this compound will also be presented to highlight the current knowledge gap.
This compound: An Uncharacterized Compound in Oncology
Searches of scientific databases and chemical repositories yield minimal information on this compound beyond its basic chemical properties.
Chemical Identity:
| Parameter | Value |
| Molecular Formula | C₂₀H₂₄ClN₅O₂S |
| Molecular Weight | 433.95 g/mol |
| Synonyms | CHEMBL4873042, 2758411-61-7[1] |
Currently, there are no published preclinical or clinical studies detailing the biological activity of this compound in breast cancer or any other disease model. Its mechanism of action remains undefined in the public domain. Without such data, any discussion of its potential efficacy would be purely speculative.
Bromosporine: A Pan-BET Inhibitor with Potential in Breast Cancer
Bromosporine is a potent, broad-spectrum inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT)[2]. These proteins are epigenetic "readers" that play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones.[3] In cancer, particularly breast cancer, BET proteins are implicated in the transcription of key oncogenes and cell cycle regulators.[4][5]
Mechanism of Action in Breast Cancer
The primary mechanism of action of bromosporine, as a BET inhibitor, is to competitively bind to the bromodomains of BET proteins, displacing them from chromatin.[6] This leads to the downregulation of target genes involved in cancer cell proliferation, survival, and metastasis.[6] While much of the detailed mechanistic work in breast cancer has been conducted with other BET inhibitors like JQ1, the principles are applicable to bromosporine as a member of the same class.
The key signaling pathways and cellular processes affected by BET inhibition in breast cancer include:
-
Cell Cycle Arrest: BET inhibitors have been shown to induce G1 cell cycle arrest in breast cancer cells.[4] This is often mediated by the downregulation of cell cycle progression genes.
-
Induction of Apoptosis: By suppressing anti-apoptotic proteins, BET inhibitors can trigger programmed cell death in cancer cells.[7]
-
Oncogene Suppression: A critical target of BET inhibitors is the MYC oncogene, which is a key driver in many breast cancers.[8]
-
Inhibition of Metastasis: BET proteins regulate genes involved in cell migration and invasion, and their inhibition can suppress the metastatic potential of breast cancer cells.[3]
Caption: Mechanism of action of Bromosporine as a BET inhibitor in cancer cells.
Efficacy Data
Quantitative data for bromosporine's efficacy in breast cancer is limited but available from large-scale drug sensitivity screening studies.
Table 1: In Vitro Efficacy of Bromosporine in a Breast Cancer Cell Line
| Cell Line | Cancer Type | IC₅₀ (µM) | Data Source |
| HCC2157 | Breast Carcinoma (BRCA) | 0.950133 | Genomics of Drug Sensitivity in Cancer[9] |
While data from a single cell line is not comprehensive, it provides a preliminary indication of bromosporine's potential anti-proliferative activity in breast cancer. Further studies across a broader panel of breast cancer cell lines representing different subtypes (e.g., Luminal A/B, HER2-positive, Triple-Negative) are necessary to establish a more complete efficacy profile.
Experimental Protocols
Standard methodologies are employed to evaluate the efficacy of BET inhibitors like bromosporine in breast cancer research. The following are representative protocols.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC₅₀).
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of bromosporine (or vehicle control) for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels (indicative of cell viability) is added, and luminescence is recorded.
-
-
Data Analysis: The results are normalized to the vehicle-treated control, and the IC₅₀ value is calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Breast cancer cells are treated with bromosporine at a concentration around its IC₅₀ for a defined time (e.g., 48 hours).
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant is quantified.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the inhibitor on cell cycle progression.
-
Cell Treatment: Cells are treated with bromosporine as described for the apoptosis assay.
-
Cell Fixation: Cells are harvested and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide, which intercalates with DNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.
Conclusion
References
- 1. DC-BPi-11 | C20H23N5O2S | CID 163410002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromosporine | Cell Signaling Technology [cellsignal.com]
- 3. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain 4 activation predicts breast cancer survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Bromodomain and Extraterminal Proteins in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer [diposit.ub.edu]
- 9. Drug: Bromosporine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Side-by-Side Comparison of BPTF Bromodomain Inhibitors: DC-BPi-11 and GSK1379725A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the Bromodomain and PHD finger Transcription Factor (BPTF), DC-BPi-11 and GSK1379725A. BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex and plays a critical role in chromatin remodeling and gene transcription. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.
Introduction to the Compounds
DC-BPi-11 is a potent inhibitor of the BPTF bromodomain.[1] Developed through structure-guided optimization, it has demonstrated significant anti-proliferative effects in leukemia cell lines.[1][2]
GSK1379725A , also known as (S)-GSK1379725A or AU1, is a selective BPTF bromodomain inhibitor.[3][4] It has been shown to be selective for BPTF over the bromodomains of BRD4.[3][4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for DC-BPi-11 and GSK1379725A. It is important to note that direct comparison of potency can be challenging as the available data comes from different experimental assays (IC50 vs. Kd).
Table 1: Biochemical Potency against BPTF
| Compound | Target | Assay Type | IC50 (nM) | Kd (µM) |
| DC-BPi-11 | BPTF | Not Specified | 698[1] | Not Reported |
| GSK1379725A | BPTF | Not Specified | Not Reported | 2.8[3][5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | EC50 (nM) | Effect |
| DC-BPi-11 | MV-4-11 (Human Leukemia) | Not Specified | 120[1] | Suppresses BPTF, inhibits cell proliferation, and decreases c-Myc protein levels.[1] |
| GSK1379725A | Not Reported | Not Reported | Not Reported | Reduces transcription in a BPTF-specific reporter assay.[4] |
Signaling Pathway and Mechanism of Action
BPTF, as part of the NURF complex, utilizes its bromodomain to recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for chromatin remodeling and the transcriptional activation of target genes, including the oncogene c-Myc. Both DC-BPi-11 and GSK1379725A are competitive inhibitors that bind to the acetyl-lysine binding pocket of the BPTF bromodomain, thereby displacing it from chromatin and downregulating the expression of target genes.
Experimental Workflows
The characterization of bromodomain inhibitors like DC-BPi-11 and GSK1379725A typically involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments used in the characterization of bromodomain inhibitors are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the binding of the BPTF bromodomain to an acetylated histone peptide.
-
Reagent Preparation : Prepare assay buffer, a solution of GST- or His-tagged BPTF bromodomain, a biotinylated acetylated histone peptide (e.g., H4K12ac), a Europium cryptate-labeled anti-tag antibody (donor), and streptavidin-XL665 (acceptor).
-
Compound Plating : Serially dilute the test inhibitor in the assay buffer in a low-volume 384-well plate.
-
Reagent Addition : Add the BPTF protein and the biotinylated histone peptide to the wells and incubate to allow the inhibitor to bind to the bromodomain.
-
Detection : Add the donor and acceptor reagents and incubate to allow for the formation of the detection complex.
-
Data Acquisition : Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis : Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is another method to assess the binding of the BPTF bromodomain to its ligand.
-
Reagent Preparation : Prepare assay buffer, a solution of GST-tagged BPTF bromodomain, a biotinylated acetylated histone peptide, Glutathione (GSH) donor beads, and Streptavidin acceptor beads.
-
Reaction Setup : In a 384-well plate, add the BPTF protein, the biotinylated peptide, and the test inhibitor. Incubate to reach binding equilibrium.
-
Bead Addition : Add the GSH donor beads and incubate. Then, add the Streptavidin acceptor beads and incubate in the dark.
-
Signal Detection : Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis : The signal is inversely proportional to the inhibitory activity. Plot the signal against the inhibitor concentration to calculate the IC50.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to the BPTF bromodomain, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation : Prepare a solution of the BPTF bromodomain in a suitable buffer. Prepare a solution of the inhibitor in the same buffer to minimize heats of dilution. Degas both solutions.
-
Instrument Setup : Set up the ITC instrument to the desired temperature (e.g., 25°C).
-
Titration : Load the BPTF protein into the sample cell and the inhibitor into the injection syringe. Perform a series of small injections of the inhibitor into the protein solution.
-
Data Collection : The instrument measures the heat released or absorbed after each injection.
-
Data Analysis : Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Conclusion
Both DC-BPi-11 and GSK1379725A are valuable chemical tools for studying the function of the BPTF bromodomain. DC-BPi-11 appears to be a more potent inhibitor based on the available data, with demonstrated cellular activity against leukemia cells. GSK1379725A is a well-characterized selective inhibitor. The choice between these two compounds will depend on the specific experimental context, including the desired potency, the need for a specific selectivity profile, and the biological system being investigated. Further head-to-head studies using standardized assays would be beneficial for a more direct comparison of their biochemical and cellular activities.
References
- 1. DC-BPi-11 | Epigenetic Reader Domain | 2758411-61-7 | Invivochem [invivochem.com]
- 2. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
Biophysical Assays Confirming DC-BPi-11 Hydrochloride's High-Affinity Binding to BPTF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biophysical assays used to validate the binding of DC-BPi-11 hydrochloride to its target, the Bromodomain PHD Finger Transcription Factor (BPTF). Experimental data for DC-BPi-11 and functionally similar alternative BPTF inhibitors are presented to offer a comprehensive overview for researchers in epigenetics and oncology.
This compound is a potent and selective inhibitor of the BPTF bromodomain, a key component of the Nucleosome Remodeling Factor (NURF) complex.[1] Dysregulation of BPTF is implicated in various cancers, making it a compelling therapeutic target.[2] Verifying the direct engagement of small molecules like DC-BPi-11 with BPTF is a critical step in drug discovery. This guide details the application of several biophysical techniques to confirm and quantify this molecular interaction.
Quantitative Comparison of BPTF Bromodomain Inhibitors
The following table summarizes the binding affinities of DC-BPi-11 and other notable BPTF bromodomain inhibitors, providing a comparative landscape of their potencies as determined by various biophysical assays.
| Compound | Target(s) | Assay Method | Kd (nM) | IC50 (nM) | Reference |
| DC-BPi-11 | BPTF-BRD | HTRF | - | High Affinity | [2] |
| DC-BPi-07 | BPTF-BRD | Not Specified | High Affinity | - | [2] |
| DC-BPi-03 | BPTF-BRD | HTRF | 2810 | 698.3 ± 21.0 | [1] |
| BZ1 | BPTF-BRD | AlphaScreen | 6.3 | - | [3] |
| TP-238 | CECR2/BPTF | ITC | 120 | - | [1] |
| AU1 (rac-1) | BPTF-BRD | PrOF NMR | 2800 | - | [4] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are dependent on specific assay conditions and should be compared with caution across different studies. "-" indicates that the data was not available in the cited sources. DC-BPi-11 and DC-BPi-07 are described as having much higher affinities than DC-BPi-03.[2]
Key Biophysical Assays and Experimental Protocols
A suite of biophysical assays can be employed to confirm and characterize the binding of this compound to the BPTF bromodomain. Below are detailed protocols for three key techniques:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol:
-
Protein and Ligand Preparation:
-
Recombinant human BPTF bromodomain (residues 2750-2877) is expressed and purified.
-
The protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
This compound is dissolved in the same ITC buffer to a concentration of approximately 10-20 times that of the protein concentration.
-
-
ITC Experiment:
-
The BPTF protein solution (e.g., 10-20 µM) is loaded into the sample cell of the calorimeter.
-
The this compound solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections (e.g., 2 µL) of the ligand are titrated into the protein solution.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of a ligand to an immobilized protein in real-time by detecting changes in the refractive index at the surface of a sensor chip. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.
Experimental Protocol:
-
Protein Immobilization:
-
A sensor chip (e.g., CM5) is activated.
-
Recombinant BPTF bromodomain is immobilized on the sensor chip surface via amine coupling.
-
Remaining active sites are deactivated.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+ buffer) is continuously flowed over the sensor surface.
-
Serial dilutions of this compound in the running buffer are injected over the immobilized BPTF surface.
-
The association and dissociation phases are monitored in real-time.
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The kinetic data (kon and koff) are obtained by fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA measures the change in the thermal stability of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Experimental Protocol:
-
Reaction Setup:
-
A reaction mixture is prepared containing the BPTF bromodomain protein (e.g., 2 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Varying concentrations of this compound are added to the reaction mixture.
-
-
Thermal Denaturation:
-
The samples are heated in a real-time PCR instrument from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate.
-
The fluorescence is monitored at each temperature increment.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against temperature to generate a melting curve.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the ligand.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the BPTF signaling pathway and a generalized workflow for biophysical assays.
Caption: BPTF signaling pathway and the inhibitory action of DC-BPi-11.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Design Rules for Developing Potent Cell-Active Inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF Bromodomain Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Screening of BPTF and Brd4 Using Protein-Observed Fluorine NMR Uncovers New Bromodomain Probe Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenotypic Effects: The BPTF Inhibitor DC-BPi-11 Versus Other Epigenetic Drug Classes
For Immediate Release
A deep dive into the cellular consequences of targeting distinct epigenetic regulators reveals significant phenotypic differences between the novel BPTF inhibitor, DC-BPi-11, and established epigenetic drug classes such as BET, HDAC, and DNMT inhibitors. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their mechanisms of action, phenotypic effects, and the experimental protocols used to elucidate these differences.
Epigenetic modifications are critical regulators of gene expression and cellular identity. Their dysregulation is a hallmark of cancer, making epigenetic regulators promising therapeutic targets. A diverse array of small molecule inhibitors has been developed to target different components of the epigenetic machinery. This guide focuses on the phenotypic differences induced by the selective inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF), DC-BPi-11, in comparison to three major classes of epigenetic drugs: Bromodomain and Extra-Terminal (BET) inhibitors, Histone Deacetylase (HDAC) inhibitors, and DNA Methyltransferase (DNMT) inhibitors.
Mechanism of Action: Distinct Targets on the Epigenetic Landscape
The phenotypic differences observed between these drug classes are rooted in their distinct molecular targets and mechanisms of action.
-
DC-BPi-11 (BPTF Inhibitor): DC-BPi-11 is a potent and selective inhibitor of BPTF, a core subunit of the NURF (Nucleosome Remodeling Factor) chromatin remodeling complex.[1] BPTF's bromodomain recognizes acetylated histones, guiding the NURF complex to specific genomic loci to modulate chromatin structure and gene expression. By inhibiting the BPTF bromodomain, DC-BPi-11 disrupts the recruitment and function of the NURF complex, leading to altered transcription of key oncogenes like c-Myc.
-
BET Inhibitors (e.g., JQ1): BET inhibitors competitively bind to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones.[2] This displaces BET proteins from chromatin, particularly at super-enhancers that drive the expression of major oncogenes, including c-Myc.[3][4]
-
HDAC Inhibitors (e.g., Vorinostat): HDAC inhibitors block the activity of histone deacetylases, enzymes that remove acetyl groups from histones.[5] This leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more open chromatin structure and the reactivation of tumor suppressor genes.[6] HDAC inhibitors have pleiotropic effects, also affecting the acetylation status and function of non-histone proteins.[6]
-
DNMT Inhibitors (e.g., Azacitidine): DNMT inhibitors are nucleoside analogs that, after incorporation into DNA, covalently trap DNA methyltransferases.[7] This leads to the depletion of active DNMTs and subsequent global DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes.[8]
Comparative Phenotypic Effects
The distinct mechanisms of these epigenetic drugs translate into varied and specific phenotypic consequences in cancer cells. The following table summarizes key quantitative data on their effects on cell proliferation, cell cycle progression, and apoptosis.
| Drug Class | Representative Drug | Target Cell Line | IC50 (Proliferation) | Predominant Cell Cycle Arrest | Apoptosis Induction | c-Myc Downregulation | Reference |
| BPTF Inhibitor | DC-BPi-11 | MV-4-11 (Leukemia) | 0.89 µM | G1 Phase | Yes | Yes | |
| BET Inhibitor | JQ1 | MCC-3 & MCC-5 (Merkel Cell Carcinoma) | 200-800 nM | G0/G1 Phase | Yes | Yes | [3] |
| HDAC Inhibitor | Vorinostat | CTCL cell lines | 1-5 µM | G1 and G2/M Phase | Yes | Variable | [9] |
| DNMT Inhibitor | Azacitidine | SKM-1 (Myelodysplastic Syndrome) | 0.52 µM | Sub-G1 accumulation | Yes | Indirectly | [7][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway for each drug class and a general experimental workflow for assessing their phenotypic effects.
Figure 1: Simplified signaling pathways of different epigenetic drug classes.
Figure 2: General experimental workflow for comparative phenotypic analysis.
Detailed Experimental Protocols
Below are standardized protocols for the key experiments cited in this guide.
Cell Proliferation Assay (MTT/XTT)
Objective: To determine the effect of epigenetic inhibitors on the metabolic activity and proliferation of cancer cells.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[11][12]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the epigenetic inhibitor for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.
-
Following treatment, add MTT (to a final concentration of 0.5 mg/mL) or a prepared XTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[11][13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To assess the effect of epigenetic inhibitors on cell cycle distribution.
Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.
Protocol:
-
Culture and treat cells with the epigenetic inhibitor for the desired duration.
-
Harvest cells by trypsinization (for adherent cells) and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[14][15]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to degrade RNA) and incubate in the dark.[15][16]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.
Apoptosis Assay by Annexin V and PI Staining
Objective: To quantify the induction of apoptosis by epigenetic inhibitors.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is used as a viability dye to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[17]
Protocol:
-
Treat cells with the epigenetic inhibitor as required.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and incubate in the dark at room temperature.
-
Add propidium iodide to the cell suspension immediately before analysis.[18]
-
Analyze the samples by flow cytometry, differentiating cell populations based on their fluorescence in the FITC and PI channels.
Western Blot Analysis for c-Myc Expression
Objective: To determine the effect of epigenetic inhibitors on the protein levels of the oncoprotein c-Myc.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, allowing for the relative quantification of protein expression.
Protocol:
-
After treating cells with the epigenetic inhibitor, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.[21] Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19] Quantify band intensities relative to the loading control.
Conclusion
DC-BPi-11, as a selective BPTF inhibitor, presents a distinct phenotypic profile compared to other classes of epigenetic drugs. While it shares the ability to downregulate c-Myc and induce cell cycle arrest and apoptosis with BET inhibitors, its unique mechanism of targeting the NURF chromatin remodeling complex may offer a different therapeutic window and potential for combination therapies. HDAC and DNMT inhibitors, on the other hand, induce broader changes in the epigenetic landscape, leading to the reactivation of tumor suppressor genes and a different spectrum of cellular responses. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of these diverse epigenetic modulators.
References
- 1. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Azacitidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cancer Epigenetics: Mechanisms and Crosstalk of a HDAC Inhibitor, Vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative and Antitumor Effects of Azacitidine Against the Human Myelodysplastic Syndrome Cell Line SKM-1 | Anticancer Research [ar.iiarjournals.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Detection of β-catenin and c-Myc protein expression by western blot analysis [bio-protocol.org]
Unveiling the Selectivity Profile: A Comparative Analysis of the BPTF Bromodomain Inhibitor DC-BPi-11 Hydrochloride and Its Alternatives
For Immediate Release
This guide provides a comparative analysis of DC-BPi-11 hydrochloride, a known inhibitor of the Bromodomain PHD finger transcription factor (BPTF), and other reported BPTF inhibitors. While quantitative cross-reactivity data for this compound is not publicly available, this document serves as a resource for researchers by summarizing the known selectivity of alternative compounds and outlining the experimental protocols necessary for such assessments. Understanding the selectivity profile of a chemical probe is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics.
This compound has been identified as an inhibitor of BPTF with an IC50 of 698 nM. It has demonstrated activity in cellular assays, inhibiting the proliferation of MV-4-11 leukemia cells with an IC50 of 0.89 µM and reducing the expression of the c-Myc oncogene. The compound's chemical structure features a pyrrolo[2,3-d]pyrimidine core, a scaffold present in numerous kinase inhibitors, suggesting the potential for off-target activity against kinases.
Comparative Analysis of BPTF Inhibitors
To provide a framework for evaluating the potential cross-reactivity of this compound, this section details the selectivity of several alternative BPTF inhibitors. The data is presented to highlight the importance of comprehensive selectivity profiling.
| Compound | Primary Target | BPTF Affinity (Kd/IC50) | Selectivity Profile |
| DC-BPi-11 | BPTF Bromodomain | 698 nM (IC50) | Not Publicly Available |
| AU1 | BPTF Bromodomain | 2.8 µM (Kd) | Selective over BRD4.[1] Potential off-target activity against CDKL2 and TRKC kinases identified.[1] |
| BZ1 | BPTF Bromodomain | 6.3 nM (Kd) | >350-fold selective over BET bromodomains.[2] Off-targets include BRD7 and BRD9.[2] |
| Cpd8 | BPTF Bromodomain | 428 nM (KD) | Described as a highly potent and selective inhibitor.[3] |
| Cpd10 | BPTF Bromodomain | 655 nM (KD) | Described as a highly potent and selective inhibitor.[3] |
| BI-7190 | BPTF Bromodomain | 3.5 nM (KD) | >19-fold selectivity over other bromodomain family members (e.g., BRD9 EC50 = 1,100 nM).[4] No significant hits in a kinase panel of 38 kinases or a receptor panel of 44 receptors at 10 µM.[4] |
Experimental Protocols for Cross-Reactivity Studies
Comprehensive assessment of a compound's selectivity is crucial. The following are detailed methodologies for key experiments used to determine the cross-reactivity profile of small molecule inhibitors.
Kinase Selectivity Profiling (e.g., KINOMEscan™)
Objective: To determine the binding affinity of a test compound against a broad panel of kinases.
Methodology:
-
Assay Principle: A competition binding assay is utilized where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
Procedure: a. The kinase, test compound, and immobilized ligand are combined and allowed to reach equilibrium. b. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. c. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, as compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined from dose-response curves.
Bromodomain Selectivity Profiling (e.g., BROMOscan®)
Objective: To assess the binding of a test compound against a panel of bromodomain-containing proteins.
Methodology:
-
Assay Principle: This is a competitive binding assay similar to the KINOMEscan™ platform.
-
Procedure: a. A T7 phage displaying the bromodomain of interest is incubated with the test compound and an immobilized ligand specific for the bromodomain. b. After equilibration, the amount of phage-displayed bromodomain bound to the solid support is measured by qPCR.
-
Data Analysis: The binding affinity is determined by comparing the amount of bromodomain captured in the presence of the test compound to a DMSO control. Selectivity is assessed by comparing the binding affinities across the panel of bromodomains.
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement and assess selectivity in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding is indicated by a shift in the melting curve to a higher temperature, signifying stabilization of the target protein. Selectivity can be assessed by profiling the thermal stability of multiple proteins simultaneously.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in assessing cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for assessing compound selectivity.
Caption: Potential on- and off-target signaling of DC-BPi-11.
Conclusion
While this compound is a known inhibitor of the BPTF bromodomain, a comprehensive understanding of its cross-reactivity profile is essential for its use as a selective chemical probe. The comparative data on alternative BPTF inhibitors underscore the varying degrees of selectivity that can be achieved and highlight the importance of rigorous profiling against broader panels of biological targets, such as kinases and other bromodomain families. The experimental protocols outlined in this guide provide a roadmap for researchers to conduct such vital cross-reactivity studies, ultimately leading to more reliable and interpretable biological findings. Further investigation into the selectivity of this compound is strongly encouraged to fully characterize its utility in targeting BPTF-mediated pathways.
References
- 1. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective BPTF bromodomain inhibitors by screening and structure-based optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
Validating Downstream Target Engagement of DC-BPi-11 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DC-BPi-11 hydrochloride, a potent and selective inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF), with other alternative BPTF inhibitors. The following sections detail the downstream effects of BPTF inhibition, present comparative quantitative data on inhibitor performance, and provide detailed experimental protocols for key validation assays.
Introduction to BPTF and its Role in Downstream Signaling
BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling. By interacting with acetylated histones via its bromodomain, BPTF recruits the NURF complex to specific gene promoters, thereby regulating gene expression. Dysregulation of BPTF has been implicated in the progression of various cancers, including leukemia, by impacting several critical downstream signaling pathways. Inhibition of the BPTF bromodomain is a promising therapeutic strategy to counteract these effects.
Key downstream pathways and targets affected by BPTF inhibition include:
-
c-MYC: BPTF is known to be a crucial co-factor for the oncogenic transcription factor c-MYC. Inhibition of BPTF can lead to reduced c-MYC expression and activity, thereby suppressing tumor cell proliferation and growth.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. BPTF has been shown to modulate this pathway, and its inhibition can lead to decreased phosphorylation of key components like ERK.
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical signaling cascade for cell survival and proliferation. BPTF inhibition can suppress this pathway by reducing the phosphorylation of AKT.
Comparative Analysis of BPTF Inhibitors
The following table summarizes the in vitro efficacy of this compound and other known BPTF bromodomain inhibitors against various cancer cell lines.
| Compound | Target Cell Line | Assay Type | IC50 (μM) | Reference |
| This compound | MV4-11 (Leukemia) | Cell Proliferation | 0.045 ± 0.003 | [1] |
| MOLM-13 (Leukemia) | Cell Proliferation | 0.078 ± 0.005 | [1] | |
| K562 (Leukemia) | Cell Proliferation | > 10 | [1] | |
| AU1 | 4T1 (Breast Cancer) | Clonogenic Assay | ~10 (in combination) | [2] |
| TP-238 | - | Alphascreen Assay | 0.350 | [3] |
| Bromosporine | TNBC cells | Cell Proliferation | Not specified | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the downstream target engagement of BPTF inhibitors.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed leukemia cells into 96-well plates at a density of 5 x 10³ cells/well in 100 μL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds (this compound, etc.) in the culture medium.
-
Add 100 μL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for an additional 72 hours.
-
Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.[5][6][7]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as c-MYC, p-AKT, and p-ERK, to assess the impact of BPTF inhibitors on downstream signaling pathways.
Materials:
-
Cancer cell lines
-
BPTF inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-c-MYC, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the BPTF inhibitor for the desired time (e.g., 24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[8][9][10]
Visualizing Pathways and Workflows
The following diagrams illustrate the BPTF signaling pathway, the experimental workflow for validating target engagement, and the logical relationship of BPTF inhibition leading to anti-cancer effects.
Caption: BPTF signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for validating downstream target engagement of BPTF inhibitors.
Caption: Logical relationship from BPTF inhibition to anti-cancer effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. biorxiv.org [biorxiv.org]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of DC-BPi-11 Hydrochloride: A Guide to Safe and Compliant Practices
Absence of a specific Safety Data Sheet (SDS) for DC-BPi-11 hydrochloride necessitates a cautious and compliant approach to its disposal. Researchers, scientists, and drug development professionals must prioritize safety by treating this compound as potentially hazardous. This guide provides essential logistical information and a step-by-step operational plan for the proper disposal of this compound, grounded in established best practices for handling research-grade chemicals with unknown toxicity.
The primary and most critical step before handling or disposing of this compound is to obtain the official Safety Data Sheet from the supplier. This document contains detailed information regarding the compound's specific hazards, handling procedures, and emergency measures. In the absence of an SDS, the following procedures should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the unknown nature of the compound's specific hazards, a conservative approach is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, and for larger quantities or risk of splash, a chemically resistant apron or suit. |
| Respiratory | If handling the powder outside of a certified chemical fume hood, a respirator with an appropriate cartridge is advised. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation and Labeling:
-
Isolate waste this compound from other chemical waste streams to prevent unknown reactions.
-
Store the waste in a designated, well-ventilated, and secure area.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
-
Waste Container Requirements:
-
Use a container that is in good condition, compatible with the chemical, and has a securely fitting lid.
-
For solid waste, a clearly labeled, sealed bag inside a rigid, lidded container is recommended.
-
For solutions, use a sealed, leak-proof container.
-
-
Consultation with EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide the EHS department with all available information about the compound.
-
-
Documentation:
-
Maintain a log of the amount of this compound designated for disposal.
-
Chemical and Physical Properties
The following table summarizes the known properties of DC-BPi-11, the parent compound of this compound. This information is useful for EHS assessment but is not a substitute for a complete SDS.
| Property | Value |
| Molecular Formula | C₂₀H₂₃N₅O₂S |
| Molecular Weight | 397.5 g/mol [1] |
| IUPAC Name | N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine[1] |
| Solubility | Soluble in DMSO.[2] |
| Storage Temperature | -20°C[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the initial and most crucial step of securing the Safety Data Sheet.
By adhering to these conservative and compliant procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment. Always defer to the guidance provided by your institution's EHS department and the forthcoming Safety Data Sheet from your supplier.
References
Navigating the Safe Handling and Disposal of DC-BPi-11 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount for laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for DC-BPi-11 hydrochloride, a potent and high-affinity inhibitor of the bromodomain PHD finger transcription factor (BPTF).
This compound is a small molecule inhibitor that has demonstrated significant effects on leukemia cell proliferation by targeting the BPTF bromodomain, a key regulator in chromatin remodeling and oncogenic signaling.[1] Understanding its properties and the necessary precautions for its use is critical for ensuring a safe and effective research environment.
Essential Safety and Handling Information
While a complete Safety Data Sheet (SDS) for this compound is not publicly available, information from chemical suppliers and related compounds allows for the formulation of crucial safety recommendations. The following tables summarize the key safety, handling, and disposal information.
Table 1: Personal Protective Equipment (PPE) and Engineering Controls
| Control Parameter | Recommended Procedure |
| Engineering Controls | Work in a well-ventilated area. A laboratory fume hood is recommended for all handling of the solid compound and concentrated solutions. Ensure easy access to a safety shower and eyewash station. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated. |
| Respiratory Protection | For handling the solid powder where dust may be generated, a NIOSH-approved respirator is recommended. |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₄ClN₅O₂S |
| Molecular Weight | 433.95 g/mol [2] |
| Solubility | Soluble in DMSO (10 mg/mL with ultrasonic and warming to 60°C)[2] |
| Storage | Store at -20°C[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential to minimize risk.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the package.
-
Verify the compound identity and quantity against the order information.
-
Store the compound in its original, tightly sealed container at -20°C in a designated and labeled area.
Step 2: Preparation of Stock Solutions
-
All weighing and reconstitution of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
Use a calibrated analytical balance to weigh the required amount of this compound.
-
To prepare a stock solution, add the desired volume of DMSO to the solid compound. As noted, solubility can be enhanced with sonication and gentle warming up to 60°C.[2]
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 3: Use in Experiments
-
When diluting stock solutions to working concentrations, continue to wear appropriate PPE.
-
Handle all solutions containing this compound with care, avoiding contact with skin and eyes.
-
In the event of a spill, follow the institutional spill response procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of the original compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant waste container.
Mechanism of Action: BPTF Inhibition
DC-BPi-11 is a high-affinity inhibitor of the BPTF bromodomain.[1] BPTF is a core component of the nucleosome remodeling factor (NURF) complex, which plays a critical role in regulating gene transcription.[3][4] In cancer, particularly in certain types of leukemia, the BPTF bromodomain is implicated in driving the expression of oncogenes like c-Myc.[5] By binding to the BPTF bromodomain, DC-BPi-11 prevents its interaction with acetylated histones, thereby disrupting chromatin remodeling and downregulating the transcription of target genes, including c-Myc.[1] This leads to an inhibition of cancer cell proliferation.[1]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of DC-BPi-11.
1. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed human leukemia MV-4-11 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
2. Western Blot Analysis for c-Myc Expression
This technique is used to detect the levels of the c-Myc protein in cells following treatment with DC-BPi-11.
-
Cell Lysis: Treat MV-4-11 cells with varying concentrations of DC-BPi-11 for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
References
- 1. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. researchgate.net [researchgate.net]
- 4. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of new small molecule inhibitors of the BPTF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
